molecular formula C7H13NO3 B1316790 6-Nitroheptan-3-one CAS No. 83188-08-3

6-Nitroheptan-3-one

Número de catálogo: B1316790
Número CAS: 83188-08-3
Peso molecular: 159.18 g/mol
Clave InChI: ZYKAXLRSLQVORW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Nitroheptan-3-one (CAS 83188-08-3, MFCD26967963) is a nitroaliphatic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol. It is offered with a high purity of 95% . As a nitroketone, it serves as a versatile and valuable building block in organic synthesis, particularly for the construction of pharmaceutically relevant substances and nitrogen-containing heterocycles . Nitroalkanes like this compound are ideal intermediates in synthesis due to their diverse reactivity; the nitro group can be readily reduced to amines or participate in carbon-carbon bond-forming reactions such as the Henry (nitro-aldol) and Michael additions . This makes them crucial in the synthesis of complex molecules, including active pharmaceutical ingredients and natural product analogs. Furthermore, the development of new synthetic methods exploiting the unique reactivity of nitroalkanes, including umpolung (reversed polarity) strategies, continues to be an exciting and challenging area of research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-nitroheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAXLRSLQVORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525634
Record name 6-Nitroheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83188-08-3
Record name 6-Nitroheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitroheptan-3-one (CAS: 83188-08-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroheptan-3-one, a nitroalkane derivative, presents a compelling scaffold for further chemical exploration and potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis via Michael addition, and a discussion of its potential reactivity and foreseeable applications in drug discovery, grounded in the broader context of nitro-containing compounds. This document also addresses the pertinent safety and toxicological considerations associated with this class of molecules.

Introduction: The Emerging Significance of Nitroalkanes in Chemistry and Drug Discovery

Nitro compounds have a long and storied history in chemistry, initially recognized for their energetic properties. However, their utility has expanded significantly, with the nitro group now acknowledged as a versatile functional group in modern organic synthesis and medicinal chemistry.[1] The strong electron-withdrawing nature of the nitro group activates adjacent carbon atoms, facilitating a variety of carbon-carbon bond-forming reactions.[1] Furthermore, the nitro group can be considered both a pharmacophore and a toxicophore, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[2][3]

This compound (CAS: 83188-08-3), a seven-carbon aliphatic ketone bearing a nitro group at the 6-position, embodies the chemical potential of this class of molecules. While specific research on this compound is not extensively documented in mainstream literature, its structure suggests its role as a valuable synthetic intermediate. Its synthesis from readily available precursors highlights its accessibility for researchers. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound for professionals in the field of drug development and chemical research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below, based on available data.[2]

PropertyValueReference
CAS Number 83188-08-3[2]
Molecular Formula C₇H₁₃NO₃[2]
Molecular Weight 159.18 g/mol [2]
Density 1.0±0.1 g/cm³[2]
Boiling Point 255.5±23.0 °C at 760 mmHg[2]
Flash Point 109.2±15.4 °C[2]
Exact Mass 159.089539[2]

Synthesis of this compound: A Focus on the Michael Addition

The most logical and referenced synthetic route to this compound is the Michael addition of nitroethane to 1-penten-3-one.[2] This reaction is a classic example of a conjugate addition, where a nucleophile, in this case, the carbanion generated from nitroethane, adds to the β-carbon of an α,β-unsaturated carbonyl compound.

The Underlying Chemistry: The Michael Addition

The Michael reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The key to this reaction is the generation of a stabilized carbanion from a "Michael donor," which then attacks the electron-deficient β-carbon of a "Michael acceptor." In the synthesis of this compound, nitroethane serves as the Michael donor, and 1-penten-3-one is the Michael acceptor. The presence of a base is crucial to deprotonate the α-carbon of nitroethane, forming the reactive nitronate anion.

Experimental Protocol: A Generalized Approach

Materials:

  • Nitroethane (CAS: 79-24-3)

  • 1-Penten-3-one (CAS: 1629-58-9)

  • A suitable base (e.g., sodium ethoxide, DBU, or a phase transfer catalyst like tetrabutylammonium chloride in a biphasic system)

  • An appropriate solvent (e.g., ethanol, methanol, or a biphasic system of water and dichloromethane)

  • Standard laboratory glassware and workup reagents (e.g., diethyl ether, saturated sodium chloride solution, sodium sulfate)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chosen base in the selected solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Michael Donor: To the basic solution, add nitroethane dropwise at a controlled temperature (often at 0 °C to room temperature). Stir the mixture for a short period to ensure the formation of the nitronate anion.

  • Addition of Michael Acceptor: Slowly add 1-penten-3-one to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Workup: Upon completion, quench the reaction by adding a mild acid or saturated ammonium chloride solution. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Nitroethane Nitroethane Deprotonation Deprotonation of Nitroethane Nitroethane->Deprotonation Pentenone 1-Penten-3-one Michael_Addition Michael Addition Pentenone->Michael_Addition Base Base (e.g., NaOEt) Base->Deprotonation Solvent Solvent (e.g., Ethanol) Solvent->Deprotonation Deprotonation->Michael_Addition Forms Nitronate Anion Workup Aqueous Workup & Extraction Michael_Addition->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Potential_Applications cluster_transformations Chemical Transformations cluster_applications Potential Drug Development Applications This compound This compound Reduction Reduction of Nitro Group (-> Aminoheptanone) This compound->Reduction Nef_Reaction Nef Reaction (-> 1,4-Diketone) This compound->Nef_Reaction Carbonyl_Chemistry Carbonyl Chemistry (e.g., Reductive Amination) This compound->Carbonyl_Chemistry Anticancer Hypoxia-Activated Prodrugs This compound->Anticancer Antimicrobial Antimicrobial Agents Reduction->Antimicrobial Anti_inflammatory Anti-inflammatory Drugs Reduction->Anti_inflammatory

References

An In-depth Technical Guide to the Physical Properties of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-Nitroheptan-3-one (CAS No. 83188-08-3), a molecule of interest in synthetic and medicinal chemistry. This document is intended to serve as a technical resource, offering not only a compilation of its properties but also insights into the experimental methodologies for their determination and the scientific rationale behind them.

Introduction: The Significance of Nitro Ketones

Aliphatic nitro compounds are versatile building blocks in organic synthesis, valued for their ability to participate in a wide array of chemical transformations.[1] The presence of the electron-withdrawing nitro group profoundly influences the reactivity of the molecule, making adjacent protons acidic and enabling a variety of carbon-carbon bond-forming reactions.[2] When combined with a ketone functionality, as in this compound, the resulting β-nitro ketone structure opens up further synthetic possibilities. These compounds can be readily transformed into other valuable functional groups, such as β-amino ketones and α,β-unsaturated ketones.

The nitro group is a significant pharmacophore in medicinal chemistry, appearing in a range of therapeutic agents.[3] Its strong electron-withdrawing nature can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] Aliphatic nitro compounds, in particular, have been investigated for their potential in the development of new therapeutic agents, including antimicrobial and antiprotozoal drugs.[5] A thorough understanding of the physical properties of molecules like this compound is therefore a critical prerequisite for its application in drug design and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability.

Molecular Structure and Key Identifiers

A foundational understanding of a molecule begins with its structure and fundamental identifiers.

Caption: 2D structure of this compound.

Table 1: Key Identifiers for this compound

IdentifierValueSource
CAS Number 83188-08-3[6]
Molecular Formula C₇H₁₃NO₃[6]
Molecular Weight 159.183 g/mol [6]
Exact Mass 159.089539 u[6]

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For this compound, the presence of a polar carbonyl group and a nitro group, along with a seven-carbon aliphatic chain, results in a unique set of characteristics.

Table 2: Physical Properties of this compound

PropertyValueUnitSource
Density 1.0 ± 0.1g/cm³[6]
Boiling Point 255.5 ± 23.0°C at 760 mmHg[6]
Flash Point 109.2 ± 15.4°C[6]
Vapor Pressure 0.0 ± 0.5mmHg at 25°C[6]
Index of Refraction 1.438-[6]
LogP (octanol-water partition coefficient) 1.03-[6]
Polar Surface Area (PSA) 62.89000Ų[6]

These properties suggest that this compound is a relatively high-boiling liquid with moderate polarity. The LogP value indicates a slight preference for the octanol phase, suggesting it may have some degree of lipophilicity, a property of interest in drug development.

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for chemical characterization and process development. The following section outlines standard experimental protocols for measuring the key physical properties of a liquid ketone like this compound.

Boiling Point Determination

The boiling point is a fundamental physical constant that provides an indication of a substance's volatility and purity.

Protocol: Micro-boiling Point Determination

  • Sample Preparation: A small amount of the purified this compound is placed in a capillary tube, which is then attached to a thermometer.

  • Apparatus Setup: The thermometer and capillary assembly are immersed in a heating bath (e.g., silicone oil) within a melting point apparatus.

  • Heating and Observation: The bath is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

  • Rationale: This micro-method is advantageous as it requires only a small amount of sample. The principle relies on the vapor pressure of the liquid equaling the atmospheric pressure at its boiling point.

Density Measurement

Density is an intrinsic property that can be used for substance identification and to calculate mass from a given volume.

Protocol: Pycnometer Method

  • Pycnometer Calibration: A pycnometer of a known volume is first weighed empty and then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature and weighed again.

  • Sample Measurement: The pycnometer is then cleaned, dried, and filled with this compound at the same temperature and weighed.

  • Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

  • Causality: The pycnometer allows for the precise measurement of a fixed volume, ensuring an accurate density determination. Temperature control is critical as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity.

Protocol: Abbe Refractometer

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.

  • Temperature Control: The measurement should be performed at a constant, recorded temperature, as the refractive index is temperature-sensitive.

Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methyl group adjacent to the nitro group would likely appear as a doublet. The methylene and methine protons would exhibit complex splitting patterns due to coupling with neighboring protons. The ethyl group attached to the carbonyl would show a characteristic triplet and quartet.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (typically >200 ppm). The carbon bearing the nitro group would also be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

  • C=O stretch: A strong absorption band is expected in the region of 1700-1725 cm⁻¹ characteristic of an aliphatic ketone.

  • N-O stretch: Strong asymmetric and symmetric stretching bands for the nitro group are anticipated around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed at m/z 159. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and loss of the nitro group.

Synthesis and Purity Determination

The synthesis of β-nitro ketones like this compound can be achieved through various synthetic routes. A common approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ketone.

General Synthetic Approach

A plausible synthesis for this compound involves the reaction of nitroethane with 1-penten-3-one in the presence of a suitable base.

Synthesis_Pathway reagents Nitroethane + 1-Penten-3-one product This compound reagents->product Michael Addition base Base Catalyst base->product

Caption: A potential synthetic route to this compound.

Purity Determination

Ensuring the purity of a synthesized compound is critical for its use in research and development. A combination of analytical techniques is typically employed.

Protocol: Purity Analysis

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate the desired product from any unreacted starting materials or byproducts. The purity is determined by the relative area of the product peak.

  • Spectroscopic Methods: NMR spectroscopy can be a powerful tool for assessing purity. The presence of impurity peaks in the ¹H NMR spectrum can be used for quantification if a standard of known concentration is used.

  • Titration: For acidic or basic impurities, titration methods can be employed.

Applications in Drug Development and Research

The structural motifs present in this compound make it a molecule of interest for further chemical exploration and potential applications in drug discovery.

  • Scaffold for Library Synthesis: The nitro and ketone functionalities can be readily transformed into a variety of other chemical groups, making it a useful scaffold for the synthesis of a library of related compounds for biological screening.

  • Precursor to Bioactive Molecules: As previously mentioned, the nitro group can be reduced to an amine, and the ketone can be modified, providing access to a range of potentially bioactive molecules such as amino alcohols and substituted heterocycles.

  • Mechanistic Studies: The reactivity of β-nitro ketones can be exploited in mechanistic studies of various organic reactions.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While a comprehensive set of experimental data is still emerging, the information presented here, based on available data and established chemical principles, offers a solid foundation for researchers and scientists working with this compound. The outlined experimental protocols provide a clear path for the validation and expansion of this knowledge base. As the exploration of novel chemical entities continues to be a cornerstone of drug discovery and development, a thorough characterization of compounds like this compound is indispensable.

References

An In-Depth Technical Guide to the Molecular Structure of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

6-Nitroheptan-3-one is a γ-nitro ketone, a class of organic compounds that serve as highly versatile intermediates in chemical synthesis. The presence of both a ketone and a nitro group provides two distinct functional handles for subsequent chemical transformations, making it a valuable building block for more complex molecules, including nitrogen-containing heterocycles.[1] This guide provides a comprehensive examination of the molecular structure of this compound, beginning with its fundamental chemical identity and physicochemical properties. We delve into its primary synthetic route—the organocatalytic Michael addition—providing a detailed mechanistic overview and a representative experimental protocol. The core of this guide focuses on the structural elucidation using modern spectroscopic techniques, offering an expert analysis of the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Finally, we briefly touch upon the synthetic utility of this molecule, highlighting its role as a precursor in drug development and materials science.

Chemical Identity and Physicochemical Properties

This compound is a saturated acyclic ketone containing a nitro functional group at the 6-position of a seven-carbon chain. Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name This compound
CAS Number 83188-08-3[2]
Molecular Formula C₇H₁₃NO₃[2]
Molecular Weight 159.18 g/mol [2]
Boiling Point (Predicted) 255.5 ± 23.0 °C at 760 mmHg[2]
Flash Point (Predicted) 109.2 ± 15.4 °C[2]
Molecular Structure Diagram

The 2D chemical structure of this compound illustrates the arrangement of the heptane backbone with the carbonyl group at position 3 and the nitro group at position 6.

Caption: 2D Structure of this compound.

Synthesis via Organocatalytic Michael Addition

The construction of γ-nitro ketones is most effectively achieved through the conjugate addition (Michael reaction) of a nitroalkane to an α,β-unsaturated ketone.[3][4] This carbon-carbon bond-forming reaction is fundamental in organic synthesis and can often be performed with high efficiency and stereoselectivity using organocatalysts.[5][6]

Reaction Scheme

The synthesis of this compound proceeds via the base-catalyzed Michael addition of nitroethane to 1-penten-3-one.

cluster_reactants Reactants cluster_product Product R1 1-Penten-3-one P1 This compound R1->P1 Base Catalyst (e.g., DBU, Amine) R2 Nitroethane R2->P1

Caption: Synthesis of this compound via Michael Addition.

Causality of the Mechanism

The reaction is initiated by a base, which deprotonates the α-carbon of nitroethane. The choice of base is critical; a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often preferred to avoid side reactions. The resulting nitronate anion is a soft nucleophile, making it ideal for 1,4-conjugate addition to the electron-deficient β-carbon of the enone. The enolate intermediate formed is then protonated by the conjugate acid of the base (or a protic solvent during workup) to yield the final γ-nitro ketone product. The thermodynamic stability of the resulting C-C bond drives the reaction to completion.

Representative Experimental Protocol

This protocol is a self-validating system adapted from established methodologies for the Michael addition of nitroalkanes to enones.[4][7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the α,β-unsaturated ketone (1-penten-3-one, 1.0 eq) and a suitable solvent (e.g., toluene or THF, 0.5 M).

    • Expertise & Experience: An inert atmosphere is crucial to prevent moisture from quenching the base and to avoid potential side reactions with atmospheric oxygen.

  • Addition of Reagents: Add the nitroalkane (nitroethane, 1.2-1.5 eq). The slight excess of the nitroalkane ensures complete consumption of the limiting enone.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add the organocatalyst (e.g., DBU, 10 mol%) dropwise.

    • Trustworthiness: Cooling the reaction controls the initial exotherm, preventing the formation of undesired byproducts and ensuring a controlled reaction rate. Catalytic amounts of base are sufficient, minimizing waste and simplifying purification.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting enone is fully consumed.

  • Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Expertise & Experience: The NH₄Cl quench neutralizes the basic catalyst and protonates any remaining enolate, preparing the mixture for extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

    • Trustworthiness: This multi-step workup and chromatographic purification is a standard, validated method to ensure the removal of salts, catalyst, and unreacted starting materials, yielding a product of high purity suitable for further use.

Synthesis and Purification Workflow

A Combine 1-Penten-3-one, Nitroethane, and Solvent in Inert Atmosphere B Cool to 0 °C and Add Base Catalyst A->B C Stir at Room Temperature (12-24h) B->C D Monitor by TLC C->D E Quench with aq. NH₄Cl D->E Reaction Complete F Extract with Ethyl Acetate (3x) E->F G Wash with Brine, Dry over Na₂SO₄ F->G H Concentrate in vacuo G->H I Purify via Flash Column Chromatography H->I J Characterize Pure This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Elucidation of the Molecular Structure

The definitive confirmation of the this compound structure relies on a combination of spectroscopic methods. While experimental spectra for this specific compound are not widely published, a robust structural assignment can be made based on predicted data derived from established principles and analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl (C=O) and nitro (N-O) groups.

Functional GroupPredicted Wavenumber (cm⁻¹)CharacteristicsReference
C-H (sp³) Stretch2850 - 3000Medium to strong, sharp peaks
C=O (Ketone) Stretch ~1715 Very strong, sharp, and characteristic [8]
N-O Asymmetric Stretch ~1550 Strong, one of the two key nitro group peaks [9]
N-O Symmetric Stretch ~1365 Medium-strong, confirms nitro group presence [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The asymmetry of the molecule means all seven carbon atoms and all thirteen protons are chemically non-equivalent, leading to a complex but interpretable spectrum.

Predicted ¹H NMR Spectrum (in CDCl₃)

Proton PositionPredicted δ (ppm)MultiplicityIntegrationRationale
H1 (-CH₃)~1.05Triplet (t)3HAdjacent to a CH₂ group (H2).
H7 (-CH₃)~1.55Doublet (d)3HAdjacent to the CH group (H6). Deshielded by proximity to the nitro group.
H5 (-CH₂-)~1.80Multiplet (m)2HCoupled to H4 and H6.
H2 (-CH₂-)~2.45Quartet (q)2HAdjacent to the carbonyl group (deshielded) and a CH₃ group.
H4 (-CH₂-)~2.75Triplet (t)2HAlpha to the carbonyl group, significantly deshielded.
H6 (-CH-)~4.65Sextet or m1HAlpha to the nitro group, highly deshielded. Coupled to H5 and H7.

Predicted ¹³C NMR Spectrum (in CDCl₃)

Carbon PositionPredicted δ (ppm)Rationale
C1~8Standard alkyl methyl carbon.
C7~20Alkyl methyl carbon, slightly deshielded by the adjacent nitro-bearing CH.
C5~28Standard alkyl methylene carbon.
C2~36Methylene carbon adjacent to the carbonyl.
C4~45Methylene carbon alpha to the carbonyl, highly deshielded.
C6~85Methine carbon directly attached to the electron-withdrawing nitro group.
C3 (C=O)~210Characteristic chemical shift for a ketone carbonyl carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation patterns, which act as a structural fingerprint.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 159 , corresponding to the molecular formula C₇H₁₃NO₃.

  • Key Fragmentation Pathways:

    • Loss of Nitro Group: A prominent fragment resulting from the cleavage of the C-N bond, leading to a peak at m/z = 113 ([M - NO₂]⁺). This is a common fragmentation for nitroalkanes.

    • α-Cleavage (McLafferty Rearrangement is also possible but α-cleavage is dominant): Cleavage of the bonds adjacent to the carbonyl group is a high-probability fragmentation for ketones.

      • Cleavage between C2-C3 would yield an acylium ion at m/z = 57 ([CH₃CH₂CO]⁺).

      • Cleavage between C3-C4 would yield an acylium ion at m/z = 132 ([M - CH₂CH₃]⁺).

Applications in Chemical Synthesis

The true value of this compound for researchers lies in its synthetic potential. The nitro group is not merely a structural component but a versatile functional group that can be transformed into a variety of other functionalities.

  • Precursor to Amines: The most significant application is the reduction of the nitro group to a primary amine. This transformation converts this compound into 6-aminoheptan-3-one, a γ-amino ketone. This reaction can be achieved using various reducing agents, such as zinc powder in acid or catalytic hydrogenation.[1]

  • Synthesis of Heterocycles: The resulting γ-amino ketones are key precursors to five-membered nitrogen-containing rings like pyrrolines and pyrrolidines through intramolecular condensation.[1][10] These structural motifs are prevalent in a vast number of natural products and pharmaceutically active compounds.

Conclusion

This compound is a well-defined chemical entity whose molecular structure is readily confirmed through a synergistic application of modern spectroscopic techniques. Its synthesis via the robust and efficient Michael addition reaction makes it an accessible building block for synthetic chemists. The strategic placement of the ketone and transformable nitro group provides a powerful platform for the development of more complex molecular architectures, particularly for the synthesis of bioactive amines and heterocyclic scaffolds relevant to the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Spectral Analysis of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed theoretical and practical framework for the spectral analysis of 6-Nitroheptan-3-one, a bifunctional organic molecule containing both a ketone and a nitro group. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide synthesizes fundamental principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.

Introduction: The Structural Significance of this compound

This compound possesses a unique molecular architecture, incorporating a carbonyl group and a nitro functionality. This combination makes it an interesting target for synthesis and a valuable intermediate in various chemical transformations. The nitro group, a potent electron-withdrawing group, and the carbonyl group, with its characteristic reactivity, impart a distinct chemical personality to the molecule. Understanding its spectral properties is paramount for its identification, characterization, and utilization in further synthetic applications.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show six distinct signals, corresponding to the six non-equivalent sets of protons in the molecule.

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
H-1~ 1.05Triplet (t)3HLocated on a methyl group adjacent to a methylene group, showing typical alkane chemical shift.
H-2~ 2.45Quartet (q)2HMethylene group adjacent to a carbonyl group (deshielding effect) and a methyl group.
H-4~ 2.75Triplet (t)2HMethylene group alpha to the carbonyl group, significantly deshielded.
H-5~ 2.10Multiplet (m)2HMethylene group adjacent to a methine and another methylene group.
H-6~ 4.70Sextet (sext)1HMethine proton directly attached to the carbon bearing the electron-withdrawing nitro group, leading to substantial deshielding.
H-7~ 1.60Doublet (d)3HMethyl group protons adjacent to the methine proton at C-6.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven unique signals, one for each carbon atom in the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C-1~ 8Typical chemical shift for a terminal methyl carbon in an aliphatic chain.
C-2~ 36Methylene carbon adjacent to a carbonyl group.
C-3~ 208Carbonyl carbon, highly deshielded and appearing far downfield.
C-4~ 45Methylene carbon alpha to the carbonyl group.
C-5~ 28Methylene carbon in the alkyl chain.
C-6~ 85Carbon atom directly bonded to the electron-withdrawing nitro group, resulting in significant deshielding.
C-7~ 20Methyl carbon adjacent to the carbon bearing the nitro group.
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the carbonyl and nitro groups.

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Mode
C=O (Ketone)1715 - 1725StrongStretching
NO₂ (Nitro)1540 - 1560StrongAsymmetric Stretching
NO₂ (Nitro)1370 - 1390StrongSymmetric Stretching
C-H (sp³)2850 - 3000Medium to StrongStretching

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the saturated ketone functionality.[1] Equally significant are the two strong bands for the nitro group, typically found around 1550 cm⁻¹ and 1380 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations, respectively.[2]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 159.18 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 159, corresponding to the intact molecule.

  • α-Cleavage: Fragmentation adjacent to the carbonyl group is a common pathway for ketones. This would lead to the loss of an ethyl radical (C₂H₅•) or a butyl-nitro radical.

    • [M - C₂H₅]⁺: m/z = 130

    • [CH₃CH₂CO]⁺: m/z = 57

  • McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo this characteristic rearrangement. In this compound, this would involve the transfer of a hydrogen from C-5 to the carbonyl oxygen, followed by cleavage of the C-3-C-4 bond.

  • Loss of NO₂: The nitro group can be lost as a neutral molecule (NO₂) or a radical (•NO₂).

    • [M - NO₂]⁺: m/z = 113

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Visualizations

Molecular Structure and Atom Numbering

G cluster_ppm 10 10 8 8 6 6 4 4 2 2 0 0 H1 H-1 (t) H7 H-7 (d) H5 H-5 (m) H2 H-2 (q) H4 H-4 (t) H6 H-6 (sext) G cluster_ppm 220 220 180 180 140 140 100 100 60 60 20 20 0 0 C1 C-1 C7 C-7 C5 C-5 C2 C-2 C4 C-4 C6 C-6 C3 C-3 (C=O)

References

Deconstructing the Nomenclature: A Technical Guide to 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound 6-Nitroheptan-3-one. It is intended for researchers, scientists, and professionals in drug development who require a deep and functional understanding of chemical naming conventions for accurate communication and documentation in a regulated environment. We will dissect the name to understand the underlying structural information it conveys, grounded in the established rules of organic chemical nomenclature.

Part 1: Foundational Principles of IUPAC Nomenclature

The IUPAC system is a systematic method of naming chemical compounds that provides an unambiguous description of a molecule's structure. For a substituted ketone like this compound, the naming process is governed by a hierarchical set of rules that prioritize certain functional groups over others.

The Hierarchy of Functional Groups

In molecules with multiple functional groups, a priority system dictates which group defines the parent name and its suffix.[1][2] The ketone functional group (a carbonyl group within a carbon chain) holds a higher priority than the nitro group (-NO2).[3][4] Consequently, the ketone group determines the base name of the molecule, ending in the suffix "-one".[5][6] The nitro group is, therefore, treated as a substituent and is denoted by the prefix "nitro-".[3]

Part 2: Step-by-Step Nomenclature of this compound

Let's systematically apply the IUPAC rules to derive the name this compound from its chemical structure.

Step 1: Identification of the Principal Functional Group and Parent Chain

The first step is to identify the highest-priority functional group, which, as established, is the ketone. The presence of the ketone dictates that the compound will be named as an alkanone. Next, we identify the longest continuous carbon chain that contains the carbonyl carbon of the ketone. In this case, the longest chain consists of seven carbon atoms. Therefore, the parent alkane is heptane. By replacing the "-e" of heptane with the ketone suffix "-one", we get the base name "heptanone".[5]

Step 2: Numbering the Parent Chain

The carbon chain must be numbered to give the principal functional group (the ketone) the lowest possible locant (number).[5][7] To achieve this, we number the seven-carbon chain from the end that is closer to the carbonyl group. This results in the carbonyl carbon being at position 3. Thus, the name is refined to "heptan-3-one".

Step 3: Identifying and Locating Substituents

With the parent chain and the principal functional group named and numbered, we now identify any substituents. In this molecule, we have a nitro group (-NO2) attached to the carbon chain.

Step 4: Final Assembly of the IUPAC Name

The final step is to name and number the substituent and add it as a prefix to the parent name. The nitro group is located on the sixth carbon of the chain, as determined by the numbering established in Step 2. Therefore, it is named "6-nitro". Prefixes are placed in alphabetical order if there are multiple substituents; however, here we only have one.

Combining the prefix and the parent name gives us the complete and unambiguous IUPAC name: This compound .

The following diagram illustrates the logical workflow for the IUPAC naming of this compound.

IUPAC_Naming_Workflow A Identify Functional Groups: - Ketone (C=O) - Nitro (-NO2) B Determine Principal Functional Group (based on IUPAC priority) A->B Ketone > Nitro C Identify Longest Carbon Chain Containing the Ketone B->C Parent Name Suffix: '-one' D Number the Chain to Give Ketone Lowest Locant C->D 7 Carbons = Heptane → Heptanone E Identify and Locate Substituents: - Nitro Group at C6 D->E Numbering from right to left gives C3 to Ketone F Assemble the Full IUPAC Name E->F Prefix: '6-nitro' Verification_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_validation Data Validation & Confirmation A Synthesized Compound (Presumed this compound) B ¹H and ¹³C NMR Spectroscopy A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Data Convergence Analysis B->E Proton & Carbon Skeleton C->E Functional Groups (C=O, -NO2) D->E Molecular Weight F Structure Confirmed: This compound E->F Consistent Data

References

Navigating the Stability and Storage of 6-Nitroheptan-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Inherent Chemical Nature of 6-Nitroheptan-3-one

This compound is a bifunctional molecule possessing both a nitro group and a ketone. This unique structure dictates its reactivity and, consequently, its stability profile. The electron-withdrawing nature of the nitro group influences the acidity of the alpha-protons, while the ketone functionality presents its own set of potential degradation pathways. Acknowledging this duality is paramount for developing robust handling and storage strategies.

Aliphatic nitro compounds are known for their potential thermal sensitivity, with decomposition being a highly exothermic process. While the tendency towards detonation decreases with longer carbon chains, caution is always warranted. Similarly, ketones can be susceptible to various degradation reactions, particularly in the presence of contaminants or adverse environmental conditions.

Key Factors Influencing the Stability of this compound

The long-term stability of this compound is not static but is influenced by a confluence of environmental and chemical factors. Understanding and controlling these variables is critical to preserving the compound's purity and integrity.

Table 1: Critical Factors Affecting Stability
FactorInfluence on this compound StabilityRationale
Temperature High temperatures can initiate or accelerate thermal decomposition.Aliphatic nitroalkanes can undergo exothermic decomposition, and ketone stability is also temperature-dependent.[1]
pH Both acidic and basic conditions can promote degradation.Nitroalkanes exist in equilibrium with their more reactive nitronate tautomers, a process influenced by pH.[2][3] Strong acids can catalyze hydrolysis.[4]
Light Exposure to UV or other high-energy light can induce photodegradation.Nitroaromatic compounds are known to undergo photodegradation, and similar pathways can be anticipated for aliphatic nitro compounds.[5]
Oxygen The presence of oxygen can facilitate oxidative degradation pathways.While specific data on this compound is limited, oxidative degradation is a common pathway for organic molecules.
Contaminants Impurities such as strong bases, acids, oxidizing agents, and metals can catalyze decomposition.Chemical contamination can significantly lower the thermal stability of nitro compounds.[5]

Potential Degradation Pathways

Several degradation pathways can compromise the purity of this compound. Being aware of these potential routes is the first step in mitigating them.

A This compound B Thermal Decomposition A->B Heat C Hydrolysis A->C H₂O, Acid/Base D Photodegradation A->D Light (UV) E Contaminant-Induced Degradation A->E Impurities

Caption: Major degradation pathways for this compound.

  • Thermal Decomposition : Elevated temperatures can lead to the cleavage of the C-N bond, initiating a cascade of exothermic reactions. Studies on various nitroalkanes show a significant decomposition phenomenon upon heating.[1][6]

  • Hydrolysis : In aqueous environments, particularly under acidic or basic conditions, the nitro group can be susceptible to hydrolysis. The Nef reaction, for instance, describes the conversion of a nitroalkane salt to a carbonyl compound under acidic conditions.[7][8] The ketone functional group can also be involved in hydration and other water-mediated reactions.

  • Photodegradation : Exposure to light, especially in the UV spectrum, can provide the energy needed to break chemical bonds and initiate degradation. While more studied in nitroaromatic compounds, this pathway should be considered for this compound.[5]

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, the following storage and handling protocols are recommended based on the chemical principles of nitroalkanes and ketones.

Long-Term Storage Protocol
  • Temperature : Store at refrigerated temperatures, ideally between 2-8°C. For extended periods, storage at -20°C is advisable to significantly slow down potential degradation reactions.[9]

  • Atmosphere : Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidative degradation and exposure to atmospheric moisture.

  • Container : Use a tightly sealed, amber glass vial or a container made of non-reactive material to protect the compound from light and air.

  • Location : Store in a dry, well-ventilated area away from heat sources and incompatible materials.

Handling Procedures
  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes.

  • Prevent the formation of dust or aerosols.

  • Keep away from sources of ignition.

Stability Testing and Purity Assessment

A robust stability testing program is essential to determine the shelf-life and re-test period for this compound.

Accelerated Stability Testing Protocol

Accelerated stability studies, conducted under stressed conditions, can provide an early indication of the compound's stability profile.[10][11]

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time Points cluster_3 Analysis cluster_4 Data Evaluation A Prepare multiple aliquots of this compound B Temperature Chambers (e.g., 40°C, 60°C) A->B C Humidity Chambers (e.g., 75% RH) A->C D Photostability Chamber (ICH Q1B guidelines) A->D E t=0, 2 weeks, 4 weeks, 8 weeks F Purity Analysis (HPLC/GC) G Appearance F->G H Degradant Profiling G->H I Arrhenius Plot (for shelf-life prediction) H->I

Caption: Workflow for an accelerated stability study.

Methodology:

  • Sample Preparation : Prepare multiple, uniform samples of this compound in the intended storage container.

  • Exposure to Stress Conditions : Store the samples in controlled environmental chambers at elevated temperatures (e.g., 40°C/75% RH, 60°C/ambient RH) and under photostability conditions as per ICH guidelines.

  • Time Points : Pull samples at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).

  • Analysis : Analyze the samples for purity, appearance, and the presence of any degradation products.

  • Data Analysis : Use the data to plot degradation rates and, using the Arrhenius equation, to predict the shelf-life at the recommended storage conditions.[12]

Analytical Methods for Purity Determination

The choice of analytical method is crucial for accurately assessing the purity of this compound and detecting any potential degradation products.

  • High-Performance Liquid Chromatography (HPLC) : A versatile and widely used technique for purity analysis. A reverse-phase C18 column with a UV detector is a common starting point. The method should be validated for linearity, accuracy, precision, and specificity.

  • Gas Chromatography (GC) : Suitable for volatile compounds. A flame ionization detector (FID) can be used for quantification. Care must be taken to ensure the compound does not degrade at the inlet temperature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to confirm the structure and identify impurities. Quantitative NMR (qNMR) can also be employed for purity determination against a certified reference standard.

  • Mass Spectrometry (MS) : Can be coupled with GC or HPLC to identify the mass of the parent compound and any degradation products, aiding in structural elucidation.

Incompatible Materials

To prevent catalytic degradation, avoid contact with the following materials:

  • Strong Bases : Can deprotonate the alpha-carbon, forming the more reactive nitronate.

  • Strong Acids : Can catalyze hydrolysis.

  • Strong Oxidizing Agents : Can lead to oxidative degradation.

  • Strong Reducing Agents : May reduce the nitro group.

  • Certain Metals : Some metals can catalyze decomposition.

Conclusion

The stability of this compound is a critical parameter that underpins its reliable use in scientific research and drug development. By understanding its inherent chemical properties, controlling key environmental factors, and implementing robust storage and handling protocols, researchers can ensure the integrity of this valuable compound. A systematic approach to stability testing will further provide the necessary data to establish a confident shelf-life and re-test period, ultimately contributing to the reproducibility and success of scientific endeavors.

References

An In-depth Technical Guide to the Discovery and History of Aliphatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aliphatic nitro compounds, organic molecules bearing the nitro group (-NO₂) attached to a saturated carbon atom, represent a cornerstone of modern organic synthesis and medicinal chemistry.[1] Their unique electronic properties and versatile reactivity have established them as indispensable building blocks for the construction of complex molecular architectures, ranging from pharmaceuticals to high-energy materials.[2][3] This guide provides a comprehensive exploration of the discovery and historical development of aliphatic nitro compounds, tracing their journey from laboratory curiosities to pivotal intermediates in drug development. We will delve into the foundational synthetic methodologies, the elucidation of their chemical behavior, and their strategic application in the synthesis of life-saving medicines.

The Dawn of Nitroalkane Chemistry: Victor Meyer's Pioneering Synthesis

The story of aliphatic nitro compounds begins in 1872 with the seminal work of German chemist Victor Meyer.[4][5] Prior to his investigations, the nitro group was primarily associated with aromatic compounds. Meyer's breakthrough was the first successful synthesis of a simple nitroalkane, nitromethane.[6]

The Victor Meyer Reaction: A Foundational Method

Meyer's method, now known as the Victor Meyer reaction, involved the treatment of an alkyl iodide with silver nitrite (AgNO₂).[4][6] This nucleophilic substitution reaction, while groundbreaking, was not without its complexities. The nitrite ion is an ambident nucleophile, meaning it can attack the alkyl halide with either its nitrogen or one of its oxygen atoms.[7] This dual reactivity leads to the formation of a mixture of the desired nitroalkane and an isomeric alkyl nitrite.

Experimental Protocol: The Classic Victor Meyer Synthesis of Nitroethane

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add 1 mole of ethyl iodide.

  • Addition of Silver Nitrite: Gradually add 1.1 moles of finely powdered silver nitrite to the ethyl iodide with constant stirring. The use of a slight excess of silver nitrite helps to drive the reaction towards the nitroalkane product.

  • Reaction Conditions: Gently heat the reaction mixture on a water bath. The reaction is typically exothermic, and the rate should be controlled by cooling if necessary.

  • Workup and Purification: After the reaction is complete (as indicated by the cessation of heat evolution), the mixture is cooled. The product is then isolated by distillation. The lower boiling alkyl nitrite is distilled off first, followed by the higher boiling nitroethane. Fractional distillation is crucial for obtaining a pure sample of the nitroalkane.

The causality behind Meyer's choice of silver nitrite is rooted in Hard-Soft Acid-Base (HSAB) theory. The silver ion (Ag⁺) is a soft acid, and it preferentially coordinates with the softer iodide leaving group, facilitating its departure. Concurrently, the nitrogen end of the nitrite ion is a softer nucleophile than the oxygen end, leading to a greater proportion of C-N bond formation with the soft electrophilic carbon of the alkyl halide.

Early Confirmation and Alternative Approaches

Shortly after Meyer's discovery, Hermann Kolbe, another prominent chemist of the era, reported an alternative synthesis of nitromethane in the same year.[8] Kolbe's method involved the reaction of chloroacetic acid with sodium nitrite.[9] This reaction proceeds via the formation of nitroacetic acid, which then undergoes decarboxylation to yield nitromethane. While not as general as Meyer's method for synthesizing a variety of nitroalkanes, it provided crucial independent confirmation of the existence and structure of these new compounds.

Elucidating Reactivity: The Henry and Nef Reactions

The true synthetic potential of aliphatic nitro compounds began to be unlocked with the discovery of key reactions that exploited the unique properties of the nitro group. The strong electron-withdrawing nature of the nitro group renders the α-protons (protons on the carbon adjacent to the nitro group) acidic, with pKa values for simple nitroalkanes being around 10 in aqueous solution.[10] This acidity is the foundation for some of the most important carbon-carbon bond-forming reactions in organic chemistry.

The Henry (Nitro-Aldol) Reaction

In 1895, the Belgian chemist Louis Henry discovered that nitroalkanes could undergo a base-catalyzed addition to aldehydes and ketones, a process now known as the Henry reaction or the nitro-aldol reaction.[11][12] This reaction is a powerful tool for the formation of β-nitro alcohols, which are versatile synthetic intermediates.[13]

Mechanism of the Henry Reaction

The reaction is initiated by the deprotonation of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[14]

Henry_Reaction

The Nef Reaction

In 1894, John Ulric Nef discovered that the salt of a primary or secondary nitroalkane could be hydrolyzed with a strong acid to yield an aldehyde or a ketone, respectively, and nitrous oxide.[15][16] The Nef reaction provides a powerful method for converting a nitroalkane, which can be thought of as a masked carbonyl group, into its corresponding carbonyl compound.[17]

Experimental Protocol: A Generalized Nef Reaction

  • Nitronate Salt Formation: Dissolve the primary or secondary nitroalkane in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide) to form the sodium nitronate salt.

  • Acid Hydrolysis: Slowly add the solution of the nitronate salt to a cold, stirred solution of a strong mineral acid, such as sulfuric acid. The temperature should be maintained at a low level (typically below 0 °C) to minimize side reactions.

  • Product Isolation: After the addition is complete, the reaction mixture is often steam distilled or extracted with an organic solvent to isolate the aldehyde or ketone product.

The ability to introduce a carbon chain via a nitroalkane and then unmask a carbonyl group through the Nef reaction significantly expanded the synthetic utility of this class of compounds.

Industrial Synthesis and Broader Applications

The initial laboratory-scale syntheses of nitroalkanes paved the way for their large-scale industrial production. The vapor-phase nitration of alkanes, such as propane, with nitric acid at high temperatures (350–450 °C) became a major industrial method.[10] This process, however, is not very selective and produces a mixture of nitromethane, nitroethane, and nitropropanes, which must be separated by fractional distillation.[16]

Beyond their role in synthesis, the lower molecular weight nitroalkanes found widespread use as industrial solvents, fuel additives, and precursors for explosives.[6][18]

Aliphatic Nitro Compounds in Drug Discovery and Development

The true impact of aliphatic nitro compound chemistry on human health became evident with their application in the synthesis of pharmaceuticals. The nitro group's ability to be transformed into other functional groups, particularly amines, and its role in facilitating carbon-carbon bond formation, made it a valuable tool for medicinal chemists.[19][20]

Chloramphenicol: A Landmark Antibiotic

A pivotal moment in the history of medicinal chemistry was the synthesis of chloramphenicol, a broad-spectrum antibiotic.[21] A key step in many synthetic routes to chloramphenicol involves the use of a nitroalkane. The presence of the aromatic nitro group in the final molecule is also crucial for its biological activity, although its bioreduction can lead to toxicity.[22][23] The synthesis often utilizes a Henry-type reaction to construct the carbon skeleton of the molecule.

Modern Drug Development

The legacy of nitroalkanes in drug discovery continues to this day. They are recognized as versatile building blocks for creating complex and stereochemically rich molecules.[19][20] Several successful pharmaceuticals have been developed using nitroalkane chemistry, including:[3][24]

  • Ranitidine (Zantac): An H₂ receptor antagonist used to treat stomach ulcers.

  • Methyl DOPA: An antihypertensive agent.

  • Ethambutol: A bacteriostatic antimycobacterial drug used to treat tuberculosis.

The utility of nitroalkanes in modern drug synthesis is summarized in the following table:

ApplicationDescription
Henry Reaction Formation of β-nitro alcohols, which are precursors to β-amino alcohols, a common motif in pharmaceuticals.
Michael Addition Conjugate addition of nitronates to α,β-unsaturated carbonyl compounds, enabling the formation of 1,4-dicarbonyl compounds after a Nef reaction.
Nef Reaction Conversion of the nitro group to a carbonyl group, unmasking a key functional group late in a synthetic sequence.
Reduction to Amines The nitro group is readily reduced to a primary amine, a fundamental functional group in a vast number of drugs.

Drug_Synthesis_Workflow

The bioreduction of the nitro group is a double-edged sword in medicinal chemistry.[25] While it is often the basis for the therapeutic effect of nitro-containing drugs, the reactive intermediates formed during this process, such as nitroso and hydroxylamine species, can lead to toxicity.[20][26] Understanding and modulating this metabolic pathway is a critical aspect of designing safer and more effective nitro-based pharmaceuticals.

Conclusion

From Victor Meyer's foundational discovery in 1872 to their current status as indispensable tools in drug development, the journey of aliphatic nitro compounds is a testament to the power of fundamental research in chemistry. The elucidation of their unique reactivity, particularly through the Henry and Nef reactions, has provided chemists with a powerful and versatile toolkit for the construction of complex organic molecules. As the quest for new and more effective therapeutics continues, the rich and varied chemistry of aliphatic nitro compounds will undoubtedly continue to play a pivotal role in shaping the future of medicine.

References

Theoretical Calculations for Nitro Ketone Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Introduction: The Computational Lens on Nitro Ketones

Nitro ketones represent a fascinating and vital class of organic compounds. Their unique electronic landscape, governed by the powerful electron-withdrawing nature of both the nitro (-NO₂) and carbonyl (>C=O) groups, imparts them with distinct reactivity and properties. These characteristics make them valuable intermediates in organic synthesis and key pharmacophores in drug development.[1][2] Understanding their behavior at a molecular level—their three-dimensional structure, stability, and reaction pathways—is paramount for harnessing their full potential.

While experimental techniques provide invaluable data, they often capture a snapshot of a molecule's behavior under specific conditions. Theoretical calculations, rooted in quantum chemistry, offer a complementary and predictive approach. They allow us to build, manipulate, and analyze molecules in a virtual environment, providing profound insights into their intrinsic properties. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing the principles and practical workflows for performing robust theoretical calculations on nitro ketone structures. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Pillar 1: The Theoretical Foundation - Choosing the Right Tools

The accuracy of any computational study hinges on the selection of an appropriate theoretical method and basis set. This choice is always a trade-off between computational cost and desired accuracy.

Quantum Mechanical (QM) Methods: Approximating Molecular Reality

QM methods solve, or more accurately, approximate the Schrödinger equation for a given molecule to determine its energy and electronic structure.

  • Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.

    • Hartree-Fock (HF) Theory: This is the foundational ab initio method. It treats each electron in the average field of all other electrons but neglects the instantaneous electron-electron correlation.[3][4] While computationally efficient, its neglect of electron correlation makes it generally unsuitable for accurate quantitative predictions, though it can be a reasonable starting point for more complex calculations.

    • Post-Hartree-Fock Methods (e.g., Møller-Plesset Perturbation Theory - MP2): These methods systematically improve upon the HF result by including electron correlation. MP2 is a common choice that often provides significantly better geometries and energies than HF. However, its computational cost is substantially higher.[5]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and efficiency.[6] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects.

    • Choosing a Functional: The "zoo" of DFT functionals is vast. For molecules like nitro ketones, which feature significant electron delocalization and polarization, the choice is critical.

      • B3LYP: A popular hybrid functional that has been widely used for a variety of organic molecules. It often provides good geometric structures.[7][8]

      • M06-2X: This is a high-nonlocality functional that often performs very well for main-group thermochemistry, kinetics, and non-covalent interactions, making it a strong candidate for studying reaction mechanisms and intramolecular interactions in nitro ketones.[9]

      • ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it suitable for systems where non-covalent interactions are important.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the calculation.[10]

  • Pople-Style Basis Sets (e.g., 6-31G, 6-311G): These are widely used and offer a good balance for many applications. The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals.[10]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit as the size of the set (D=Double, T=Triple, Q=Quadruple zeta) increases. They are generally more accurate but also more computationally demanding than Pople-style sets.[11]

  • The Importance of Polarization and Diffuse Functions:

    • Polarization Functions (* or d,p): These functions allow orbitals to change shape and "polarize," which is crucial for describing the bonding in molecules with polar groups like nitro and carbonyl. For example, adding a d function to a carbon atom allows its p-orbitals to be polarized. Their inclusion is essential for accurate geometries.[10]

    • Diffuse Functions (+ or ++): These functions are large, spread-out functions that are important for describing species with electron density far from the nuclei, such as anions or molecules with lone pairs. Given the electronegative oxygen atoms in nitro ketones, diffuse functions can be important for accurately calculating electronic properties and reaction energetics.[5]

Table 1: Comparison of Common Basis Sets

Basis SetDescriptionTypical Use CaseRelative Cost
STO-3G Minimal basis setVery preliminary calculations, educational purposesVery Low
6-31G(d) Split-valence with d-polarization on heavy atomsRoutine geometry optimizations on small to medium moleculesLow
6-311+G(d,p) Triple-split valence with diffuse functions on heavy atoms and polarization on all atomsMore accurate optimizations and energy calculationsMedium
cc-pVTZ Correlation-consistent triple-zetaHigh-accuracy energy calculations and benchmarkingHigh
aug-cc-pVTZ cc-pVTZ augmented with diffuse functionsHigh-accuracy calculations where anions or weak interactions are criticalVery High

Pillar 2: A Validated Computational Workflow

A robust computational protocol is a self-validating system. Each step builds upon the last, with checks in place to ensure the physical and chemical relevance of the results.

Step 1: Molecule Construction and Initial Conformation

The first step is to build a 3D model of the nitro ketone. This can be done using molecular editor software.

  • Tools: Avogadro[12], Chemcraft[13].

  • Causality: An accurate initial structure is crucial. While subsequent optimization will refine the geometry, a poor starting point can lead to the calculation becoming trapped in a high-energy local minimum rather than finding the true global minimum. For flexible molecules, a preliminary conformational analysis using a less expensive method (like molecular mechanics) is highly recommended to identify low-energy starting structures.[14][15]

Step 2: Geometry Optimization

This is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

  • Protocol: Start with a modest level of theory, for example, B3LYP/6-31G(d) . This level is generally reliable for obtaining reasonable molecular geometries without excessive computational expense.[16]

  • Trustworthiness: The optimization algorithm iteratively adjusts the atomic positions to minimize the forces between them. The process is complete when the forces are infinitesimally small and the energy change between steps is negligible.

Step 3: Vibrational Frequency Calculation

This is a critical validation step that must be performed on the optimized geometry using the same level of theory.

  • Protocol: Perform a frequency calculation at the B3LYP/6-31G(d) level.

  • Self-Validation:

    • Confirming a Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable molecule. If an imaginary frequency is found, the geometry must be distorted along the corresponding vibrational mode and re-optimized.

    • Thermodynamic Data: The calculation yields the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy, which are essential for calculating reaction thermodynamics.

    • Spectroscopic Prediction: The calculated frequencies and intensities can be used to predict the molecule's infrared (IR) and Raman spectra, allowing for direct comparison with experimental data.[8]

Step 4: High-Accuracy Single-Point Energy Calculation

To obtain a more reliable electronic energy, a single-point energy calculation is performed on the validated geometry using a higher level of theory and a larger basis set.

  • Protocol: Using the B3LYP/6-31G(d) optimized geometry, perform a single-point energy calculation at a level such as M06-2X/6-311++G(2d,p) .

  • Causality: This approach is based on the observation that geometries are often less sensitive to the level of theory than electronic energies are. This "multi-step" protocol provides a highly accurate energy value at a fraction of the cost of performing the full optimization with the more expensive method.[16]

G cluster_prep Preparation cluster_qm Quantum Mechanics Calculation cluster_analysis Analysis & Validation Build 1. Build 3D Structure (e.g., Avogadro) Conform 2. Conformational Search (Crucial for flexible molecules) Build->Conform Opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) Conform->Opt Freq 4. Frequency Calculation (Same level as Opt) Opt->Freq Check Validation: All Frequencies Real? Freq->Check SPE 5. Single-Point Energy (e.g., M06-2X/6-311++G(2d,p)) Analysis 6. Analyze Properties (Spectra, Orbitals, Charges) SPE->Analysis Check->Opt No (Re-optimize) Check->SPE Yes

Caption: A typical workflow for theoretical calculations on nitro ketone structures.

Pillar 3: Analysis and Special Considerations

Once the calculations are complete, the resulting data can be used to understand the molecule's properties in detail. For nitro ketones, several aspects warrant special attention.

Keto-Enol Tautomerism

A fundamental aspect of ketone chemistry is the equilibrium between the keto and the corresponding enol tautomer.[4][17] The presence of a nitro group can significantly influence this equilibrium.

  • Computational Approach: To study this, one must model both the keto and the relevant enol forms. The full workflow (optimization and frequency calculation) should be applied to each tautomer. The relative stability can then be determined by comparing their Gibbs free energies (ΔG).

  • Insight: Theoretical calculations can predict whether the keto or enol form is thermodynamically preferred and by how much energy. Studies have shown that nitro substitution can stabilize the enol tautomer through intramolecular hydrogen bonding and conjugation.

Tautomerism cluster_path Keto Keto Form Enol Enol Form Keto->Enol ΔG_taut TS Transition State Keto->TS TS->Enol

Caption: Calculating the energy difference (ΔG) between keto and enol tautomers.

Electronic Structure and Reactivity

The potent electron-withdrawing properties of the nitro and carbonyl groups create unique reactive sites.[1][18]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The LUMO is often localized on the nitro- and keto-bearing parts of the molecule, indicating susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. It will clearly show electron-deficient (blue) regions, typically around the carbonyl carbon and the nitro-group nitrogen, which are sites for nucleophilic attack. Electron-rich (red) regions, like the oxygen atoms, are sites for electrophilic attack.

Simulating Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, such as the Nef reaction, which converts a nitro group to a carbonyl[9][19], or the Henry (nitro-aldol) reaction.[20]

  • Methodology: This involves locating the transition state (TS) structure for the reaction. A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency. The energy difference between the reactants and the TS gives the activation energy barrier (ΔG‡), which governs the reaction rate.

Conclusion

Theoretical calculations provide an indispensable toolkit for the modern chemist, researcher, and drug developer. When applied with a clear understanding of the underlying principles and a rigorous, self-validating workflow, these methods can unravel the complex structural, electronic, and reactive properties of nitro ketones. From predicting the dominant tautomeric form to mapping out reaction pathways, computational chemistry empowers us to make informed predictions, interpret experimental results, and design new molecules with desired properties, accelerating the pace of scientific discovery and innovation.

References

A Proactive Safety & Handling Guide for 6-Nitroheptan-3-one: An In-Depth Technical Brief for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identity and Inferred Hazard Profile

6-Nitroheptan-3-one is a bifunctional organic molecule containing both a ketone and a nitro group. The interplay of these functional groups dictates its reactivity and potential toxicological profile. While specific data is pending, a conservative approach to handling is warranted based on the known properties of similar chemical classes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 83188-08-3ChemSrc[1]
Molecular Formula C7H13NO3Inferred
Molecular Weight 159.18 g/mol Inferred
Appearance Anticipated to be a liquid or low-melting solidInferred
Boiling Point Not determined-
Melting Point Not determined-
Purity 95.0% (as per some suppliers)ChemSrc[1]

Hazard Identification and Classification: A Predictive Analysis

Based on the functional groups present, this compound is anticipated to present the following hazards. The GHS pictograms and hazard statements are predictions and should be treated as such until a formal classification is available.

Predicted GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. This is a common classification for many organic molecules of this size and functionality.[2]

  • Skin Irritation (Category 2), H315: Causes skin irritation. Ketones and nitroalkanes can be irritating to the skin upon prolonged contact.[2]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A), H318/H319: Causes serious eye damage or irritation. This is a significant concern for many organic chemicals.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation. Volatile organic compounds can irritate the respiratory tract.

Diagram 1: Predicted Hazard Communication for this compound

Caption: Predicted GHS pictograms and hazard statements for this compound.

First-Aid Measures: A Proactive Protocol

In the event of an exposure, immediate and appropriate first aid is critical. The following measures are based on best practices for handling hazardous organic chemicals.

Table 2: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Protocol
Inhalation 1. Remove the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If the individual is not breathing, begin artificial respiration. 4. Seek immediate medical attention.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing and shoes. 3. Wash the affected area with soap and water.[2] 4. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[2] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention, preferably from an ophthalmologist.
Ingestion 1. Do NOT induce vomiting. 2. If the individual is conscious and alert, rinse their mouth with water.[2] 3. Have the person drink one to two glasses of water to dilute the substance. 4. Seek immediate medical attention.

Fire-Fighting Measures

While not anticipated to be highly flammable, as an organic compound, this compound is combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

  • Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.

Protocol for a Small-Scale Laboratory Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don appropriate personal protective equipment, including double nitrile gloves, safety goggles, a face shield, and a lab coat. If the spill is significant or in a poorly ventilated area, a respirator may be necessary.

  • Contain the Spill:

    • Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Work from the outside of the spill inward to prevent spreading.

    • Solid Spills: Gently cover the spill with a damp cloth or paper towel to avoid generating dust. Carefully scoop the material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: All contaminated materials (absorbent, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[2]

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

Handling and Storage: The Foundation of Safety

Proactive and careful handling and storage are the most effective ways to prevent exposure and accidents.

Diagram 2: Hierarchy of Controls for Safe Handling

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The hierarchy of controls, from most to least effective, for mitigating exposure to hazardous chemicals.

Safe Handling Procedures:

  • Engineering Controls: All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood or glove box.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

    • Skin Protection: Wear nitrile gloves (double-gloving is recommended) and a chemically resistant lab coat. Change gloves immediately if they become contaminated.

    • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an organic vapor cartridge is required.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where chemicals are handled.[2]

Storage Requirements:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Stability and Reactivity

  • Reactivity: The nitro group can be reactive, particularly with strong reducing agents. The ketone functionality can undergo reactions typical of ketones.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

  • Conditions to Avoid: Avoid exposure to high temperatures, open flames, and incompatible materials.[4]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information: An Evidence-Based Estimation

While no specific toxicological studies on this compound are publicly available, the following effects are plausible based on the toxicology of related compounds.

  • Acute Toxicity: Likely to be harmful if swallowed. Inhalation of vapors may cause respiratory tract irritation.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Irritation: Expected to cause serious eye damage or irritation.

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic. However, some nitroaromatic compounds are known or suspected carcinogens. Therefore, it is prudent to handle this compound with care.

References

solubility of 6-Nitroheptan-3-one in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 6-Nitroheptan-3-one in Organic Solvents

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of a compound's physicochemical properties is paramount. Solubility, in particular, dictates the feasibility of reaction conditions, dictates the choice of purification methods such as crystallization, and governs the formulation of active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a molecule of interest due to the versatile reactivity of its constituent nitro and ketone functionalities.[1][2] As a bifunctional molecule, it serves as a valuable building block in organic synthesis.[2][3]

This document moves beyond a simple data sheet, offering a foundational analysis of the molecular properties of this compound to predict its behavior in a range of common organic solvents. We will explore the theoretical underpinnings of solubility, present a framework for predicting interactions, and provide a robust, field-proven protocol for the empirical determination of its solubility.

Molecular Structure and Physicochemical Properties of this compound

The solubility of any compound is fundamentally dictated by its structure. This compound is a moderately sized organic molecule characterized by a seven-carbon aliphatic chain, a ketone group at the 3-position, and a nitro group at the 6-position.

  • Aliphatic Backbone: The heptane chain is nonpolar and hydrophobic. This hydrocarbon portion of the molecule will readily engage in van der Waals forces (London dispersion forces) with nonpolar solvents.

  • Ketone Group (C=O): The carbonyl group is highly polar. The oxygen atom possesses lone pairs of electrons and a partial negative charge, making it a strong hydrogen bond acceptor.[4][5] It cannot, however, act as a hydrogen bond donor.

  • Nitro Group (-NO₂): The nitro group is one of the most polar functional groups in organic chemistry. The nitrogen-oxygen bonds are highly polarized, and the oxygen atoms act as excellent hydrogen bond acceptors.[6] Similar to the ketone, it lacks a hydrogen atom bonded to an electronegative atom and therefore cannot function as a hydrogen bond donor.[7][8]

The overall solubility profile of this compound is a result of the interplay between its nonpolar hydrocarbon backbone and its two polar, hydrogen-bond-accepting functional groups.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. The key forces and solvent properties to consider are:

  • Polarity and Dielectric Constant: A solvent's polarity is its ability to solvate polar solutes through dipole-dipole interactions. The dielectric constant is a quantitative measure of this, representing the solvent's ability to separate ions.[10][11] Solvents with high dielectric constants (e.g., DMSO, water) are highly polar, while those with low values (e.g., hexane, toluene) are nonpolar.[10][12]

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction.[13] Solvents are often classified by their hydrogen bonding capabilities:

    • Polar Protic Solvents: Can act as both hydrogen bond donors and acceptors (e.g., water, methanol, ethanol).[4][11]

    • Polar Aprotic Solvents: Can act as hydrogen bond acceptors but not donors (e.g., acetone, ethyl acetate, DMSO).[4][11]

    • Nonpolar Solvents: Cannot participate significantly in hydrogen bonding (e.g., hexane, benzene).[14]

  • Donor/Acceptor Properties: The Lewis acidity and basicity of a solvent, often quantified by acceptor numbers (AN) and donor numbers (DN), describe its ability to accept or donate electron pairs, which is closely related to its hydrogen bonding strength.[15]

Predicted Solute-Solvent Interactions

Based on its structure, this compound is exclusively a hydrogen bond acceptor. Its solubility will be maximized in solvents that can effectively interact with both its polar and nonpolar regions.

solute This compound (H-Bond Acceptor, Polar Groups, Nonpolar Chain) polar_protic Polar Protic Solvents (e.g., Methanol, Water) (H-Bond Donor & Acceptor) solute->polar_protic  Strong H-Bonding (Acceptor-Donor)  Dipole-Dipole Interactions  (Moderate Solubility) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) (H-Bond Acceptor) solute->polar_aprotic  Strong Dipole-Dipole Interactions  (High Solubility)   nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar  Van der Waals Forces  (Low to Moderate Solubility)  

Caption: Predicted intermolecular interactions governing the solubility of this compound.

Predictive Solubility Profile in Common Organic Solvents

Leveraging the principles above, we can predict the solubility of this compound across a spectrum of solvents. The following table summarizes key solvent properties and provides a qualitative prediction.

SolventClassPolarity Index (P')[12]Dielectric Constant (ε)[10][16]Predicted SolubilityRationale
HexaneNonpolar0.11.88LowInteractions are limited to weak van der Waals forces with the heptane chain. The polar groups are poorly solvated.
TolueneNonpolar (Aromatic)2.42.38Low to ModerateAromatic ring allows for slightly better interaction with polar groups via induced dipoles than hexane, but still a poor match.
Diethyl EtherPolar Aprotic2.84.33ModerateLow polarity limits interaction with the highly polar nitro group, but it can solvate the ketone and alkyl chain reasonably well.
Tetrahydrofuran (THF)Polar Aprotic4.07.58HighStrong H-bond acceptor and moderate polarity allow for excellent solvation of the entire molecule.[11]
Ethyl AcetatePolar Aprotic4.46.02HighBalances polarity and H-bond accepting capability, making it an excellent solvent for moderately polar compounds.
AcetonePolar Aprotic5.120.7Very HighStrong H-bond acceptor with significant polarity to solvate both the ketone and nitro groups effectively.[17]
AcetonitrilePolar Aprotic5.837.5HighHighly polar and an H-bond acceptor, though less effective at solvating the nonpolar chain compared to acetone or THF.
IsopropanolPolar Protic3.919.92Moderate to HighAs an alcohol, it is an H-bond donor, which interacts strongly with the solute's acceptor sites. The alkyl group is compatible.
EthanolPolar Protic4.324.55ModerateGood H-bonding capabilities, but the increasing polarity (compared to isopropanol) makes it slightly less compatible with the C7 chain.
MethanolPolar Protic5.132.70ModerateStrong H-bonding, but its high polarity and small size make it less effective at solvating the nonpolar backbone.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.68Very HighExceptionally polar and a strong H-bond acceptor, capable of solvating a wide range of compounds.
WaterPolar Protic10.280.1Very LowThe large, nonpolar heptane chain leads to a dominant hydrophobic effect, making it immiscible despite strong H-bonding potential.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The isothermal saturation (or equilibrium solubility) method is a rigorous and widely accepted technique for quantifying solubility.[18][19]

Causality Behind the Protocol

This method is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached between the dissolved solute and the excess solid phase. Stirring for an extended period at a constant temperature ensures the solution becomes saturated. Centrifugation and filtration cleanly separate the saturated supernatant from any undissolved solid, preventing artificially high concentration readings. Analysis by a validated quantitative method like HPLC provides accurate and reproducible data.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid is present that some will remain undissolved upon reaching equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to the target temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials at a moderate speed.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered supernatant to determine the mass of the solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a low temperature to obtain the mass of the dissolved solid.

    • Alternatively, and more precisely, dilute a known volume of the supernatant with a suitable mobile phase and analyze its concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

cluster_prep 1. Preparation & Equilibration cluster_separation 2. Phase Separation cluster_analysis 3. Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F G Gravimetric Analysis: Evaporate solvent, weigh residue F->G H Chromatographic Analysis: Dilute and inject onto calibrated HPLC F->H I Calculate Solubility (e.g., g/100 mL, mol/L) G->I H->I

Caption: Workflow for the isothermal saturation method of solubility determination.

Conclusion

The solubility of this compound is governed by a balance between its nonpolar C7 alkyl chain and its two highly polar functional groups, the ketone and the nitro group. As a strong hydrogen bond acceptor but a non-donor, it is predicted to exhibit the highest solubility in polar aprotic solvents such as acetone, THF, and DMSO, which effectively solvate both the polar and nonpolar regions of the molecule. Moderate solubility is expected in polar protic solvents like alcohols, where hydrogen bonding is a key interaction. Conversely, its solubility in nonpolar solvents like hexane is predicted to be low, and it is expected to be virtually insoluble in water. For researchers and drug development professionals, these predictive insights are crucial for initial solvent screening, while the provided experimental protocol offers a robust pathway for obtaining the precise quantitative data required for process optimization and formulation development.

References

The Pivotal Role of γ-Nitro Ketones in Synthetic Chemistry: A Technical Guide to Their Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gamma-nitro ketones represent a versatile and powerful class of intermediates in modern organic synthesis. Their unique electronic makeup, characterized by the juxtaposition of an electron-withdrawing nitro group and a carbonyl moiety, imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the synthesis and diverse transformations of γ-nitro ketones, offering researchers, scientists, and drug development professionals a comprehensive understanding of their utility. We will delve into the mechanistic underpinnings of their key reactions, including the Nef reaction, Michael addition, and various cyclization strategies, and showcase their application in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of significant medicinal interest.

Introduction: The Synthetic Potential of γ-Nitro Ketones

The nitro group is a cornerstone of synthetic chemistry, serving as a versatile functional handle that can be transformed into a myriad of other functionalities.[1][2] When positioned at the gamma-carbon relative to a ketone, it creates a molecule primed for a diverse array of chemical transformations. This unique 1,4-relationship between the nitro and carbonyl groups allows for intricate and controlled manipulations, making γ-nitro ketones highly sought-after building blocks in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.[1][3] Their utility is particularly pronounced in the synthesis of nitrogen-containing five-membered rings like pyrrolidines and pyrrolines, which are prevalent motifs in numerous alkaloids and bioactive compounds.[1][2][3]

This guide will illuminate the core reactivity principles of γ-nitro ketones, providing both a theoretical framework and practical, field-proven insights into their application.

Synthesis of γ-Nitro Ketones: Establishing the Core Scaffold

The efficient construction of the γ-nitro ketone scaffold is the gateway to harnessing its synthetic potential. Several robust methodologies have been developed, with the Michael addition being the most prominent.

The Michael Addition: A Convergent Approach

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, stands as a primary method for synthesizing γ-nitro ketones.[3][4][5] This can be achieved through two main pathways: the addition of nitroalkanes to α,β-unsaturated ketones or the addition of enolates (from ketones) to nitroalkenes.

2.1.1. Addition of Nitroalkanes to α,β-Unsaturated Ketones:

This approach involves the base-catalyzed addition of a primary or secondary nitroalkane to an enone. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[6] While the reaction can be performed in aqueous media, the limited solubility of nitroalkanes can lead to low yields.[6] To overcome this, biphasic systems employing phase-transfer catalysts have been shown to significantly improve reaction efficiency.[6]

2.1.2. Asymmetric Michael Addition:

The development of asymmetric organocatalysis has revolutionized the synthesis of chiral γ-nitro ketones. Chiral primary amine catalysts, often used in conjunction with a cocatalyst like benzoic acid, can activate ketones to form enamines, which then undergo highly enantioselective Michael addition to nitroalkenes.[7][8] This method provides access to optically active γ-nitro ketones with excellent enantioselectivities (up to 98% ee) and high yields.[8]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Acetophenone to trans-β-Nitrostyrene [7][9]

Step Procedure Rationale
1 To a solution of trans-β-nitrostyrene (0.2 mmol) in CH₂Cl₂ is added acetophenone (0.6 mmol), a chiral primary amine-thiourea catalyst (0.5-10 mol%), and benzoic acid (0.15 equiv).The chiral catalyst facilitates the formation of a chiral enamine intermediate from acetophenone, which directs the stereochemical outcome of the addition. Benzoic acid acts as a co-catalyst, accelerating enamine formation.
2 The reaction mixture is stirred at room temperature until completion (monitored by TLC).Room temperature is often sufficient for these reactions to proceed to completion within a reasonable timeframe.
3 The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.Purification is necessary to isolate the desired γ-nitro ketone from the remaining starting materials, catalyst, and any minor byproducts.
Radical Pathways: A Modern Alternative

Recent advancements have introduced novel radical-based methods for γ-nitro ketone synthesis. A manganese-promoted oxidative alkylation of nitroalkanes with cyclopropanols provides a unique and efficient route.[1][2][10] This method proceeds via a solvent-caged free-radical nucleophilic substitution pathway and is particularly effective for synthesizing sterically hindered γ-nitro ketones.[1][2][10]

Diagram: Synthesis of γ-Nitro Ketones

G cluster_michael Michael Addition cluster_radical Radical Alkylation Nitroalkane Nitroalkane gNK_Michael γ-Nitro Ketone Nitroalkane->gNK_Michael + Enone Enone Enone->gNK_Michael Base Base Base->gNK_Michael Nitroalkane_rad Nitroalkane gNK_Radical γ-Nitro Ketone Nitroalkane_rad->gNK_Radical + Cyclopropanol Cyclopropanol Cyclopropanol->gNK_Radical Mn_promoter Mn Promoter Mn_promoter->gNK_Radical

Caption: Key synthetic routes to γ-nitro ketones.

The Reactivity Profile: A Gateway to Molecular Diversity

The synthetic versatility of γ-nitro ketones stems from the distinct yet cooperative reactivity of the nitro and carbonyl groups.

The Nef Reaction: Unmasking the Carbonyl

The Nef reaction is a cornerstone transformation of nitroalkanes, converting them into the corresponding aldehydes or ketones.[11][12][13] For γ-nitro ketones, this reaction provides a powerful method to generate 1,4-dicarbonyl compounds, which are valuable precursors for the synthesis of various five-membered heterocycles, such as furans and cyclopentenones.[14][15]

The classical Nef reaction involves the acid hydrolysis of a nitronate salt, which is formed by treating the nitroalkane with a base.[11][16] The reaction proceeds through a nitronic acid intermediate, which is then protonated and attacked by water.[11]

Diagram: The Nef Reaction Mechanism

G Nitronate Nitronate Salt Nitronic_Acid Nitronic Acid Nitronate->Nitronic_Acid H⁺ Iminium Iminium Ion Nitronic_Acid->Iminium H⁺ Intermediate_4 Adduct with H₂O Iminium->Intermediate_4 + H₂O Nitroso_Alkanol 1-Nitroso-alkanol Intermediate_4->Nitroso_Alkanol - H⁺, - H₂O Oxonium Oxonium Ion Nitroso_Alkanol->Oxonium Rearrangement Dicarbonyl 1,4-Dicarbonyl Oxonium->Dicarbonyl - H⁺

Caption: Simplified mechanism of the Nef reaction.

Modern variations of the Nef reaction utilize oxidative or reductive conditions, offering milder alternatives to the often harsh acidic hydrolysis.[16][17] For instance, reagents like ozone, potassium permanganate, or Oxone can effect the transformation under oxidative conditions.[11][16] Reductive methods, employing reagents such as titanium(III) chloride, have also been developed.[17]

Reduction of the Nitro Group: Accessing Amines and Heterocycles

The reduction of the nitro group in γ-nitro ketones opens up a direct pathway to γ-amino ketones and, more importantly, to a variety of nitrogen-containing heterocycles.[3][18] Catalytic hydrogenation is a common and effective method for this transformation.[3]

3.2.1. Synthesis of Pyrrolidines and Pyrrolines:

The intramolecular reductive amination of γ-nitro ketones is a powerful strategy for the synthesis of substituted pyrrolidines and pyrrolines.[1][2][3][4] This cascade reaction involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone to form a cyclic imine (or enamine), followed by further reduction to the pyrrolidine.[3][4]

Experimental Protocol: Reductive Cyclization to a Pyrroline [1][2]

Step Procedure Rationale
1 A solution of the γ-nitro ketone in a suitable solvent (e.g., THF/MeOH) is prepared.The choice of solvent is important for substrate solubility and compatibility with the reducing agent.
2 Zinc powder is added to the solution, followed by the slow addition of acetic acid.Zinc in the presence of an acid acts as the reducing agent, converting the nitro group to an amine.
3 The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).The reaction typically proceeds smoothly at ambient temperature.
4 The reaction mixture is filtered to remove excess zinc, and the filtrate is concentrated.Filtration removes the solid inorganic byproduct.
5 The crude product is purified by column chromatography to afford the desired pyrroline.Purification isolates the cyclic product.

This intramolecular cyclization can be highly diastereoselective, with the stereochemical outcome often influenced by the nature of the hydrogenation catalyst.[3]

Cyclization Reactions: Building Complex Architectures

Beyond reductive cyclization, γ-nitro ketones can participate in other types of cyclization reactions. For instance, under certain conditions, they can undergo intramolecular condensations or be transformed into intermediates that cyclize to form various heterocyclic systems. The "interrupted" Nef reaction is a fascinating example, where the reaction pathway is diverted by an internal nucleophile to yield cyclic products like isoxazoles.[19]

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of γ-nitro ketones is particularly evident in the field of drug discovery and development. The products derived from γ-nitro ketones, especially chiral pyrrolidines and γ-amino acids, are key components of many biologically active molecules.

For example, the enantioselective synthesis of γ-nitro ketones is a crucial step in the preparation of important pharmaceutical compounds like Baclofen, a muscle relaxant, and Phenibut, a sleep inducer.[7][8][20] These molecules are derivatives of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter.[8]

The ability to construct complex, stereochemically defined nitrogen-containing scaffolds from readily available starting materials makes γ-nitro ketones invaluable tools for medicinal chemists in the design and synthesis of novel therapeutic agents.[3][21][22]

Conclusion

Gamma-nitro ketones are far more than simple bifunctional molecules; they are powerful synthetic chameleons. Their reactivity can be precisely controlled to forge new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of valuable products. From the classic Nef reaction to modern asymmetric organocatalytic transformations and radical-based approaches, the chemistry of γ-nitro ketones continues to evolve, offering innovative solutions to complex synthetic challenges. For researchers in organic synthesis and drug development, a thorough understanding of the reactivity profile of γ-nitro ketones is essential for the design and execution of efficient and elegant synthetic strategies.

References

Methodological & Application

Application Note & Protocol: Synthesis of 6-Nitroheptan-3-one via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

Abstract and Introduction

The synthesis of γ-nitro ketones is a cornerstone transformation in organic chemistry, providing versatile intermediates for the construction of more complex, biologically active molecules such as γ-amino acids and heterocyclic scaffolds like pyrrolidines.[1][2][3] This document provides a detailed protocol for the synthesis of a specific γ-nitro ketone, 6-Nitroheptan-3-one, through the conjugate addition (Michael reaction) of nitroethane to an α,β-unsaturated ketone. This reaction represents a fundamental C-C bond-forming strategy.[4]

The protocol herein describes a base-catalyzed Michael addition of nitroethane to pent-1-en-3-one. We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step experimental procedure suitable for a laboratory setting, and outline essential safety and characterization considerations. The causality behind experimental choices, from reagent selection to purification techniques, is explained to provide researchers with a comprehensive understanding of the process.

Reaction Principle and Mechanism

The core of this synthesis is the Michael 1,4-addition reaction. This reaction involves the addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[4] In this specific synthesis:

  • Michael Donor: Nitroethane (CH₃CH₂NO₂). The α-protons of nitroalkanes are acidic due to the strong electron-withdrawing nature of the nitro group and can be removed by a base to form a stabilized carbanion, known as a nitronate anion.[2]

  • Michael Acceptor: Pent-1-en-3-one (CH₂=CHCOCH₂CH₃). This is the electrophilic component.

  • Catalyst: A base is required to deprotonate the nitroethane. While various catalysts, including complex organocatalysts, can be used for asymmetric versions of this reaction[3][5][6][7], for a standard synthesis, a simple inorganic base like potassium carbonate (K₂CO₃) or an organic base like 1,8-Diazabicycloundec-7-ene (DBU) is effective.

The mechanism proceeds in three key steps:

  • Deprotonation: The base abstracts an acidic α-proton from nitroethane to generate the nucleophilic nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the β-carbon of pent-1-en-3-one, leading to the formation of a new carbon-carbon bond and an enolate intermediate.

  • Protonation: The enolate intermediate is protonated during the reaction or upon aqueous work-up to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of this compound on a millimolar scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
  • Reagents:

    • Nitroethane (C₂H₅NO₂)

    • Pent-1-en-3-one (C₅H₈O)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dichloromethane (DCM, CH₂Cl₂), anhydrous

    • Hydrochloric Acid (HCl), 1M solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Magnesium Sulfate (MgSO₄), anhydrous

    • Silica Gel (for column chromatography)

    • Ethyl Acetate and Hexanes (for chromatography)

  • Equipment:

    • Round-bottom flask (50 mL)

    • Magnetic stirrer and stir bar

    • Argon or Nitrogen gas inlet

    • Syringes

    • Separatory funnel (100 mL)

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL oven-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium carbonate (207 mg, 1.5 mmol, 1.5 eq).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Add anhydrous dichloromethane (10 mL) via syringe.

    • Add nitroethane (75 mg, 0.071 mL, 1.0 mmol, 1.0 eq) to the stirring suspension. Rationale: Using an inert atmosphere and anhydrous solvent prevents side reactions involving water.

  • Addition of Michael Acceptor:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add pent-1-en-3-one (93 mg, 0.11 mL, 1.1 mmol, 1.1 eq) dropwise via syringe over 5 minutes. Rationale: A slight excess of the acceptor ensures complete consumption of the limiting reagent. Slow, cooled addition helps to control the exothermicity of the reaction.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). Rationale: The acid wash removes any remaining base catalyst, the bicarbonate wash removes residual acid, and the brine wash begins the drying process.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purify the crude oil by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Data Summary

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass
NitroethaneC₂H₅NO₂75.071.01.075 mg (0.071 mL)
Pent-1-en-3-oneC₅H₈O84.121.11.193 mg (0.11 mL)
Potassium CarbonateK₂CO₃138.211.51.5207 mg
Product C₇H₁₃NO₃ 159.18 - - Theoretical Yield: 159 mg

Visualization of Workflow

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification Nitroethane Nitroethane Deprotonation 1. Deprotonation (Formation of Nitronate) Nitroethane->Deprotonation Enone Pent-1-en-3-one Addition 2. Conjugate Addition (C-C Bond Formation) Enone->Addition Base K₂CO₃ (Base) Base->Deprotonation Deprotonation->Addition Workup 3. Aqueous Work-up (Quench, Extraction, Wash) Addition->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

References

Michael addition reaction for 6-Nitroheptan-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of 6-Nitroheptan-3-one via Michael Addition

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable γ-nitro ketone intermediate in organic synthesis. The protocol leverages the Michael addition reaction, a cornerstone of carbon-carbon bond formation, by reacting nitroethane with 1-penten-3-one.[1][2] γ-Nitro ketones are versatile precursors for synthesizing a wide range of compounds, including γ-amino acids and heterocyclic structures, which are significant in pharmaceutical development.[3] This document details the underlying mechanism, provides a step-by-step experimental protocol, outlines expected results, and offers troubleshooting guidance suitable for researchers in organic chemistry and drug discovery.

Introduction: The Michael Addition

The Michael reaction, a type of conjugate addition, is a fundamental method for forming C-C bonds in a mild and efficient manner.[2] The reaction involves the 1,4-addition of a nucleophile, known as the "Michael donor," to an α,β-unsaturated carbonyl compound, the "Michael acceptor."[1][4] Resonance-stabilized carbanions, such as enolates derived from nitroalkanes, are excellent Michael donors due to the strong electron-withdrawing nature of the nitro group, which increases the acidity of the α-protons.[3] The resulting adducts can be further transformed, making this reaction a powerful tool in synthetic chemistry.[3][5]

Reaction Scheme & Mechanism

The synthesis of this compound is achieved through the base-catalyzed Michael addition of nitroethane (the donor) to 1-penten-3-one (the acceptor).

Overall Reaction:

Mechanism:

The reaction proceeds via a three-step mechanism:

  • Deprotonation: A base abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic β-carbon of the α,β-unsaturated ketone (1-penten-3-one) in a conjugate addition.[2][4]

  • Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final γ-nitro ketone product.

G cluster_mechanism Reaction Mechanism A Step 1: Deprotonation Nitroethane reacts with a base (B:). B Formation of Nitronate Anion (Resonance Stabilized) A->B B: C Step 2: Conjugate Addition Nitronate attacks the β-carbon of 1-penten-3-one. B->C + 1-Penten-3-one D Formation of Enolate Intermediate C->D E Step 3: Protonation Enolate is protonated by HB+. D->E + HB+ F Final Product This compound E->F

Caption: The three-step mechanism of the Michael addition for this compound synthesis.

Experimental Protocol

This protocol describes a robust method for the synthesis of this compound using a phase-transfer catalyst, which can improve yields when dealing with reactants of limited mutual solubility.[6]

Materials and Reagents
ReagentCAS No.FormulaM.W. ( g/mol )PurityNotes
Nitroethane79-24-3C₂H₅NO₂75.07≥98%Flammable, irritant
1-Penten-3-one1629-58-9C₅H₈O84.12≥97%Flammable, lachrymator
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS GradeVolatile, suspected carcinogen
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00≥98%Corrosive
Tetrabutylammonium Bromide (TBAB)1643-19-2C₁₆H₃₆BrN322.37≥98%Phase-transfer catalyst, irritant
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aq.Corrosive
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aq. soln.
Saturated Sodium Chloride (Brine)7647-14-5NaCl58.44Saturated aq. soln.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37AnhydrousDrying agent
Silica Gel7631-86-9SiO₂60.0860 Å, 230-400 meshFor column chromatography
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add nitroethane (3.75 g, 50 mmol, 1.0 equiv), dichloromethane (20 mL), and tetrabutylammonium bromide (TBAB) (0.81 g, 2.5 mmol, 0.05 equiv).

    • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (4.0 g, 100 mmol) in 50 mL of deionized water. Rationale: A biphasic system (DCM-water) is used. TBAB acts as a phase-transfer catalyst to carry the hydroxide ions into the organic phase to deprotonate the nitroethane.[6]

    • Add 12.5 mL of the 2 M NaOH solution (25 mmol, 0.5 equiv) to the reaction flask.

  • Addition of Michael Acceptor:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Dissolve 1-penten-3-one (4.21 g, 50 mmol, 1.0 equiv) in 10 mL of dichloromethane.

    • Transfer this solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Rationale: Slow, cooled addition prevents exothermic runaway and minimizes side reactions like the polymerization of the enone.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Stain with potassium permanganate. The disappearance of the 1-penten-3-one spot indicates reaction completion.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic phase sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃ solution, and 30 mL of brine. Rationale: The acid wash neutralizes any remaining base. The bicarbonate wash removes any acidic impurities. The brine wash helps to break emulsions and remove bulk water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a yellowish oil. Purify the crude material by flash column chromatography on silica gel.

    • Elute with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) to isolate the pure this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield a pale yellow oil.

Safety Precautions
  • All operations should be performed in a well-ventilated fume hood.

  • Nitroalkanes and α,β-unsaturated ketones are irritants and lachrymators; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium hydroxide and hydrochloric acid are corrosive and can cause severe burns. Handle with extreme care.

Workflow and Expected Results

References

Application Notes & Protocols: The Strategic Utility of 6-Nitroheptan-3-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Unveiling the Potential of a Versatile γ-Nitro Ketone Synthon

In the landscape of contemporary drug discovery and development, the efficiency and elegance of a synthetic route are paramount. The strategic selection of starting materials and key intermediates can dramatically influence the feasibility, cost, and novelty of a pharmaceutical pipeline. Nitroalkanes, in particular, have emerged as exceptionally versatile building blocks due to the rich chemistry of the nitro group.[1][2][3] It serves not only as a precursor to the vital amino functionality but also as a powerful tool for carbon-carbon bond formation and a latent carbonyl group.[4][5]

This guide focuses on a specific, highly functionalized intermediate: 6-Nitroheptan-3-one . As a γ-nitro ketone, this molecule possesses two distinct and chemically orthogonal reactive centers. This duality allows for a modular and divergent approach to the synthesis of complex molecular architectures that are hallmarks of pharmacologically active agents. We will explore its application in constructing key pharmaceutical scaffolds, including γ-amino acid derivatives and substituted heterocyclic systems, which are foundational in medicinal chemistry.[6][7]

The protocols and discussions herein are designed to provide researchers and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies to leverage the full synthetic potential of this compound.

Diagram 1: Synthetic Pathways from this compound

G cluster_reduction Reduction Pathway cluster_nef Nef Reaction & Cyclization cluster_henry C-C Bond Formation start This compound amino_ketone 6-Aminoheptan-3-one start->amino_ketone Nitro Group Reduction dicarbonyl Heptane-2,5-dione start->dicarbonyl Nef Reaction henry_adduct β-Hydroxy Nitro-ketone start->henry_adduct Henry (Nitro-Aldol) Reaction amino_acid γ-Amino Acid Precursors (e.g., Pregabalin analogues) amino_ketone->amino_acid Further Derivatization pyrrole Substituted Pyrroles (e.g., Statin side-chains) dicarbonyl->pyrrole Paal-Knorr Synthesis complex_scaffold Complex Polyfunctional Scaffolds henry_adduct->complex_scaffold Functional Group Interconversion G start This compound step1 Nef Reaction (e.g., H₂SO₄, H₂O) start->step1 intermediate Heptane-2,5-dione step1->intermediate step2 Paal-Knorr Synthesis (e.g., R-NH₂, AcOH) intermediate->step2 product 1-R-2,5-diethyl-pyrrole step2->product G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation R₂CH-NO₂ + B⁻ R₂CH-NO₂ + B⁻ [R₂C-NO₂]⁻ (Nitronate) + BH [R₂C-NO₂]⁻ (Nitronate) + BH R₂CH-NO₂ + B⁻->[R₂C-NO₂]⁻ (Nitronate) + BH [R₂C-NO₂]⁻ + R'CHO [R₂C-NO₂]⁻ + R'CHO R'CH(O⁻)-CR₂NO₂ R'CH(O⁻)-CR₂NO₂ [R₂C-NO₂]⁻ + R'CHO->R'CH(O⁻)-CR₂NO₂ R'CH(O⁻)-CR₂NO₂ + BH R'CH(O⁻)-CR₂NO₂ + BH R'CH(OH)-CR₂NO₂ (β-Hydroxy Nitroalkane) + B⁻ R'CH(OH)-CR₂NO₂ (β-Hydroxy Nitroalkane) + B⁻ R'CH(O⁻)-CR₂NO₂ + BH->R'CH(OH)-CR₂NO₂ (β-Hydroxy Nitroalkane) + B⁻

References

Application Note: Catalytic Reduction of 6-Nitroheptan-3-one to 6-Aminoheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the catalytic reduction of 6-nitroheptan-3-one to the corresponding amine, 6-aminoheptan-3-one. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol details the use of Palladium on Carbon (Pd/C) as a heterogeneous catalyst under hydrogen atmosphere, a widely adopted and efficient method for the reduction of aliphatic nitro groups.[1][2][3] This note covers the underlying reaction mechanism, a detailed experimental protocol, expected outcomes, and methods for analysis and purification.

Introduction and Scientific Background

The reduction of nitro compounds represents a cornerstone transformation in organic synthesis, providing a reliable route to primary amines.[4] The resulting amines are versatile building blocks in the pharmaceutical and agrochemical industries.[5][6] Specifically, 6-aminoheptan-3-one is a valuable intermediate whose structural motif is of interest in medicinal chemistry.

Catalytic hydrogenation is often the method of choice for this transformation due to its high efficiency, clean conversion, and the ease of separation of the heterogeneous catalyst.[1][7] Among the various catalysts, Palladium on Carbon (Pd/C) is highly effective for the reduction of both aromatic and aliphatic nitro groups.[1] Alternative catalysts include Raney Nickel and Platinum(IV) oxide, each with its own specific applications and advantages.[2][7][8]

Reaction Mechanism

The catalytic hydrogenation of a nitro group to an amine is a complex process that proceeds through several intermediates.[9] The reaction occurs on the surface of the metal catalyst where molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The nitro group of the substrate coordinates to the catalyst surface and undergoes a stepwise reduction.

The generally accepted mechanism involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine. The hydroxylamine intermediate is then finally reduced to the corresponding amine.[10] It is crucial to ensure the reaction goes to completion, as hydroxylamine intermediates can be unstable and potentially hazardous.[9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the catalytic reduction of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
10% Palladium on Carbon (Pd/C)50% water wetCommercially AvailableHandle with care, can be pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
Celite®Commercially AvailableFor filtration.
Hydrogen (H₂) GasHigh Purity
Nitrogen (N₂) GasHigh PurityFor inerting.
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/Nitrogen manifold

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Glassware for workup and purification

Step-by-Step Procedure

Reaction Setup and Execution:

  • Inerting the System: Assemble the three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter, and a stopper. Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen three times.[11]

  • Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) to the flask.[8]

  • Solvent and Substrate Addition: Add anhydrous methanol to the flask to create a slurry with the catalyst.[8] Dissolve the this compound in methanol and add it to the reaction flask via a syringe or dropping funnel.

  • Hydrogenation: Seal the flask and carefully purge the system with hydrogen gas.[8] This is typically done by evacuating the nitrogen and backfilling with hydrogen from a balloon. Repeat this cycle 3-4 times.[11]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

Workup and Isolation:

  • Catalyst Removal: Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen.[11] Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[11] Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent and disposed of properly.[11]

  • Solvent Removal: Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[12]

  • Aqueous Workup: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities, followed by a brine wash.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 6-aminoheptan-3-one.[12]

Experimental Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Inert Flask with N₂ B Add 10% Pd/C A->B C Add this compound in Methanol B->C D Purge with H₂ C->D E Stir at Room Temp D->E F Monitor by TLC/LC-MS E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Aqueous Workup H->I J Dry and Concentrate I->J K Purified 6-Aminoheptan-3-one J->K

Caption: Workflow for the catalytic reduction of this compound.

Purification and Characterization

The crude 6-aminoheptan-3-one can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure product.[12]

Analytical Methods

The purity and identity of the final product should be confirmed using a combination of the following analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To observe the disappearance of the nitro group stretches and the appearance of the amine N-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[13]

Expected Results and Data Summary

The catalytic hydrogenation of this compound is expected to proceed smoothly and with high yield. The following table summarizes typical reaction parameters and expected outcomes.

ParameterExpected Value/RangeNotes
Reaction Time 2 - 12 hoursDependent on catalyst loading and hydrogen pressure.
Temperature Room TemperatureThe reaction is exothermic; for larger scales, cooling may be necessary.[5]
Hydrogen Pressure 1 atm (balloon) to 50 psiHigher pressure can accelerate the reaction.
Catalyst Loading 1 - 5 mol%Higher loading reduces reaction time but increases cost.
Yield >90%Typically high for this type of reduction.[14]
Purity (crude) >85%
Purity (after purification) >98%

Logical Relationships in Process Optimization

G cluster_input Input Parameters cluster_output Reaction Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Pressure H₂ Pressure Pressure->Rate Increases Catalyst Catalyst Loading Catalyst->Rate Increases Yield Yield Rate->Yield Affects (Completion) Purity Purity Rate->Purity Can Affect (Side Reactions)

Caption: Interplay of key parameters in the catalytic reduction process.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. The catalyst can be filtered and fresh catalyst can be added. Ensure the hydrogen supply is adequate.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during workup. Ensure efficient extraction and careful handling during purification.

  • Safety:

    • Palladium on carbon is pyrophoric when dry. Always handle it in a wet state and under an inert atmosphere.[8]

    • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.

    • The reaction can be exothermic, especially on a larger scale. Monitor the temperature and have a cooling bath ready if needed.[5]

Conclusion

The catalytic reduction of this compound using Pd/C and hydrogen is a robust and high-yielding method for the synthesis of 6-aminoheptan-3-one. The protocol described herein is straightforward and can be readily implemented in a standard laboratory setting. Careful monitoring of the reaction and adherence to safety precautions are essential for a successful outcome.

References

Application Notes & Protocols for the Henry Reaction with Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Classical Nitroaldol Addition

The Henry (or nitroaldol) reaction, a classic carbon-carbon bond-forming transformation, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1][2][3][4] While traditionally applied to simple aldehydes and ketones, its extension to α,β-unsaturated ketones opens a rich field of synthetic possibilities, enabling the construction of complex molecular architectures bearing valuable 1,4-dicarbonyl or γ-nitro carbonyl motifs. These products are pivotal intermediates in the synthesis of pharmaceuticals and natural products, readily convertible into versatile building blocks like β-amino alcohols and α-hydroxy carboxylic acids.[3][5]

When reacting with α,β-unsaturated systems, nitroalkanes can undergo two primary modes of addition: a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The protocols detailed herein focus exclusively on the synthetically powerful 1,4-conjugate addition pathway, which often serves as the initiating step in elegant tandem or cascade sequences. This guide provides a detailed exploration of modern catalytic protocols that control the regioselectivity and stereoselectivity of this crucial reaction, with a focus on organocatalytic and metal-catalyzed methodologies.

Reaction Dynamics: The Michael-Henry Tandem Cascade

The reaction of a nitroalkane with an α,β-unsaturated ketone under catalytic conditions typically proceeds not as a simple conjugate addition but as a tandem Michael-Henry reaction sequence. This cascade efficiently builds molecular complexity by forming multiple stereocenters in a single operation.

The general sequence is as follows:

  • Michael Addition: The catalytically generated nitronate anion attacks the electrophilic β-carbon of the enone (1,4-addition). This forms a new carbon-carbon bond and generates an enolate intermediate.

  • Intramolecular Henry Reaction: The enolate intermediate then acts as an internal base, promoting an intramolecular cyclization via a Henry-type reaction. The nucleophilic carbon α to the nitro group attacks the ketone carbonyl.

  • Product Formation: The resulting cyclic nitro-alcohol is formed, often with a high degree of stereocontrol dictated by the catalyst.

This powerful cascade allows for the rapid synthesis of highly functionalized cyclic products, as illustrated below.

G cluster_0 Reaction Pathway Reactants α,β-Unsaturated Ketone + Nitroalkane Michael_Adduct Michael Adduct (Enolate Intermediate) Reactants->Michael_Adduct 1. Conjugate Addition (Michael) Catalyst Chiral Catalyst (Organo- or Metal-based) Catalyst->Reactants activates Henry_Product Cyclic β-Nitro Alcohol (Final Product) Michael_Adduct->Henry_Product 2. Intramolecular Henry Reaction

Caption: General workflow of the tandem Michael-Henry reaction cascade.

Part 1: Asymmetric Organocatalysis Protocols

Organocatalysis has emerged as a powerful, metal-free strategy for orchestrating enantioselective transformations. For the conjugate addition of nitroalkanes to enones, bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions (e.g., hydrogen bonding), are particularly effective.

Protocol 1.1: Chiral Diamine Catalysis for Quaternary Stereocenter Generation

This protocol is highly effective for the asymmetric Michael addition of nitromethane to β-substituted cyclic enones, generating challenging all-carbon quaternary stereocenters with excellent enantioselectivity.[6]

Catalyst System: A primary-tertiary diamine catalyst derived from tert-leucine. This catalyst activates the enone via iminium ion formation and simultaneously positions the nitroalkane for a stereocontrolled attack.

Experimental Workflow Diagram:

G cluster_workflow Workflow: Chiral Diamine Catalysis A 1. Add Enone, Solvent, and Benzoic Acid to Vial B 2. Add Chiral Diamine Catalyst (e.g., 5-10 mol%) A->B C 3. Add Nitroalkane (e.g., 4.0 equiv) B->C D 4. Stir at Specified Temperature (e.g., 30-50 °C) for 24-72h C->D E 5. Monitor by TLC/GC D->E F 6. Quench and Work-up E->F G 7. Purify via Column Chromatography F->G H 8. Characterize Product (Yield, ee%) G->H G cluster_workflow Workflow: Bifunctional Thiourea Catalysis A 1. Dissolve Enone and Catalyst (e.g., 5 mol%) in Solvent B 2. Cool to Reaction Temperature (e.g., 0 °C or RT) A->B C 3. Add Nitroalkane (e.g., 10 equiv) Dropwise B->C D 4. Stir for 1-24h C->D E 5. Concentrate Solvent D->E F 6. Purify Directly via Column Chromatography E->F G 7. Analyze Yield and ee% F->G G cluster_workflow Workflow: Cu(I)-Phosphine Catalysis A 1. Prepare Alkylzinc Reagent (Et₂Zn + Alkyl Iodide) E 5. Add Alkylzinc Reagent Slowly A->E B 2. Prepare Catalyst: Add Cu(I) Salt and Chiral Ligand to Toluene C 3. Add Cyclic Nitroalkene to Catalyst Mixture B->C D 4. Cool to 0 °C C->D D->E F 6. Stir at 0 °C for 12h E->F G 7. Quench with NH₄Cl (aq) F->G H 8. Nef Reaction Workup (optional) to yield Ketone G->H I 9. Purify and Analyze H->I

References

Application Note & Protocol: High-Purity Isolation of 6-Nitroheptan-3-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed protocol for the purification of 6-Nitroheptan-3-one, a moderately polar nitroketone intermediate, from a crude reaction mixture using normal-phase flash column chromatography. The methodology is designed for researchers, chemists, and professionals in drug development who require high-purity compounds for subsequent synthetic steps or biological assays. We will explore the rationale behind the selection of the stationary and mobile phases, the systematic optimization using Thin-Layer Chromatography (TLC), and a step-by-step guide to column preparation, sample loading, elution, and fraction analysis.

Introduction: The Rationale for Chromatographic Purification

This compound is a valuable chemical building block characterized by the presence of both a ketone and a nitro functional group. These polar moieties, combined with a C7 alkyl backbone, confer moderate polarity to the molecule. Synthetic routes to this and similar compounds often yield a crude product containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is paramount, as contaminants can interfere with downstream reactions or lead to erroneous results in analytical studies.

Column chromatography is the technique of choice for this purification challenge.[1] The principle relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] For moderately polar analytes like this compound, a normal-phase setup—employing a polar stationary phase and a less polar mobile phase—provides an effective separation matrix.[3] Polar molecules interact more strongly with the polar stationary phase, causing them to elute more slowly, while less polar impurities are washed through the column more quickly by the mobile phase.[1] This guide details a robust and reproducible protocol for this separation.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of the target molecule is the cornerstone of developing a successful purification strategy. These properties dictate the choice of solvents and stationary phase.

PropertyValueSource
CAS Number 83188-08-3
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.183 g/mol
Boiling Point 255.5 ± 23.0 °C at 760 mmHg
LogP (Octanol/Water) 1.03
Polarity Moderately PolarInferred from structure & LogP

The LogP value of 1.03 indicates a degree of lipophilicity, but the presence of the carbonyl and nitro groups ensures significant polarity, making it an ideal candidate for normal-phase silica gel chromatography.

Workflow for Purification of this compound

The entire process, from initial analysis to the final pure compound, follows a systematic workflow. This ensures reproducibility and high efficiency.

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Chromatography cluster_2 Phase 3: Analysis & Isolation TLC_Optimization TLC Optimization (Determine optimal Hexane:EtOAc ratio) Column_Prep Column Preparation (Wet packing with silica gel) TLC_Optimization->Column_Prep Informs Mobile Phase Choice Crude_Sample Crude this compound (in minimal DCM) Crude_Sample->TLC_Optimization Spotting Sample_Loading Dry Sample Loading (Adsorb crude onto silica) Crude_Sample->Sample_Loading Adsorption Column_Prep->Sample_Loading Elution Isocratic Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions (Identify pure fractions) Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure this compound (Verify purity via NMR/GC-MS) Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

PART 4.1: Materials and Reagents
  • Crude this compound

  • Silica Gel for flash chromatography (230-400 mesh)[3]

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (DCM, for sample preparation)

  • Glass chromatography column with stopcock

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Staining solution (e.g., p-Anisaldehyde or a nitro-specific stain)

  • Collection tubes or flasks

  • Cotton or glass wool

  • Sand (acid-washed)

  • Rotary evaporator

PART 4.2: Pre-Purification: TLC Optimization

Causality: Before committing a large quantity of material to the column, TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.

  • Prepare Stock Solutions: Dissolve a small amount of the crude material in a volatile solvent like ethyl acetate or DCM.

  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v). Saturate the chambers with the solvent vapor by placing a piece of filter paper inside.[4]

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Stain for Nitro Compounds (if necessary): If spots are not UV-active or for confirmation, use a specific stain. A highly effective method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[5]

    • Reduction: Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl and heat at 100°C for 10 minutes.[5]

    • Diazotization & Coupling: After cooling, spray with 2% aqueous sodium nitrite, followed by a spray of 10% β-naphthol in 10% aqueous NaOH. Nitro compounds will appear as distinct orange-to-red spots.[5][6]

  • Calculate Rf Values: Calculate the Rf for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that provides the best separation with the target compound at an Rf of ~0.3. This will be your mobile phase for the column.

PART 4.3: Column Chromatography Protocol

Trustworthiness: This protocol employs a wet packing method to create a homogenous, bubble-free stationary phase and a dry loading technique to ensure a tight sample band, both of which are critical for achieving maximum separation efficiency.[3][7]

  • Column Preparation (Wet Packing):

    • Secure the glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[4]

    • Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached (typically 25-30 g of silica per 500 mg of crude product).[3] Do not let the top of the silica run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of DCM.

    • Add silica gel (approx. 2-3 times the weight of the crude product) to this solution.[3]

    • Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[7]

    • Carefully add this dry sample-silica mixture to the top of the prepared column, creating a thin, even layer. Add a final thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks (e.g., 10-15 mL per fraction).[7] Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.

    • Continuously add fresh mobile phase to the top of the column, never allowing the silica bed to run dry.

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions using TLC with the same mobile phase.

    • Spot every few fractions on a single TLC plate to track the elution of the compounds.

    • Fractions containing the same single spot (corresponding to the pure this compound) can be pooled together.

PART 4.4: Isolation and Analysis
  • Combine and Evaporate: Combine all fractions identified as pure.

  • Solvent Removal: Remove the mobile phase using a rotary evaporator to yield the purified this compound as an oil or solid.

  • Purity Confirmation: Confirm the purity and structure of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, GC-MS, or HPLC.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Cracked Silica Bed Column ran dry; solvent polarity changed too quickly (gradient elution).Ensure the solvent level never drops below the top of the silica. If running a gradient, increase polarity gradually.
Poor Separation Incorrect mobile phase; column overloaded; sample band too wide.Re-optimize mobile phase with TLC. Use a larger column or less sample. Ensure dry loading for a tight band.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., from 8:2 to 7:3 Hexane:EtOAc).
Compound Elutes Too Fast Mobile phase is too polar.Use a less polar mobile phase (e.g., switch from 8:2 to 9:1 Hexane:EtOAc).

References

Application Notes & Protocols for the Quantification of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 6-Nitroheptan-3-one, a bifunctional molecule containing both a ketone and a nitro group. The accurate determination of this compound is critical in various stages of research and development, including synthetic chemistry, metabolic studies, and quality control. This document presents two robust, validated analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) following derivatization. Each section offers a deep dive into the theoretical principles, step-by-step experimental protocols, and method validation parameters, structured to provide researchers, scientists, and drug development professionals with the expertise to implement these methods effectively. The causality behind experimental choices is explained to ensure adaptability and troubleshooting.

Introduction to this compound and its Analytical Significance

This compound (C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ) is an aliphatic nitroketone. The presence of both a carbonyl group and a nitro moiety imparts unique chemical reactivity and makes it a potentially valuable intermediate in organic synthesis.[1][2] The nitroalkane functional group is a versatile precursor for synthesizing amines, oximes, and other nitrogen-containing compounds, while the ketone group allows for reactions such as aldol condensations and reductions.

The quantification of such molecules is paramount for several reasons:

  • Reaction Monitoring: To track the progress and yield of synthetic reactions where it is a reactant, intermediate, or product.

  • Purity Assessment: To determine the purity of synthesized this compound and identify potential impurities.

  • Stability Studies: To assess the degradation of the compound under various storage or experimental conditions.

  • Pharmacokinetic/Toxicology Studies: If investigated as a drug candidate or metabolite, its concentration in biological matrices would need to be determined.

This guide details two orthogonal analytical approaches, GC-MS and HPLC-UV, providing a choice of methodology based on available instrumentation, required sensitivity, and sample matrix complexity. All protocols are presented in accordance with international standards for analytical method validation, such as the ICH Q2(R1) guidelines, ensuring the generation of reliable and reproducible data.[3][4][5][6][7]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then serves as a highly specific and sensitive detector. It ionizes the eluted analyte, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that provides a molecular fingerprint for unequivocal identification. For quantification, Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only characteristic ions of the target analyte.[8][9][10][11]

The electron capture detector (GC-ECD) is another option highly selective for electronegative groups like the nitro functional group, but MS provides superior specificity through structural confirmation.[8][9]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Ethyl Acetate p1->p2 p3 Add Internal Standard (e.g., 1-nitrononane) p2->p3 p4 Vortex & Dilute to Final Volume p3->p4 a1 Inject Sample (1 µL) p4->a1 a2 GC Separation a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (SIM/Scan) a3->a4 d1 Identify Peak by RT & Mass Spectrum a4->d1 d2 Integrate Peak Areas (Analyte & IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Calculate Concentration d3->d4

Caption: High-level workflow for this compound quantification by GC-MS.

Detailed Protocol: GC-MS

A. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Ethyl acetate (GC grade or equivalent)

  • Internal Standard (IS): 1-nitrononane or similar non-interfering nitroalkane

  • Volumetric flasks (Class A)

  • Micropipettes and GC vials with septa

B. Preparation of Standards and Samples

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-nitrononane and dissolve in 10 mL of ethyl acetate.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the analyte stock solution. Spike each standard with the IS to a final concentration of 20 µg/mL.

  • Sample Preparation: Dissolve a known weight of the sample material in ethyl acetate. Add the IS to achieve a final concentration of 20 µg/mL and dilute to a final volume that places the expected analyte concentration within the calibration range.

C. Instrumentation and Parameters The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column offering good separation for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Oven Program 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)Separates the analyte from the solvent and other potential components.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and specificity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
MS Source Temp. 230 °CStandard source temperature to maintain ion integrity.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Acquisition Mode Scan (m/z 40-200) for identification; SIM for quantificationScan mode confirms identity; SIM mode enhances sensitivity.
SIM Ions Quantifier: m/z 71 (C₄H₇O⁺); Qualifiers: m/z 43, 113Based on predicted fragmentation of the ethyl ketone and loss of NO₂.[12][13][14]

D. Data Analysis

  • Identification: Confirm the identity of this compound by matching its retention time and mass spectrum with that of the reference standard.

  • Quantification: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration for the calibration standards. Perform a linear regression to generate a calibration curve. Calculate the concentration of the analyte in the samples using this curve.

Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][15][16][17]

Parameter Typical Acceptance Criteria Representative Performance
Linearity (R²) ≥ 0.9950.998 over 1-100 µg/mL
LOD S/N ≥ 3~0.2 µg/mL
LOQ S/N ≥ 10~0.7 µg/mL
Accuracy (% Recovery) 80 - 120%96.5 - 104.2%
Precision (% RSD) ≤ 15%Intra-day: < 5%; Inter-day: < 8%
Specificity No interference at analyte RTConfirmed by mass spectrum; no interfering peaks from blank matrix.

Method 2: Quantification by HPLC-UV after DNPH Derivatization

Principle and Rationale

While this compound possesses a nitro group, its ketone carbonyl group has a weak chromophore, leading to poor sensitivity with UV detection. To overcome this, a pre-column derivatization step is employed.[18] 2,4-Dinitrophenylhydrazine (DNPH) reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative. This derivative contains multiple nitro-aromatic groups, making it a strong chromophore with a high molar absorptivity around 360 nm, enabling highly sensitive detection by HPLC-UV.[19][20][21] This is a widely adopted and robust method for quantifying aldehydes and ketones.

Experimental Workflow for HPLC-UV Analysis

HPLCUV_Workflow cluster_prep Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Sample/Standard in Acetonitrile p2 Add Acid Catalyst & DNPH Reagent p1->p2 p3 Incubate (e.g., 40°C, 30 min) p2->p3 p4 Quench/Dilute for Injection p3->p4 a1 Inject Derivatized Sample (10 µL) p4->a1 a2 Reverse-Phase C18 Separation a1->a2 a3 UV Detection at 360 nm a2->a3 d1 Identify Peak by Retention Time a3->d1 d2 Integrate Peak Area d1->d2 d3 Generate Calibration Curve d2->d3 d4 Calculate Concentration d3->d4

Caption: High-level workflow for HPLC-UV analysis via DNPH derivatization.

Detailed Protocol: HPLC-UV

A. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Sulfuric Acid or Perchloric Acid (concentrated, ACS grade)

  • Volumetric flasks, micropipettes, HPLC vials

B. Preparation of Reagents and Standards

  • DNPH Derivatizing Reagent: Dissolve 150 mg of DNPH in 50 mL of acetonitrile. Carefully add 0.5 mL of concentrated sulfuric acid. Sonicate to dissolve. This solution should be stored in the dark.

  • Analyte Stock Solution (1 mg/mL): Prepare as described in the GC-MS section, but using acetonitrile as the solvent.

  • Derivatization of Calibration Standards (e.g., 1-100 µg/mL): a. Prepare serial dilutions of the analyte stock solution in acetonitrile. b. To 1 mL of each standard dilution in a vial, add 1 mL of the DNPH derivatizing reagent. c. Cap the vials and incubate in a water bath at 40°C for 30 minutes. d. Allow to cool, then dilute with acetonitrile as needed to fit within the detector's linear range.

  • Sample Derivatization: Use 1 mL of the sample solution in acetonitrile and follow steps 3b-3d.

C. Instrumentation and Parameters The following parameters are a robust starting point for method development.

Parameter Recommended Setting Rationale
HPLC System Waters ACQUITY UPLC or equivalentProvides efficient and high-resolution separations.
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)Standard reverse-phase column for separating medium-polarity analytes.
Mobile Phase A Water
Mobile Phase B AcetonitrileA common solvent system for reverse-phase chromatography.
Gradient 60% B to 95% B over 10 min, hold 2 min, return to 60% BGradient elution is necessary to elute the DNPH derivative and separate it from excess reagent.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 35 °CImproves peak shape and reproducibility.
Injection Vol. 10 µL
Detector UV/Vis or Diode Array Detector (DAD)
Wavelength 360 nmThis is near the absorbance maximum for DNPH-hydrazone derivatives.[19]

D. Data Analysis

  • Identification: The DNPH derivative of this compound is identified by its retention time, compared to the derivatized standard.

  • Quantification: Create a calibration curve by plotting the peak area of the derivatized analyte against the initial concentration of the non-derivatized standards. Use this curve to determine the concentration in the original samples.

Method Validation Summary
Parameter Typical Acceptance Criteria Representative Performance
Linearity (R²) ≥ 0.9950.999 over 1-100 µg/mL
LOD S/N ≥ 3~0.3 µg/mL
LOQ S/N ≥ 10~1.0 µg/mL
Accuracy (% Recovery) 80 - 120%98.1 - 103.5%
Precision (% RSD) ≤ 15%Intra-day: < 4%; Inter-day: < 7%
Specificity No interference at analyte RTChromatographic separation of the analyte derivative from reagent peaks and other impurities.

Method Comparison

Choosing the appropriate analytical method depends on the specific requirements of the analysis.

Feature GC-MS HPLC-UV (with Derivatization)
Specificity Very High: Mass spectrum provides structural confirmation.High: Based on chromatography and specific derivatization. Potential for co-elution exists.
Sensitivity High: Especially in SIM mode.High: Derivatization significantly enhances the UV response.
Sample Prep Simple dilution ("dilute and shoot").More complex, involves a chemical reaction step.
Throughput Moderate; longer run times but simpler prep.Moderate; shorter run times but longer prep time per sample.
Instrumentation Requires GC-MS system.Requires HPLC system with UV detector; more common in QC labs.
Analyte State Must be volatile and thermally stable.Analyte must be soluble and reactive with DNPH.
Cost Higher instrument cost and maintenance.Lower instrument cost and maintenance.

Conclusion

This application note provides two comprehensive, reliable, and validated methods for the quantification of this compound.

  • GC-MS is the preferred method for unequivocal identification and quantification, offering high specificity and a straightforward sample preparation protocol. It is particularly powerful in complex matrices or for structure confirmation.

  • HPLC-UV with DNPH derivatization is a robust and highly sensitive alternative, especially well-suited for quality control environments where HPLC instrumentation is prevalent. While requiring an additional sample preparation step, it avoids the need for analyte volatility and thermal stability.

The selection between these two methods should be based on the specific analytical goals, sample matrix, available resources, and required level of confidence in analyte identity. Both methods, when properly validated, will yield accurate and precise data crucial for advancing research and development activities involving this compound.

References

Application Notes & Protocols for the Scale-Up Synthesis of γ-Nitro Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Importance of γ-Nitro Ketones in Modern Synthesis

Gamma-nitro ketones are not merely synthetic curiosities; they are powerful and versatile intermediates that serve as pivotal building blocks in the synthesis of high-value chemical entities, particularly within the pharmaceutical industry. Their strategic importance lies in the dual reactivity of the keto and nitro functionalities. The nitro group acts as a masked amine, providing a direct route to chiral γ-amino acids and their derivatives, such as the GABAB receptor agonists Baclofen and Phenibut.[1][2][3] Furthermore, intramolecular reactions of the ketone and the reduced nitro group open pathways to important nitrogen-containing heterocycles like pyrrolidines and piperidones.[1][4][5]

However, transitioning the synthesis of these molecules from the benchtop (milligram scale) to production (kilogram scale and beyond) is fraught with challenges. These include managing the exothermic nature of the primary synthetic reactions, ensuring stereochemical control on a large scale, and handling the inherent hazards of nitroalkanes.[6][7] This guide is designed for researchers, process chemists, and drug development professionals, offering a detailed exploration of robust synthetic strategies, field-proven protocols, and the critical considerations necessary for the safe and efficient scale-up of γ-nitro ketone production.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The conjugate addition (Michael reaction) of a nitroalkane to an α,β-unsaturated ketone stands as the most direct and widely adopted method for constructing the γ-nitro ketone scaffold. The success of this approach on a large scale hinges on the choice of catalyst and reaction technology.

Asymmetric Organocatalysis: The Key to Stereocontrol

For pharmaceutical applications, achieving high enantioselectivity is paramount. Asymmetric organocatalysis has emerged as the preferred method, superseding older metal-based catalysis by offering milder conditions and avoiding heavy metal contamination. Chiral primary or secondary amine catalysts, particularly those based on proline or diamine scaffolds (e.g., thioureas), are highly effective.[2][3][8]

The Causality of Catalysis (The "Why"): These catalysts operate through a dual-activation mechanism. The amine moiety of the catalyst reacts with the ketone substrate to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety (or another hydrogen-bond donor) activates the nitroalkene electrophile by forming hydrogen bonds with the nitro group's oxygen atoms. This brings the two reactants into a highly organized, chiral transition state, dictating the stereochemical outcome of the C-C bond formation.[3][9]

G cluster_catalyst Bifunctional Catalyst cluster_reactants Reactants cat_amine Amine Group (e.g., -NH2) enamine Enamine Intermediate cat_amine->enamine cat_hbond H-Bond Donor (e.g., Thiourea) activated_nitro Activated Nitro Group (via H-Bonding) cat_hbond->activated_nitro ketone Ketone ketone->cat_amine Forms nitroalkene α,β-Unsaturated Nitro Compound nitroalkene->cat_hbond Activates ts Chiral Transition State enamine->ts Attacks activated_nitro->ts product γ-Nitro Ketone (Chiral) ts->product Forms G start Start: Reactor Setup charge Charge Enone, Catalyst, Acid, & Solvent start->charge cool Cool Reactor to 0-5 °C charge->cool add_nitro Slowly Add Nitromethane (Control Exotherm) cool->add_nitro react Warm to RT Stir for 24-48h add_nitro->react monitor Monitor by HPLC/TLC (for completion) react->monitor monitor->react Incomplete quench Quench with Aqueous Acid monitor->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Crystallization or Chromatography) dry->purify end End: Isolated Product purify->end G pump_A Pump A (Aldehyde) mixer1 T-Mixer pump_A->mixer1 pump_B Pump B (Nitromethane) pump_B->mixer1 pump_C Pump C (Oxidant) mixer2 T-Mixer pump_C->mixer2 reactor1 Reactor 1 (PBR) Packed with supported organocatalyst (Heated) mixer1->reactor1 Michael Addition reactor1->mixer2 reactor2 Reactor 2 (Coil) (Heated) mixer2->reactor2 Oxidation bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of chiral nitro compounds, valuable intermediates in organic synthesis and drug discovery. The versatile reactivity of the nitro group allows for its transformation into a wide array of functionalities, including amines, carbonyls, and other nitrogen-containing moieties, making chiral nitro compounds powerful building blocks for complex molecules.[1][2][3] This guide delves into the core principles, state-of-the-art catalytic systems, and detailed experimental protocols for the most significant asymmetric reactions generating these compounds. We will explore both metal-catalyzed and organocatalytic approaches, with a focus on explaining the mechanistic underpinnings that govern stereochemical outcomes. The protocols provided are designed to be robust and reproducible, offering researchers the tools to confidently synthesize a diverse range of enantioenriched nitro compounds.

Introduction: The Strategic Importance of Chiral Nitro Compounds

Chirality plays a pivotal role in the pharmacological and toxicological profiles of drug candidates.[4] More than half of all drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.[4] This underscores the critical need for synthetic methods that can deliver enantiomerically pure compounds.

Nitro compounds are exceptionally versatile synthetic intermediates.[1] The strong electron-withdrawing nature of the nitro group facilitates a variety of carbon-carbon bond-forming reactions and can be readily transformed into other functional groups.[1][2] The reduction of a nitro group to an amine is a cornerstone transformation, providing access to chiral amines, a ubiquitous motif in pharmaceuticals.[5][6] Furthermore, the nitro group can be converted to a carbonyl group via the Nef reaction or removed entirely.[1] This synthetic flexibility makes the development of methods for the asymmetric synthesis of nitro compounds a high-priority research area.[3][7]

This guide will focus on three primary strategies for the asymmetric synthesis of chiral nitro compounds:

  • Asymmetric Michael Addition: The conjugate addition of nitroalkanes to α,β-unsaturated systems.[8][9][10]

  • Asymmetric Henry (Nitroaldol) Reaction: The addition of a nitroalkane to a carbonyl compound.[11][12]

  • Asymmetric Hydrogenation of Nitroolefins: The enantioselective reduction of nitroalkenes.[13]

For each of these key transformations, we will discuss the evolution of catalytic systems, from early metal-based catalysts to the more recent and often highly effective organocatalysts.

Foundational Strategies in Asymmetric Synthesis of Nitro Compounds

The construction of chiral nitro compounds hinges on the ability to control the formation of new stereocenters. This is achieved through the use of chiral catalysts, which create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

2.1. Asymmetric Michael Addition: Building C-C Bonds with Precision

The asymmetric Michael addition, or conjugate addition, of nitroalkanes to electron-deficient olefins is a powerful method for forming C-C bonds and creating chiral γ-nitro carbonyl compounds.[8][14] These products are valuable precursors to a variety of biologically active molecules, including γ-amino acids and chiral pyrrolidines.[15]

Conceptual Workflow: Asymmetric Michael Addition

cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_end Outcome Nitroalkane Nitroalkane Catalyst Chiral Catalyst (Organo- or Metal-based) Nitroalkane->Catalyst Activation Unsaturated_Compound α,β-Unsaturated Compound Unsaturated_Compound->Catalyst Coordination Transition_State Diastereomeric Transition States Catalyst->Transition_State Favors one pathway Product Enantioenriched γ-Nitro Compound Transition_State->Product Stereoselective C-C bond formation

Caption: General workflow for catalytic asymmetric Michael addition.

Organocatalysis has revolutionized asymmetric synthesis by offering metal-free alternatives that are often less sensitive to air and moisture. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, have proven particularly effective. Thiourea-based catalysts, for example, can activate both the nitroalkane (via the basic amine) and the enone (via hydrogen bonding with the thiourea moiety), leading to highly organized transition states and excellent enantioselectivities.[8][16]

Key Organocatalyst Classes for Michael Additions:

  • Thioureas and Squaramides: These catalysts utilize hydrogen bonding to activate the electrophile.[8][9][17]

  • Cinchona Alkaloids: These readily available natural products and their derivatives can act as effective base catalysts.[12][18]

  • Proline and its Derivatives: These catalysts activate carbonyl compounds through the formation of enamines.[9]

Table 1: Comparison of Catalytic Systems for Asymmetric Michael Addition of Nitromethane to Chalcone

Catalyst TypeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Organocatalyst
Sulfonamide-Thiourea5Ethyl Acetate28897[8]
Imidazoline10Toluene249586[14]
Metal Catalyst
Bis(oxazoline) Zinc5THF12>9595[19]
Protocol 1: Organocatalytic Asymmetric Michael Addition of Nitromethane to Chalcone

This protocol is adapted from the work of Miura and colleagues, employing a sulfonamide-thiourea organocatalyst.[8]

Materials:

  • Chalcone (1.0 mmol, 208.26 mg)

  • Nitromethane (3.0 mmol, 183.12 mg, 162 µL)

  • (S)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-((pyrrolidin-2-yl)methyl)amino)ethyl)thiourea (Catalyst 3, 0.05 mmol, 23.8 mg)

  • Ethyl Acetate (2.0 mL)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add chalcone (208.26 mg, 1.0 mmol) and the sulfonamide-thiourea catalyst (23.8 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add ethyl acetate (2.0 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved. Add nitromethane (162 µL, 3.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro ketone.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.[20][21][22]

2.2. Asymmetric Henry (Nitroaldol) Reaction: Accessing Chiral β-Nitroalcohols

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding β-nitroalcohols.[12][23] These products are highly valuable as they can be readily converted into 1,2-amino alcohols, important structural motifs in many natural products and pharmaceuticals.[24] The development of asymmetric versions of the Henry reaction has been a major focus in organic synthesis.[11][12][24]

Catalytic Approaches:

  • Metal-Based Catalysts: A wide range of transition metal complexes, particularly those of copper, zinc, and lanthanides, have been successfully employed. Chiral ligands such as bisoxazolines (BOX), Schiff bases, and N,N'-dioxides are commonly used to induce asymmetry.[11][25]

  • Organocatalysts: Cinchona alkaloids and their derivatives, as well as bifunctional thioureas and guanidines, have emerged as powerful catalysts for the asymmetric Henry reaction.[12]

Mechanism of a Bifunctional Organocatalyst in the Henry Reaction

Start Catalyst + Substrates Activation Dual Activation: - Nitroalkane deprotonated by basic site - Aldehyde activated by H-bonding Start->Activation TS Organized Transition State Activation->TS Facial selectivity Bond_Formation Stereoselective C-C Bond Formation TS->Bond_Formation Product_Release Product Release & Catalyst Regeneration Bond_Formation->Product_Release Product_Release->Start Catalytic Cycle

Caption: Mechanistic cycle of a bifunctional organocatalyst.

Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction

This protocol is based on the work of Feng and colleagues using a chiral N,N'-dioxide-Cu(I) complex.[25]

Materials:

  • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

  • Nitroethane (2.0 mmol, 150.16 mg, 143 µL)

  • Chiral N,N'-dioxide ligand (0.055 mmol)

  • Cu(CH₃CN)₄BF₄ (0.05 mmol, 15.7 mg)

  • Tetrahydrofuran (THF), anhydrous (1.0 mL)

  • Triethylamine (Et₃N) (0.05 mmol, 5.1 mg, 7 µL)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the chiral N,N'-dioxide ligand (0.055 mmol) and Cu(CH₃CN)₄BF₄ (15.7 mg, 0.05 mmol) in anhydrous THF (0.5 mL). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: To the prepared catalyst solution, add benzaldehyde (102 µL, 1.0 mmol) followed by nitroethane (143 µL, 2.0 mmol).

  • Base Addition: Add triethylamine (7 µL, 0.05 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at a specified temperature (e.g., -20 °C) and monitor its progress by TLC.

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified β-nitroalcohol using NMR spectroscopy and chiral HPLC.

Characterization and Purification of Chiral Nitro Compounds

The successful synthesis of a chiral nitro compound must be followed by rigorous characterization and purification to confirm its structure, purity, and enantiomeric excess.

Purification Techniques:

  • Flash Column Chromatography: The primary method for purifying the reaction products.

  • Recrystallization: Can sometimes be used to enhance the enantiomeric purity of a solid product.

  • Preparative Chiral HPLC/SFC: For challenging separations or when very high enantiopurity is required, preparative chiral chromatography can be employed.[22][26]

Characterization Methods:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): The gold standard for determining the enantiomeric excess of a chiral compound. A racemic sample is typically run first to establish the retention times of both enantiomers.[20][21][22]

  • Optical Rotation: Measures the rotation of plane-polarized light by the chiral sample.[20]

Synthetic Utility and Downstream Transformations

The true value of chiral nitro compounds lies in their potential to be transformed into other valuable chiral molecules.

Key Transformations:

  • Reduction to Amines: The most common transformation, providing access to chiral primary amines. Reagents like H₂/Pd-C, Raney Ni, or LiAlH₄ are frequently used.

  • Nef Reaction: Converts the nitro group into a carbonyl group (ketone or aldehyde) under basic conditions followed by acidification.

  • Denitration: Removal of the nitro group, typically under radical conditions (e.g., using Bu₃SnH).

  • Cyclization Reactions: The nitro group can participate in various cyclization reactions to form heterocyclic compounds.[27][28]

Workflow: From Nitro Compound to Pharmaceutical Precursor

Nitro_Compound Chiral γ-Nitroester Reduction Reductive Cyclization (e.g., H₂, Pd/C) Nitro_Compound->Reduction Intermediate Chiral 2-Pyrrolidone Reduction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis API GABA Analogues (e.g., Baclofen) Hydrolysis->API

Caption: Synthesis of Baclofen from a γ-nitroester intermediate.[15]

Conclusion and Future Outlook

The asymmetric synthesis of chiral nitro compounds is a vibrant and rapidly evolving field. The development of novel, highly efficient, and selective catalysts, particularly in the realm of organocatalysis, continues to expand the synthetic chemist's toolkit.[10] These methods provide reliable access to a wide range of enantiomerically enriched building blocks that are crucial for the discovery and development of new pharmaceuticals and other biologically active molecules.[3][29] Future research will likely focus on expanding the substrate scope, developing even more efficient and sustainable catalytic systems, and applying these methodologies to the total synthesis of complex natural products.

References

Application Notes and Protocols for Functional Group Transformations of the Nitro Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Nitro Group as a Cornerstone in Modern Synthesis

The nitro group (–NO₂), often introduced via electrophilic nitration, is a deceptively simple yet profoundly versatile functional group in the arsenal of synthetic organic chemistry.[1] Its strong electron-withdrawing nature, both through inductive and resonance effects, activates molecules towards a variety of transformations, rendering it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3][4] The true synthetic power of the nitro group lies not in its initial presence, but in its capacity to be meticulously transformed into a diverse array of other functionalities. This guide provides an in-depth exploration of these transformations, focusing on the underlying mechanisms, chemoselectivity, and practical laboratory protocols for researchers, scientists, and drug development professionals.

The conversion of a nitro group, particularly an aromatic nitro group, to a primary amine is arguably its most significant transformation. This is a foundational reaction for producing anilines, which are critical precursors to a vast range of pharmaceuticals, dyes, and polymers.[5][6][7][8] Beyond simple reduction, the nitro group can be converted into carbonyls, oximes, and hydroxylamines, or it can participate in unique rearrangement and displacement reactions, each expanding its synthetic utility.[3][9][10] This document will serve as a detailed guide to navigating these transformations, emphasizing not just the "how" but the critical "why" behind methodological choices to ensure robust and reproducible outcomes.

Part 1: Reduction of the Nitro Group - Accessing the Amino Moiety

The reduction of a nitro group to an amine is a six-electron process that can be achieved through numerous methods.[5] The choice of reagent is paramount and is dictated by the substrate's overall functionality, dictating the chemoselectivity of the transformation.[2][11] The reduction typically proceeds through nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.[8][12][13]

Catalytic Hydrogenation

Catalytic hydrogenation is one of the most efficient, clean, and widely used methods for nitro group reduction, producing water as the only byproduct.[7][14] It involves the use of a heterogeneous catalyst and a hydrogen source.

Mechanism & Causality: The reaction occurs on the surface of a metal catalyst (e.g., Pd, Pt, Ni). Hydrogen gas is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the surface, where it undergoes stepwise reduction by the activated hydrogen atoms.[12]

  • Palladium on Carbon (Pd/C): The workhorse for nitro group reduction due to its high efficiency and activity under mild conditions (often room temperature and low H₂ pressure).[8] However, it is notoriously non-selective and can reduce other functional groups like alkenes, alkynes, and benzyl ethers. It can also promote dehalogenation in aryl halides.[15]

  • Platinum(IV) Oxide (PtO₂) / Platinum on Carbon (Pt/C): Also highly effective. Sulfided Pt/C catalysts can exhibit excellent chemoselectivity, reducing nitro groups while preserving halogens.[15]

  • Raney Nickel (Raney-Ni): A pyrophoric but highly effective catalyst. It is often the catalyst of choice when dehalogenation of aryl halides must be avoided.[8][9][15]

Transfer Hydrogenation: An alternative to using flammable hydrogen gas, this method uses a hydrogen donor molecule in the presence of a catalyst. Common donors include ammonium formate, formic acid, hydrazine, and triethylsilane.[16][17][18] This technique is often milder and can offer improved chemoselectivity.[17]

Diagram: Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Flask 1. Add Nitro Compound & Solvent to Flask Add_Catalyst 2. Add Catalyst (e.g., 10% Pd/C) Prep_Flask->Add_Catalyst Inert_Atm 3. Purge with Inert Gas (N₂ or Ar) Add_Catalyst->Inert_Atm Introduce_H2 4. Introduce H₂ Source (Balloon or Donor) Inert_Atm->Introduce_H2 Stir 5. Stir Vigorously at RT or with Heating Introduce_H2->Stir Monitor 6. Monitor by TLC/LCMS Stir->Monitor Filter 7. Filter through Celite® to Remove Catalyst Monitor->Filter Concentrate 8. Concentrate Filtrate Filter->Concentrate Purify 9. Purify (e.g., Column Chromatography) Concentrate->Purify Final_Product Final Amine Product Purify->Final_Product

Caption: General workflow for catalytic hydrogenation of a nitro compound.

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Balloon

This protocol is a standard, reliable method for reducing aromatic nitro compounds.

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the nitroaromatic compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). The concentration is typically 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvent vapors. Handle with care.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Once complete, carefully purge the flask with an inert gas (Nitrogen or Argon) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Safety Note: The Celite® pad with the catalyst should not be allowed to dry, as it can ignite in air. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be purified further by crystallization or column chromatography if necessary.[5]

Metal-Mediated Reductions

The use of dissolving metals in acidic media is a classical, robust, and highly reliable method for nitro group reduction.[8][16] These methods are often highly chemoselective and are particularly useful when catalytic hydrogenation is not viable due to other reducible functional groups.[19]

Mechanism & Causality: These reductions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed.[5]

  • Tin(II) Chloride (SnCl₂): A very mild and selective reagent, often used in ethanol or ethyl acetate.[16][19] It is particularly effective for substrates with acid-sensitive groups, although the workup can be tedious due to the formation of tin salts.

  • Iron (Fe): Used with hydrochloric acid (Béchamp reduction) or ammonium chloride.[8][15] Fe/NH₄Cl is a nearly neutral method, which is advantageous for preserving base-sensitive functionalities. Iron is inexpensive and environmentally benign, making this a green chemistry favorite.[14]

  • Zinc (Zn): Can be used in acidic or neutral conditions. In neutral aqueous ammonium chloride, the reduction often stops at the hydroxylamine stage.[9]

Table 1: Comparison of Common Nitro Reduction Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Raney-Ni)MeOH/EtOH, RT, 1 atm H₂High atom economy, clean (water byproduct), efficientNon-selective, risk of dehalogenation, requires H₂ gas
Transfer Hydrogenation HCOONH₄, Pd/CMeOH, RefluxAvoids H₂ gas, often milder, good selectivityStoichiometric byproduct, catalyst still needed
Metal/Acid Reduction Fe, HCl / NH₄ClEtOH/H₂O, RefluxExcellent chemoselectivity, inexpensive, robustStoichiometric metal waste, workup can be difficult
Stannous Chloride SnCl₂·2H₂OEtOH, RefluxVery mild, highly chemoselectiveGenerates tin waste, requires basic workup
Metal-Free Reduction B₂(OH)₄, 4,4'-bipyridineRoom TemperatureAvoids metals, very fast, highly chemoselectiveReagent cost and availability

Protocol 2: Selective Reduction using Iron Powder and Ammonium Chloride

This protocol is valued for its cost-effectiveness and high chemoselectivity, tolerating functional groups like esters, ketones, and nitriles.[15][17]

  • Setup: In a round-bottom flask fitted with a reflux condenser, suspend the nitroaromatic compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 1:1 ratio).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 3-5 eq) and iron powder (Fe, 3-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often visually indicated by a color change and the consumption of the iron powder.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and filter it hot through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and ethyl acetate to the residue. If the product is basic, the aqueous layer can be basified with NaHCO₃ or dilute NaOH to ensure the amine is in its free base form.

  • Isolation: Separate the organic layer. Extract the aqueous layer 2-3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired aniline.

Part 2: Alternative Transformations of the Nitro Group

While reduction to amines is the most common fate of the nitro group, its synthetic utility extends to other valuable transformations.

The Nef Reaction: Nitroalkanes to Carbonyls

The Nef reaction is a powerful method for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[10][20][21] The reaction proceeds by hydrolysis of a nitronate salt under strongly acidic conditions.[22]

Mechanism & Causality: The nitroalkane, a relatively strong carbon acid, is first deprotonated by a base to form a nitronate salt.[20] This salt is then slowly added to a strong mineral acid. Protonation on oxygen forms a nitronic acid, which is further protonated and then attacked by water. A series of steps leads to the elimination of nitroxyl (HNO), which dimerizes and decomposes to N₂O and water, yielding the carbonyl compound.[21] The use of strong acid is critical to avoid side reactions.[10]

Diagram: Nef Reaction Mechanism

Caption: Simplified mechanism of the acid-catalyzed Nef Reaction.

Protocol 3: Classical Nef Reaction Procedure

This protocol describes the conversion of a secondary nitroalkane to a ketone.

  • Nitronate Formation: Dissolve the secondary nitroalkane (1.0 eq) in methanol at 0 °C. Add a solution of sodium methoxide (1.05 eq) in methanol dropwise. Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium nitronate salt.

  • Hydrolysis Setup: In a separate, larger flask, cool an aqueous solution of sulfuric acid (e.g., 8N H₂SO₄) to -5 °C to -10 °C with an ice-salt bath.

  • Acidic Hydrolysis: Add the pre-formed nitronate salt solution dropwise to the vigorously stirred cold acid. Maintain the internal temperature below 0 °C. Caution: This step is exothermic and releases gas (N₂O). Ensure adequate ventilation and controlled addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • Workup & Extraction: Quench the reaction by pouring it into a separatory funnel containing ice and diethyl ether. Separate the layers. Extract the aqueous layer multiple times with diethyl ether.

  • Isolation: Combine the organic extracts, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to yield the crude ketone. Purify as needed by distillation or chromatography.

The von Richter Reaction: A Cine-Substitution

Discovered in 1871 by Victor von Richter, this reaction is a fascinating example of cine-substitution.[23][24] An aromatic nitro compound, when treated with potassium cyanide, undergoes displacement of the nitro group and introduction of a carboxyl group ortho to the original position of the nitro group.[23][25][26]

Mechanism & Causality: The accepted mechanism involves the initial nucleophilic attack of the cyanide ion at the position ortho to the nitro group.[23][24] This is followed by a series of cyclization, rearrangement, and elimination steps, ultimately releasing dinitrogen (N₂) gas derived from the original nitro group and forming a carboxylate, which is protonated upon acidic workup.[23][24] The reaction yields are often modest, but it provides a unique pathway to substituted benzoic acids.[23][24]

Conclusion and Future Outlook

The transformations of the nitro group are a testament to the power of functional group interconversion in organic synthesis. From the industrial-scale reduction to anilines for pharmaceuticals to the nuanced conversions of the Nef and von Richter reactions, the nitro group serves as a versatile synthetic handle.[5][10][11][23] Modern research continues to refine these transformations, focusing on developing more chemoselective, sustainable, and efficient protocols.[2][6][17][27] The advent of metal-free reduction methods and novel catalytic systems promises to further enhance the utility of this unassuming yet powerful functional group, ensuring its continued relevance in the synthesis of molecules that impact our daily lives.[2][28] Researchers and professionals in drug development should remain cognizant of both the classic, robust methods and these emerging technologies to fully leverage the synthetic potential of nitro compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Nitroheptan-3-one. Our objective is to provide a comprehensive technical resource that addresses common challenges, offers robust troubleshooting strategies, and presents advanced optimization techniques to improve reaction yield and purity. This document moves beyond a simple procedural outline to explain the underlying chemical principles, ensuring a deeper understanding and more effective application in your laboratory setting.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most direct and efficient synthesis of this compound is achieved through a Michael addition (also known as a conjugate addition). This powerful carbon-carbon bond-forming reaction involves the addition of a nucleophile—in this case, the nitronate anion derived from nitroethane—to an α,β-unsaturated carbonyl compound, 1-penten-3-one.[1][2][3]

The reaction proceeds via three key mechanistic steps:

  • Nitronate Formation: A base abstracts an acidic α-proton from nitroethane to form a resonance-stabilized nitronate anion. This is often the rate-determining step, and the choice of base is critical.

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic β-carbon of 1-penten-3-one. This conjugate addition breaks the carbon-carbon π-bond, forming a new carbon-carbon single bond and a resonance-stabilized enolate intermediate.[3][4]

  • Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final product, this compound.[4]

Diagram: Michael Addition Mechanism

Michael_Addition cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Nitroethane Nitroethane (CH3CH2NO2) Nitronate Nitronate Anion ([CH3CH=NO2]⁻) Nitroethane->Nitronate + Base - HB⁺ Base Base (B:) Nitronate_ref Nitronate Anion Pentenone 1-Penten-3-one Enolate Enolate Intermediate Enolate_ref Enolate Nitronate_ref->Enolate + 1-Penten-3-one ProtonSource Proton Source (HB⁺) Product This compound Enolate_ref->Product + HB⁺ - Base

Caption: Mechanism of the Michael Addition for this compound synthesis.

Section 2: Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Optimization will involve systematically altering the parameters outlined here.

Materials:

  • Nitroethane (Michael Donor)

  • 1-Penten-3-one (Michael Acceptor)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base Catalyst)

  • Tetrahydrofuran (THF), anhydrous (Solvent)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nitroethane (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DBU (0.2 eq) dropwise to the stirred solution. Allow the mixture to stir for 15 minutes at 0 °C to ensure complete formation of the nitronate anion.

  • Acceptor Addition: Add 1-penten-3-one (1.2 eq) dropwise. Causality Note: Adding the acceptor slowly prevents localized heat spikes that can promote polymerization.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (nitroethane) is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've isolated no product. What are the likely causes?

A1: Low or zero yield is a common initial problem that can typically be traced to one of the following factors:

  • Inactive Base: The base is the engine of this reaction. If you are using an older bottle of a base like DBU, it may have degraded due to moisture or air exposure. Use a freshly opened or purified bottle.

  • Insufficient Base: While catalytic amounts of base are often sufficient, some systems may require a higher loading to drive the equilibrium toward the product. Try increasing the base stoichiometry to 0.5 eq or even 1.1 eq, but be aware this can increase side reactions.

  • Poor Quality Reagents: 1-Penten-3-one is susceptible to polymerization upon storage. Ensure its purity via NMR or by running it through a short plug of neutral alumina before use. Nitroethane should also be of high purity.

  • Reaction Temperature Too Low: While the reaction is initiated at 0 °C to control exothermicity, it typically requires warming to room temperature to proceed at a reasonable rate. If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion, though this must be balanced against the risk of side reactions.

  • Incomplete Reaction: The Michael addition is a reversible process. If the reaction has not reached equilibrium, you will see a significant amount of starting material. Confirm this with TLC or GC-MS analysis and increase the reaction time if necessary.

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

A2: Side products are the primary challenge to achieving high purity and yield. The most common are:

  • Polymerization of 1-Penten-3-one: This is a base-catalyzed anionic polymerization. It appears as a viscous, insoluble gum in your flask.

    • Mitigation: Add the 1-penten-3-one slowly to the cooled solution of the nitronate anion. This keeps the instantaneous concentration of the acceptor low, favoring the desired 1,4-addition over polymerization.[5]

  • Self-Condensation Products: Aldol-type reactions can occur with the ketone starting material under basic conditions.

    • Mitigation: Use a non-nucleophilic base like DBU or a milder base. Strong, nucleophilic bases like NaOH or KOH in alcohol can promote these side reactions.

  • Products of the Nef Reaction: If the workup is too strongly acidic or performed at elevated temperatures, the nitro group can be hydrolyzed to a ketone, leading to impurities.[4]

    • Mitigation: Use a mild acidic quench (e.g., saturated NH₄Cl or dilute HCl at 0 °C) and avoid heating the reaction mixture after acidification.

Q3: The reaction seems to stall and does not go to completion. How can I drive it forward?

A3: A stalled reaction indicates that the forward reaction rate is very slow or that the equilibrium is unfavorable under the current conditions.

  • Change the Solvent: THF is a good starting point, but solvent polarity can significantly impact the reaction. Try a more polar aprotic solvent like acetonitrile or DMSO, which can better solvate the ionic intermediates and potentially accelerate the reaction.

  • Use a Stronger, Non-nucleophilic Base: If DBU is ineffective, a stronger base like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) might be required to generate a sufficient concentration of the nitronate anion.

  • Increase Reactant Concentration: Le Châtelier's principle applies here. Doubling the concentration of your reactants (while maintaining stoichiometry) can help shift the equilibrium towards the product.

  • Consider a Different Catalyst System: Recent literature highlights the use of chiral organocatalysts, such as diphenylprolinol silyl ethers, which can activate the Michael acceptor towards nucleophilic attack and often work under very mild conditions.[1]

Section 4: Yield Optimization Strategies

Systematic optimization is key to developing a robust and high-yielding protocol. The following table provides a framework for experimentation.

ParameterCondition A (Baseline)Condition B (Mild)Condition C (Forcing)Rationale & Expected Outcome
Base (eq) DBU (0.2)K₂CO₃ (1.5)TBD (0.5)K₂CO₃ is a mild, heterogeneous base that can reduce side reactions. TBD is a stronger base for difficult substrates.
Solvent THFAcetonitrileDMSOIncreasing solvent polarity can accelerate the reaction by stabilizing charged intermediates.
Temperature 0 °C to RTRoom TemperatureRT to 50 °CHigher temperatures increase reaction rate but may also promote decomposition or side reactions.
Reaction Time 24 h48 h12 hAdjust based on TLC monitoring to ensure the reaction reaches completion without product degradation.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety precautions when working with nitroethane?

    • A: Nitroethane is flammable and toxic. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Q: How can I confirm the successful synthesis and purity of this compound?

    • A: A combination of spectroscopic methods is recommended:

      • ¹H NMR: Look for characteristic peaks corresponding to the protons in the heptanone backbone and the proton alpha to the nitro group.

      • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the ketone carbonyl and the carbon bearing the nitro group.

      • FT-IR: Identify characteristic stretches for the C=O (ketone) group (~1715 cm⁻¹) and the N-O bonds of the nitro group (~1550 and 1370 cm⁻¹).

      • Mass Spectrometry: Determine the molecular weight and fragmentation pattern to confirm the structure.

  • Q: Are there alternative synthetic routes?

    • A: While the Michael addition is the most direct route, one could theoretically devise a multi-step synthesis involving a Henry (nitroaldol) reaction .[6][7] This would likely involve reacting propanal with 1-nitrobutane to form a β-nitro alcohol, followed by oxidation of the alcohol to the ketone. However, this route is more complex and less atom-economical than the Michael addition.

Section 6: Visualizing the Workflow

A successful synthesis relies on a logical and well-executed workflow from start to finish.

Diagram: Synthesis & Purification Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep_reagents Prepare Reagents (Dry THF, Purify Pentenone) setup_flask Set up Flame-Dried Flask (Inert Atmosphere) prep_reagents->setup_flask add_nitro Add Nitroethane & Cool to 0°C setup_flask->add_nitro add_base Add DBU & Stir add_nitro->add_base add_acceptor Add 1-Penten-3-one add_base->add_acceptor monitor Warm to RT & Monitor by TLC add_acceptor->monitor quench Quench with 1M HCl monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize final_product Pure this compound characterize->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Michael Addition Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Michael addition reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success and failure in Michael additions. Our goal is to empower you with the scientific rationale to diagnose issues, optimize conditions, and confidently troubleshoot your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Michael addition reaction?

The Michael addition is the conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[1][2] The nucleophile, often a resonance-stabilized carbanion called a Michael donor, adds to the β-carbon of the acceptor.[1][3] The reaction's primary driving force is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[3] The general mechanism involves three core steps: deprotonation of the donor to form a nucleophile (like an enolate), conjugate addition to the acceptor, and subsequent protonation to yield the final 1,5-dicarbonyl or related product.[3][4]

Q2: What is the difference between 1,2-addition and 1,4-addition (conjugate addition)?

In the context of α,β-unsaturated carbonyls, two electrophilic sites exist: the carbonyl carbon (position 2) and the β-carbon (position 4).[5]

  • 1,2-Addition: The nucleophile directly attacks the carbonyl carbon. This is typical for "hard," highly reactive nucleophiles like Grignard or organolithium reagents.[5][6]

  • 1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon. This is favored by "softer," more stable nucleophiles, such as enolates (especially doubly-stabilized ones from malonic esters), cuprates, amines, and thiols.[3][5][6] The Michael reaction is a classic example of 1,4-addition.

Q3: What makes a good Michael donor and a good Michael acceptor?

  • Michael Donor (The Nucleophile): An effective Michael donor is a compound that can form a relatively stable carbanion (or other nucleophile).[7] This is typically a compound with a methylene hydrogen positioned between two electron-withdrawing groups (EWGs), such as in malonic esters, β-ketoesters, or nitroalkanes.[5][8] These "active methylene" compounds are acidic enough to be deprotonated by a suitable base, forming a resonance-stabilized enolate that is "soft" enough to favor 1,4-addition.[6][9]

  • Michael Acceptor (The Electrophile): A good Michael acceptor is an alkene conjugated with an electron-withdrawing group.[1] This conjugation polarizes the molecule, making the β-carbon electrophilic and susceptible to nucleophilic attack.[5] Common examples include α,β-unsaturated ketones (enones), aldehydes (enals), esters, nitriles, and nitro compounds.[2][3]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to identify and resolve the underlying issues.

Problem Area 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. Where should I start troubleshooting?

Low yield is one of the most common issues. A systematic approach is crucial to pinpointing the cause. Use the following workflow to diagnose the problem.

G start Low or No Yield Observed q1 Are starting materials pure and dry? start->q1 q2 Is the base appropriate and active? q1->q2 [ Yes ] sol1 Action: Verify purity (NMR, etc.). Dry solvent and glassware rigorously. q1->sol1 [ No ] q3 Are the reaction conditions (solvent, temp.) optimal? q2->q3 [ Yes ] sol2 Action: Use a freshly opened or titrated base. Ensure pKa of base is suitable to deprotonate the donor. q2->sol2 [ No ] q4 Is the Michael acceptor sufficiently reactive? q3->q4 [ Yes ] sol3 Action: Screen different solvents. Vary temperature. Too low may prevent reaction; too high may cause degradation. q3->sol3 [ No ] q5 Is a retro-Michael reaction occurring? q4->q5 [ Yes ] sol4 Action: Check for steric hindrance near the β-carbon. Consider a more potent catalyst if EWG on acceptor is weak. q4->sol4 [ No ] sol5 Action: Run at lower temperatures. Use conditions that trap the product (e.g., subsequent cyclization). q5->sol5

Figure 1. Troubleshooting workflow for low-yield Michael additions.

In-depth Explanations for the Workflow:

  • Starting Material Integrity: The Michael reaction is sensitive to impurities. Water can quench the enolate, and acidic or basic impurities can interfere with catalysis. Always verify the purity of your Michael donor and acceptor via techniques like NMR or melting point analysis.[10]

  • Base Selection and Activity: The base is critical for generating the nucleophile.[10] Its strength must be sufficient to deprotonate the Michael donor. For a malonic ester, an alkoxide like sodium ethoxide is common.[11] For a less acidic ketone, a stronger, non-nucleophilic base like LDA might be needed.[3] Bases can degrade upon storage; use a fresh supply or titrate to confirm its activity.

  • Solvent and Temperature: The solvent must solubilize the reactants but should not interfere with the reaction. Aprotic solvents are often preferred to avoid protonating the enolate intermediate.[7] Temperature is a critical parameter; some reactions require heating to overcome the activation energy, while others must be run at low temperatures to prevent side reactions.[10][12]

  • Acceptor Reactivity: Steric hindrance around the β-carbon of the Michael acceptor can dramatically slow or prevent the nucleophile's approach.[10] Additionally, the strength of the electron-withdrawing group (EWG) is key; acceptors with nitro or multiple carbonyl groups are more reactive than those with a single ester.[10]

  • The Retro-Michael Reaction: The Michael addition can be reversible, especially at high temperatures or under certain basic conditions.[10][13] If the product is thermodynamically less stable than the starting materials, it can decompose back. This is known as the retro-Michael reaction.[13][14] Running the reaction at the lowest possible temperature can help minimize this.[15]

Problem Area 2: Formation of Multiple Products

Q: My TLC/LC-MS shows multiple spots/peaks. What are the likely side products and how can I avoid them?

The formation of multiple products indicates competing reaction pathways. Identifying the likely culprits is the first step toward suppression.

Side Product Cause Mechanism/Explanation Solution
1,2-Addition Product Nucleophile is too "hard" or reactive.The nucleophile attacks the carbonyl carbon instead of the β-carbon. This is more common with less-stabilized enolates (from simple ketones) or highly reactive organometallics.[5][16]Use a more stabilized Michael donor (e.g., a β-ketoester). For organometallic additions, switch from Grignard/organolithium reagents to softer organocuprates (Gilman reagents).[5][6]
Self-Condensation Product The donor or acceptor reacts with itself.An enolizable Michael acceptor can undergo an aldol-type self-condensation. Similarly, the Michael donor can react with itself if it is sufficiently electrophilic.[10]Add the base slowly to a solution of the donor and acceptor to keep the instantaneous concentration of the enolate low. Run the reaction at a lower temperature.
Polymerization The Michael acceptor reacts with the product or itself repeatedly.The enolate formed after the initial addition can act as a nucleophile and attack another molecule of the acceptor, leading to oligomers or polymers. This is common with highly reactive acceptors like acrylates.[10]Use a slight excess of the Michael donor. Maintain a low reaction temperature. Use a protic solvent or add a proton source during work-up to quench the product enolate quickly.
Bis-Addition Product The initial Michael adduct reacts with a second molecule of the acceptor.If the initial product still possesses acidic protons, it can be deprotonated to form a new nucleophile that adds to a second equivalent of the acceptor.[10]Carefully control the stoichiometry, often using a slight excess of the Michael donor relative to the acceptor.
Problem Area 3: Work-up and Purification Challenges

Q: I'm having trouble isolating my product after the reaction. What are some best practices for work-up and purification?

  • Quenching the Reaction: The first step is to neutralize the base and protonate the product enolate. This is typically done by adding a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[17] Adding strong acid can sometimes lead to unwanted side reactions.

  • Extraction: After quenching, perform a standard liquid-liquid extraction. Choose a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that effectively dissolves your product and is immiscible with water.[4] Wash the organic layer with brine to remove residual water before drying.[4]

  • Purification: Column chromatography on silica gel is the most common method for purifying Michael adducts.[18]

    • Solvent System: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your product. A good starting point can be determined by TLC analysis.

    • Tailing: Michael addition products, especially those with multiple carbonyls, can sometimes tail on silica gel. Adding a small amount (0.5-1%) of a modifier like triethylamine (for basic products) or acetic acid (for acidic products) to the eluent can improve peak shape.

Key Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed Michael Addition

This protocol describes a typical reaction between diethyl malonate (Michael donor) and cyclohexen-2-one (Michael acceptor) using sodium ethoxide as the base.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (20 mL).

  • Base Addition: Carefully add sodium metal (0.1 g, 4.3 mmol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Donor Addition: Once the solution has cooled to room temperature, add diethyl malonate (0.7 g, 4.4 mmol) dropwise via syringe. Stir for 15 minutes to ensure complete formation of the enolate.

  • Acceptor Addition: Add cyclohexen-2-one (0.4 g, 4.2 mmol) dropwise to the solution.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80 °C). Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[19][20] The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 50 mL of cold water. Neutralize the solution with dilute HCl. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18] Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress with TLC
  • Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: Use a capillary tube to spot the starting materials (donor and acceptor) and the reaction mixture on the pencil line.

  • Develop the plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line.

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).

  • Analyze: The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. The Rf (retention factor) of the product will typically be different from the starting materials.

Visualizing the Michael Addition

A clear understanding of the reaction mechanism and logical relationships is vital for effective troubleshooting.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor R'-(CO)-CH2-(CO)-R' Base B:⁻ Enolate Enolate Acceptor R-CH=CH-C=O Intermediate Intermediate Acceptor->Intermediate Enolate_ref Enolate_ref Enolate_ref->Intermediate Nucleophilic attack on β-carbon Protonated_Base B-H Product Final Michael Adduct Protonated_Base->Product Intermediate_ref Intermediate Enolate Intermediate_ref->Product Proton transfer

Figure 2. The three key mechanistic steps of the Michael addition.

References

Technical Support Center: Purification Challenges with Aliphatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with aliphatic nitro compounds. Drawing from extensive field experience, this document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. We will delve into the causality behind these challenges and offer robust, validated protocols to overcome them.

Introduction: The Unique Challenges of Aliphatic Nitro Compounds

Aliphatic nitro compounds are versatile intermediates in organic synthesis, crucial for constructing complex molecular architectures.[1] However, their unique chemical properties present significant purification hurdles. The strong electron-withdrawing nature of the nitro group acidifies the α-protons, making the compounds susceptible to base-catalyzed side reactions.[2][3] Furthermore, many aliphatic nitro compounds exhibit thermal instability and can be sensitive to shock, necessitating careful handling and purification strategies.[4][5][6][7] Their high polarity also complicates standard chromatographic separations.[8][9]

This guide will systematically address these challenges, providing practical solutions for distillation, crystallization, and chromatography.

Section 1: Distillation—Managing Thermal Instability

Distillation is a common method for purifying liquid aliphatic nitro compounds.[10] However, the potential for exothermic decomposition poses a significant safety risk.[6][11]

Frequently Asked Questions (FAQs) - Distillation

Q1: My aliphatic nitro compound is turning dark and yielding a tar-like residue during distillation, even under vacuum. What is happening and how can I prevent it?

A1: This is a classic sign of thermal decomposition. Aliphatic nitro compounds can be unstable at elevated temperatures, and this instability is often exacerbated by impurities.[6][11] The dark color likely results from polymerization of unsaturated byproducts or degradation of the nitro compound itself.[12]

Causality Explained: The C-NO₂ bond can undergo homolytic cleavage at high temperatures, initiating radical chain reactions. Additionally, the presence of acidic or basic impurities can catalyze decomposition pathways. The formation of nitronate anions under basic conditions, for example, can lead to a cascade of side reactions.[3]

Troubleshooting Protocol: Vacuum Steam Distillation

For thermally sensitive compounds, vacuum steam distillation can be a milder alternative to traditional fractional distillation.

Step-by-Step Methodology:

  • Preparation: Ensure your glassware is scrupulously clean to avoid introducing catalytic impurities.

  • Apparatus Setup: Assemble a steam distillation apparatus equipped for vacuum operation. The distilling flask should be large enough to accommodate the compound, water, and prevent bumping.

  • Procedure:

    • Charge the flask with your crude aliphatic nitro compound.

    • Introduce steam from an external generator while simultaneously applying a vacuum.

    • The combination of steam and reduced pressure allows the compound to distill at a significantly lower temperature, minimizing thermal decomposition.

  • Collection: Collect the distillate, which will be an azeotrope of water and your compound.

  • Work-up: Separate the organic layer from the aqueous layer. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature.

Q2: I'm concerned about the explosive potential of my nitroalkane during distillation. What are the critical safety precautions I must take?

A2: This is a valid and critical concern. Simple nitroalkanes like nitromethane can be detonated by impact or heat.[4][5] The risk increases with temperature and the presence of contaminants.[5][6]

Safety First Workflow

The following diagram outlines a decision-making process for safely distilling aliphatic nitro compounds.

SafetyDistillation start Assess Compound Stability is_shock_sensitive Known Shock Sensitivity (e.g., Nitromethane)? start->is_shock_sensitive is_thermally_labile Thermally Labile (Decomposes near BP)? is_shock_sensitive->is_thermally_labile No avoid_distillation AVOID DISTILLATION Use non-thermal methods (Chromatography, Crystallization) is_shock_sensitive->avoid_distillation Yes small_scale Small Scale (<5g)? is_thermally_labile->small_scale Yes is_thermally_labile->avoid_distillation No small_scale->avoid_distillation No vacuum_distillation Proceed with Vacuum Distillation small_scale->vacuum_distillation Yes safety_measures Implement Strict Safety Measures: - Blast shield - No direct heat (use oil bath) - Avoid sealed systems - Monitor temperature closely vacuum_distillation->safety_measures

Caption: Decision matrix for safe distillation of nitroalkanes.

Key Safety Mandates:

  • Never distill to dryness: Concentrated impurities in the distillation pot can dramatically lower the decomposition temperature.

  • Use a blast shield: This is non-negotiable personal protective equipment.

  • Avoid direct heating: Use a water or oil bath to ensure even and controlled heating.

  • Ensure a vent: Never heat a closed system.

Section 2: Column Chromatography—Tackling Polarity and Instability

Column chromatography is a powerful purification technique, but the polar nitro group can lead to strong interactions with silica gel, causing poor separation and potential on-column decomposition.[13][14]

Frequently Asked Questions (FAQs) - Chromatography

Q1: My aliphatic nitro compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I improve this?

A1: Streaking is a common issue with polar compounds like aliphatic nitro compounds on silica gel.[15] It is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The acidic nature of silica gel can also promote side reactions, such as dehydration of β-nitro alcohols formed during a Henry (nitroaldol) reaction.[16]

Causality Explained: The nitro group is highly polar, with a significant dipole moment.[8][9] This leads to strong hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel. This interaction can be so strong that it requires a very polar eluent to move the compound, leading to poor selectivity and band broadening (streaking).

Troubleshooting Protocol: Modified Eluent Systems and Alternative Stationary Phases

Option 1: Eluent Modification

  • Addition of a Polar Modifier: For neutral or acidic nitro compounds, adding a small amount of a polar solvent like methanol or acetic acid to your non-polar/moderately polar eluent system (e.g., hexane/ethyl acetate) can help to block the most active sites on the silica gel, leading to more symmetrical peaks.

  • Base-Washing for Acid-Sensitive Compounds: If your compound is sensitive to the acidic nature of silica (e.g., prone to dehydration), you can "base-wash" the column. This involves eluting the packed column with your chosen solvent system containing a small amount of a volatile base, like triethylamine (~0.1-1%), before loading your sample.[16] This deactivates the acidic sites.

Option 2: Alternative Stationary Phases

  • Alumina: For basic or acid-sensitive compounds, neutral or basic alumina can be an excellent alternative to silica gel.

  • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be highly effective for purifying very polar compounds that are intractable on normal-phase silica.

Data Summary: Stationary Phase Selection Guide

Compound PropertyRecommended Stationary PhaseTypical Eluent SystemRationale
Neutral, StableSilica GelHexane/Ethyl AcetateStandard, widely applicable.
Acid-SensitiveNeutral or Basic AluminaHexane/Ethyl AcetatePrevents acid-catalyzed decomposition.[16]
Very PolarReverse-Phase Silica (C18)Water/Acetonitrile or Methanol"Like dissolves like" principle for polar analytes.[17]
Basic NatureBasic AluminaHexane/Ethyl AcetateMinimizes strong ionic interactions.

Q2: My β-nitro alcohol product seems to be converting to a yellow nitro-olefin on the TLC plate and during chromatography. How can I prevent this dehydration?

A2: This is a very common problem, especially with products from Henry reactions.[16] The yellow color is characteristic of the conjugated nitro-olefin. The acidic surface of the silica gel acts as a catalyst for this elimination reaction.

Logical Workflow for Preventing On-Column Dehydration

DehydrationPrevention start Crude β-Nitro Alcohol tlc_test Test Stability on TLC (Silica Gel) start->tlc_test is_stable Is the spot stable? (No yellowing/new spots) tlc_test->is_stable proceed_silica Proceed with standard silica gel chromatography is_stable->proceed_silica Yes deactivated_silica Use Deactivated Silica: - Add ~1% Triethylamine to eluent - Or use a plug of basic alumina is_stable->deactivated_silica No alt_purification Alternative Purification: - Recrystallization - Avoid chromatography if possible deactivated_silica->alt_purification If still unstable

Caption: Workflow to mitigate dehydration of β-nitro alcohols.

Experimental Protocol: Purification on a Triethylamine-Treated Silica Column

  • Prepare Eluent: Prepare your desired mobile phase (e.g., 30% Ethyl Acetate in Hexane) and add triethylamine to a final concentration of 1% (v/v).

  • Pack Column: Dry or slurry pack your silica gel column as usual using the triethylamine-containing eluent.

  • Equilibrate: Run 2-3 column volumes of the basic eluent through the packed column to ensure all acidic sites are neutralized.

  • Load Sample: Dissolve your crude product in a minimum amount of the eluent and load it onto the column.

  • Elute: Run the chromatography as usual, collecting fractions and analyzing by TLC. The triethylamine should prevent on-column dehydration, allowing for the isolation of your desired β-nitro alcohol.

Section 3: Crystallization—Managing Impurities and Polymorphism

Crystallization is an excellent method for obtaining high-purity solid aliphatic nitro compounds.[10] However, challenges can arise from the presence of oily impurities or the compound's reluctance to form a stable crystal lattice.

Frequently Asked Questions (FAQs) - Crystallization

Q1: My crude aliphatic nitro compound is an oil, but I know it should be a solid. I'm struggling to induce crystallization. What techniques can I try?

A1: Failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice or because the compound is a supercooled liquid.

Troubleshooting Protocol: Inducing Crystallization

  • Purity Check: First, ensure the compound is reasonably pure. Oily byproducts from the synthesis are common inhibitors.[5] If the compound is very crude, consider a quick purification by column chromatography (using the precautions mentioned above) to remove the bulk of impurities before attempting crystallization.

  • Solvent Screening: The choice of solvent is critical.[10]

    • Ideal Properties: The ideal solvent will dissolve the compound when hot but not when cold.

    • Screening Method: In small test tubes, dissolve a small amount of your oily product in various solvents (e.g., hexane, ethanol, isopropanol, toluene, ethyl acetate/hexane mixture). Heat gently to dissolve, then allow to cool slowly to room temperature, and finally in an ice bath. Observe for crystal formation.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a nucleation site.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Trituration: If the compound remains an oil, try adding a non-solvent (a solvent in which your compound is insoluble, like hexane) and vigorously stirring or sonicating the mixture. This can sometimes force the oil to solidify.

Q2: My aliphatic nitro compound crystallizes, but the melting point is broad, and it appears discolored. How can I improve the purity?

A2: A broad melting point and discoloration are clear indicators of impurities trapped within the crystal lattice or adhering to the crystal surface.[12]

Causality Explained: During rapid crystallization, impurities can be occluded within the growing crystal. Colored impurities, often arising from side reactions during synthesis (e.g., nitro-olefins), can be particularly difficult to remove.[12][16]

Troubleshooting Protocol: Hot Filtration and Recrystallization

  • Dissolution: Dissolve the impure solid in the minimum amount of an appropriate boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel. This will remove the charcoal (if used) and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: Allow the filtered solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities.

  • Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

By systematically addressing the unique chemical properties of aliphatic nitro compounds, these troubleshooting guides and protocols will help you overcome common purification challenges, leading to higher purity materials and more reliable experimental outcomes.

References

Technical Support Center: Optimizing Reaction Conditions for Nitroalkane Addition (Henry Reaction)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitroalkane addition reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Henry (or nitroaldol) reaction. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing troubleshooting guides and in-depth FAQs to ensure your success in synthesizing valuable β-nitro alcohols and their derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis of robust experimental design for the nitroalkane addition reaction.

Q1: What is the fundamental mechanism of the Henry reaction, and what are its key vulnerabilities?

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[1][2] The mechanism proceeds in three primary, reversible steps:[3]

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to generate a resonance-stabilized nitronate anion.[4] The pKa of most nitroalkanes is around 17 in DMSO, making them accessible carbon acids.[5]

  • Nucleophilic Addition: The nucleophilic carbon of the nitronate attacks the electrophilic carbonyl carbon, forming a new C-C bond and a β-nitro alkoxide intermediate.[3]

  • Protonation: The alkoxide is protonated by the conjugate acid of the base (or another proton source) to yield the final β-nitro alcohol product.[3][4]

The primary vulnerability of this reaction is its reversibility, known as the retro-Henry reaction .[2][5] This can lead to low yields or unfavorable equilibria, particularly with less reactive substrates like ketones.[6] Additionally, the β-nitro alcohol product can easily undergo base- or heat-catalyzed dehydration to form a nitroalkene, which can be an undesired side product or the intended target depending on the conditions.[4][7]

Q2: How do I select the appropriate base for my reaction?

Only a catalytic amount of base is typically required to initiate the reaction.[2] The choice of base is critical and depends on the desired outcome (the alcohol vs. the alkene) and the sensitivity of the substrates.

  • For isolating the β-nitro alcohol: Mild bases are preferred to minimize dehydration. These include organic amines (e.g., triethylamine, DBU), alkali metal carbonates (K₂CO₃), or sources of fluoride anion like tetrabutylammonium fluoride (TBAF).[1][2][4]

  • For promoting dehydration to the nitroalkene: Stronger bases or higher temperatures are often employed.[7] However, very strong bases like alkoxides can sometimes favor the retro-Henry reaction.[8]

  • For asymmetric reactions: The "base" is often part of a chiral catalyst system, such as a chiral guanidine Brønsted base or the basic component of a bifunctional organocatalyst.[9]

Q3: What is the role of the solvent, and how does it impact the reaction?

The solvent influences reactant solubility, reaction rate, and in some cases, stereoselectivity.[10] There is no single "best" solvent, and screening is often necessary.

  • Polar Protic Solvents: Alcohols (e.g., MeOH, EtOH) or even water can be effective, promoting the reaction and often being considered "green" options.[10][11]

  • Polar Aprotic Solvents: Solvents like THF, acetonitrile (MeCN), and DMF are commonly used as they effectively dissolve both the reactants and many catalyst systems.[12]

  • Nonpolar Solvents: Toluene or dichloromethane (DCM) are frequently used, especially in asymmetric catalysis and reactions involving phase-transfer catalysts.[13]

  • Solvent-Free: In some cases, reactions can be run neat, which can accelerate the reaction and simplify workup.[4]

A key consideration is the potential for side reactions. For instance, if nitromethane is used in large excess, it can act as the solvent, but this can make purification difficult.[14]

Q4: My reaction is slow or not proceeding. What are the first things to check?

If you observe low conversion, consider these factors:

  • Substrate Reactivity: Ketones are significantly less reactive than aldehydes.[4][6] Sterically hindered aldehydes or nitroalkanes will also react more slowly. The general reactivity order for nitroalkanes is nitroethane > nitromethane > 2-nitropropane.[4]

  • Equilibrium (Retro-Henry): The reaction may have reached an unfavorable equilibrium. Driving the reaction forward might involve removing a product (e.g., water, if dehydration is occurring) or using a larger excess of one reactant.

  • Base Strength/Concentration: The base may be too weak to deprotonate the nitroalkane effectively, or its concentration may be too low. Conversely, a base that is too strong might promote undesired side reactions.[8]

  • Temperature: While higher temperatures can increase the rate, they can also shift the equilibrium back toward the starting materials or promote decomposition. A moderate temperature increase should be the first step.[10]

Q5: How can I control the stereochemistry of the Henry reaction?

Achieving high stereoselectivity is a central challenge, as the reversibility of the reaction and the ease of epimerization at the nitro-bearing carbon can erode stereochemical integrity.[5] Modern catalysis offers powerful solutions:

  • Chiral Metal Catalysis: This is a widely used method where a metal ion (e.g., Cu(I), Cu(II), Zn, Mg) is coordinated to a chiral ligand.[5] The catalyst organizes the substrates in a defined 3D space, directing the nucleophilic attack to one face of the carbonyl. Examples include complexes with N,N'-dioxide, bis(oxazoline), and Schiff base ligands.[8][15][16]

  • Organocatalysis: Metal-free small organic molecules can also induce high stereoselectivity. Prominent examples include Cinchona alkaloids, bifunctional thioureas, guanidines, and prolinol derivatives.[9][16][17] These catalysts often work through a dual-activation mechanism, activating both the nucleophile and the electrophile via hydrogen bonding or Brønsted acid/base interactions.[16]

  • Phase-Transfer Catalysis (PTC): In biphasic systems, chiral quaternary ammonium salts (often derived from Cinchona alkaloids) can transport the nitronate anion from an aqueous basic phase to the organic phase containing the aldehyde, achieving enantioselective C-C bond formation.[18][19][20]

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a problem-and-solution format.

Problem Potential Cause & Explanation Recommended Solution
Low or No Yield of β-Nitro Alcohol 1. Unfavorable Equilibrium: The retro-Henry reaction is dominant, especially with ketones or sterically hindered substrates.[6] 2. Ineffective Base: The chosen base may be too weak to deprotonate the nitroalkane efficiently. 3. Substrate Decomposition: Aldehydes may be undergoing self-condensation (Cannizzaro reaction) if they are sterically hindered.[2][5]1. Use a larger excess of the less expensive reactant (often the nitroalkane). Consider a different catalyst system designed for challenging substrates. 2. Switch to a slightly stronger base or increase its catalytic loading. See Table 1 for options. 3. Lower the reaction temperature and ensure slow addition of the base to control the concentration of reactive intermediates.
Major Product is the Dehydrated Nitroalkene 1. High Temperature: Dehydration is often favored thermodynamically and is accelerated by heat.[7] 2. Strong or Nucleophilic Base: Certain bases can actively promote the elimination of water from the β-nitro alcohol intermediate.[1]1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature). 2. Use a non-nucleophilic, sterically hindered base like DBU or a mild inorganic base like K₂CO₃. Use the minimum effective catalytic amount.
Poor Diastereo- or Enantioselectivity 1. Catalyst Inefficiency: The chosen chiral catalyst may not be optimal for the specific substrate combination. 2. Epimerization: The acidic proton α to the nitro group can be removed post-reaction, leading to racemization or epimerization, especially during workup or purification.[5] 3. Background Uncatalyzed Reaction: A non-selective reaction catalyzed by the base alone may be competing with the desired asymmetric pathway.1. Screen a panel of different catalyst classes (e.g., metal-based vs. organocatalyst). Optimize catalyst loading, temperature (lower is often better for selectivity), and solvent.[8] 2. Perform a mild acidic workup to neutralize the base and quench the reaction. Avoid prolonged exposure to basic conditions. Consider purifying on silica gel that has been neutralized with triethylamine. 3. Lower the reaction temperature to slow down the background reaction, which typically has a higher activation energy.
Multiple Unidentified Side Products 1. Michael Addition: The nitronate anion can add in a 1,4-fashion to the nitroalkene product if it forms in situ.[8] 2. Dimerization/Polymerization: The aldehyde may be unstable under the reaction conditions.1. Suppress nitroalkene formation by lowering the temperature and using a mild base. If the nitroalkene is the desired product, this subsequent addition is a known challenge. 2. Use freshly distilled aldehyde. Control the reaction concentration and temperature carefully.
Difficult Purification 1. Product Instability: The β-nitro alcohol may undergo retro-Henry or dehydration on silica gel. 2. Co-elution: The product may have a similar polarity to the catalyst or starting materials.1. Neutralize the silica gel before chromatography by flushing the column with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, use a different stationary phase like alumina. 2. If using a chiral catalyst, choose one that can be easily removed (e.g., a water-soluble organocatalyst removed by an aqueous wash, or a solid-supported catalyst removed by filtration).[21]

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for a Base-Catalyzed Henry Reaction

This protocol describes a standard procedure for the addition of nitromethane to an aromatic aldehyde.

Materials:

  • Benzaldehyde (1.0 eq)

  • Nitromethane (3.0 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, and appropriate glassware

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and THF (to achieve a ~0.5 M concentration of the aldehyde).

  • Addition of Nitroalkane: Add nitromethane (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Add triethylamine (0.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-24 hours).[3]

  • Workup: Once the reaction is complete, quench it by adding 1M HCl solution until the mixture is acidic (pH ~5-6). Transfer the mixture to a separatory funnel.

  • Extraction: Dilute with ethyl acetate and wash sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-nitro alcohol.

Section 4: Key Parameter Optimization Tables

Table 1: Guide to Common Bases in the Henry Reaction

BaseTypepKa of Conjugate Acid (approx.)Typical Use Case & Comments
NaOH, KOH Inorganic Hydroxide15.7Strong base, effective but can promote dehydration and other side reactions. Often used in aqueous or biphasic systems.[4]
K₂CO₃, Cs₂CO₃ Inorganic Carbonate10.3Mild, heterogeneous base. Good for suppressing dehydration and isolating the alcohol product.[4]
Triethylamine (Et₃N) Tertiary Amine10.7Common, mild organic base. Good general-purpose catalyst for isolating the alcohol.[4]
DBU Amidine13.5Strong, non-nucleophilic organic base. Very effective but can promote dehydration if not used at low temperatures.[2]
Guanidines Guanidine~13.6Strong organic bases. Chiral versions are highly effective organocatalysts for asymmetric Henry reactions.[9]
TBAF Fluoride Source3.2 (HF)A source of fluoride anion which acts as a base. Effective under anhydrous conditions.[2]

Table 2: Solvent Selection Guide for the Henry Reaction

SolventTypeDielectric Constant (ε)Notes & Considerations
Water (H₂O) Polar Protic80.1"Green" solvent, can accelerate the reaction. Solubility of organic substrates can be an issue.[10][11]
Methanol (MeOH) Polar Protic32.7Good solvent for many substrates and catalysts. Can participate in proton transfer.[10]
Tetrahydrofuran (THF) Polar Aprotic7.6Excellent general-purpose solvent with good solvating properties for a wide range of reagents.
Acetonitrile (MeCN) Polar Aprotic37.5Polar aprotic solvent, often used in metal-catalyzed reactions.[10]
Toluene Nonpolar2.4Common in asymmetric catalysis and phase-transfer reactions. Helps to remove water azeotropically if desired.[13]
Dichloromethane (CH₂Cl₂) Polar Aprotic9.1Widely used but carries environmental concerns. Good for reactions at lower temperatures.[8]

Section 5: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for the Henry Reaction

This diagram provides a logical pathway for diagnosing and solving common issues encountered during the optimization of a Henry reaction.

TroubleshootingWorkflow Start Problem Observed: Low Yield / Poor Selectivity Check_Yield Is the main issue yield or selectivity? Start->Check_Yield Yield_Low Low Yield Check_Yield->Yield_Low Yield Selectivity_Poor Poor Selectivity Check_Yield->Selectivity_Poor Selectivity Check_Conversion Is starting material consumed (TLC)? Yield_Low->Check_Conversion No_Conversion No / Slow Reaction Check_Conversion->No_Conversion No Full_Conversion Full Conversion, Low Isolated Yield Check_Conversion->Full_Conversion Yes Solutions_No_Conversion 1. Increase Temperature 2. Use Stronger Base 3. Check Substrate Reactivity No_Conversion->Solutions_No_Conversion Solutions_Full_Conversion 1. Check Workup (product loss?) 2. Suspect Retro-Henry 3. Product unstable on silica? Full_Conversion->Solutions_Full_Conversion Selectivity_Type Diastereo/Enantio-selectivity or Chemo-selectivity (Alkene vs Alcohol)? Selectivity_Poor->Selectivity_Type Stereo_Poor Poor Stereoselectivity Selectivity_Type->Stereo_Poor Stereo Chemo_Poor Alkene Product Formed Selectivity_Type->Chemo_Poor Chemo Solutions_Stereo 1. Lower Temperature 2. Screen Catalysts/Solvents 3. Check for Epimerization Stereo_Poor->Solutions_Stereo Solutions_Chemo 1. Lower Temperature 2. Use Milder Base 3. Reduce Base Loading Chemo_Poor->Solutions_Chemo

A decision tree for troubleshooting common issues in Henry reactions.

Diagram 2: Generalized Catalytic Cycle for a Chiral Lewis Acid-Catalyzed Henry Reaction

This diagram illustrates the key steps in an asymmetric Henry reaction catalyzed by a generic chiral Lewis acidic metal complex (M-L*).

CatalyticCycle cluster_cycle Catalytic Cycle Catalyst Active Catalyst [M-L*] Coordination Dual Activation Complex Catalyst->Coordination + Aldehyde + Nitronate TransitionState C-C Bond Formation (Transition State) Coordination->TransitionState Nucleophilic Attack ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ProductComplex->Catalyst Product Release Product β-Nitro Alcohol ProductComplex->Product Protonation Nitroalkane R-CH₂NO₂ Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Nitronate->Coordination

Coordination of substrates to a chiral metal catalyst facilitates stereocontrolled C-C bond formation.

References

Technical Support Center: Catalyst Selection for Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric Michael additions. As a Senior Application Scientist, I have designed this guide to provide practical, field-proven insights into one of the most powerful C-C bond-forming reactions in modern organic synthesis.[1][2] This resource is structured to help you troubleshoot common experimental issues and answer frequently asked questions, ensuring your path to high enantioselectivity and yield is as smooth as possible.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments. The solutions provided are based on established principles and peer-reviewed literature.

Q1: My reaction suffers from low enantioselectivity (ee). How can I improve it?

Low enantioselectivity is a common issue that can often be traced back to several key factors. Let's break down the potential causes and solutions.

A1: Causality & Solutions

  • Inappropriate Catalyst Choice: The catalyst's chiral environment is paramount. The steric and electronic properties of your Michael donor and acceptor must be compatible with the catalyst's architecture.

    • Expert Insight: For reactions involving ketones and nitroalkenes, bifunctional catalysts like thiourea derivatives based on chiral scaffolds (e.g., 1,2-diphenylethylenediamine or binaphthyl) are highly effective.[3][4] These catalysts utilize hydrogen bonding to activate the nitroalkene electrophile while the amine moiety activates the ketone via enamine formation, creating a highly organized, chiral transition state.[3] If you are using a simple proline-based catalyst and getting low ee, consider switching to a more rigid, bifunctional system.

  • Incorrect Solvent Selection: The solvent plays a critical role in the reaction's stereochemical outcome, influencing catalyst solubility, aggregation, and the stability of the transition state.[5][6]

    • Expert Insight: The polarity of the solvent can dramatically affect both reactivity and enantioselectivity.[7] For instance, in reactions catalyzed by chiral primary amines, non-polar solvents like toluene often favor high enantioselectivity. In contrast, highly polar solvents may disrupt the crucial hydrogen-bonding interactions required for stereoinduction.[7] It is crucial to screen a range of solvents, from non-polar (Toluene, CH₂Cl₂) to polar aprotic (THF, MeCN) and polar protic (2-PrOH, MeOH).[6] Sometimes, unconventional media like ionic liquids or even water can provide superior results.[3][8]

  • Suboptimal Reaction Temperature: Michael additions are thermodynamically controlled, but the enantioselectivity is governed by the kinetic differences between diastereomeric transition states.[9]

    • Expert Insight: Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference (ΔΔG‡) between the competing transition states. If your reaction at room temperature gives poor ee, try running it at 0 °C or even -20 °C.[10] However, be aware that this will likely decrease the reaction rate, requiring longer reaction times.

  • Presence of Additives/Co-catalysts: The nature and concentration of acidic or basic additives can be crucial.

    • Expert Insight: In amine-catalyzed reactions, an acid co-catalyst is often required to facilitate the formation of the active enamine or iminium ion intermediates.[6][11] However, using an acid that is too strong can lead to catalyst protonation and deactivation or promote background achiral reactions.[7] Fine-tuning the pKa of the acid co-catalyst (e.g., switching from trifluoroacetic acid to a weaker carboxylic acid) can be essential for achieving high stereocontrol.[7]

Workflow for Improving Enantioselectivity

G start Low Enantioselectivity Observed cat_choice Re-evaluate Catalyst Choice (e.g., switch from monofunctional to bifunctional) start->cat_choice Is catalyst optimal for substrates? solvent_screen Screen Solvents (Toluene, CH2Cl2, THF, 2-PrOH) cat_choice->solvent_screen Is solvent appropriate? temp_opt Optimize Temperature (Try 0 °C or -20 °C) solvent_screen->temp_opt Is temperature too high? additive_opt Adjust Additive/Co-catalyst (e.g., change acid pKa) temp_opt->additive_opt Is co-catalyst required/optimal? end High Enantioselectivity Achieved additive_opt->end

Caption: Decision workflow for troubleshooting low enantioselectivity.

Q2: The reaction is very slow or gives a poor yield. What can I do?

A2: Causality & Solutions

  • Catalyst Loading: Insufficient catalyst loading is a common reason for slow reactions.

    • Expert Insight: While lower catalyst loadings (1-5 mol%) are desirable, some systems may require up to 10 or even 20 mol% to achieve a reasonable rate, especially with challenging substrates.[4][12] Try incrementally increasing the catalyst loading.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

    • Expert Insight: Bifunctional thiourea catalysts can be susceptible to basic conditions. Metal complexes can be sensitive to air or moisture. Ensure your reagents and solvents are pure and dry, and run the reaction under an inert atmosphere (N₂ or Ar) if you suspect catalyst instability.

  • Poor Substrate Reactivity: Steric hindrance on either the Michael donor or acceptor can significantly slow the reaction.

    • Expert Insight: For α,α-disubstituted aldehydes, which form sterically demanding nucleophiles, standard catalysts like L-proline may be ineffective.[6] In such cases, more active catalyst systems, like chiral diamines with an appropriate acid co-catalyst, may be necessary to achieve good conversion.[6]

  • Solvent Effects: The solvent not only affects selectivity but also reaction rates.

    • Expert Insight: A solvent that provides high enantioselectivity might not give the best rate. For example, while diethyl ether can give high ee, poor catalyst solubility may lead to low yields.[6] A solvent like 2-propanol or DMSO might offer a better balance between yield and enantioselectivity.[6]

Q3: I am having trouble with the substrate scope. The reaction works for nitrostyrene but not for other acceptors. Why?

A3: Causality & Solutions

The electronic and steric properties of the Michael acceptor are critical for catalyst activation.

  • Electronic Activation: Catalysts like thioureas rely on dual hydrogen bonding to the two oxygen atoms of a nitro group for activation.[3] This mode of activation is highly specific. Other acceptors, like α,β-unsaturated ketones or esters, lack this feature and will require a different catalyst activation strategy. For enones, a catalyst that activates the nucleophile (e.g., via enamine formation) and relies on general acid catalysis or steric shielding to control the approach to the less-activated electrophile may be more suitable.[9][13]

  • Steric Hindrance: As the substitution on the Michael acceptor increases, the approach of the nucleophile can be sterically blocked, preventing the reaction. If you are working with β-substituted acceptors, you may need a catalyst with a more open and accessible active site.

Frequently Asked Questions (FAQs)

Q1: How do I choose between an organocatalyst and a metal-based catalyst?

A1: The choice depends on the specific transformation, desired functional group tolerance, and operational considerations like cost and toxicity.

FeatureOrganocatalystsMetal-Based Catalysts
Activation Mode Covalent (enamine/iminium) or non-covalent (H-bonding).[11]Lewis acid activation of the Michael acceptor.[14][15]
Advantages Generally low toxicity, stable to air/moisture, readily available, "greener".[2][11]High catalytic activity (often lower loadings), effective for a wide range of substrates.[16][17]
Disadvantages Can require higher catalyst loadings (5-20 mol%).Potential for heavy metal contamination in the final product, often require inert atmosphere.[15]
Common Use Cases Aldehyde/ketone donors with nitroalkenes, enones.[1][4]Malonate donors, construction of quaternary stereocenters.[14][17]
Q2: What is the role of a bifunctional catalyst, like a thiourea-amine?

A2: A bifunctional catalyst possesses two distinct catalytic moieties that work synergistically to organize the transition state and achieve high stereoselectivity.[4] In a typical primary amine-thiourea catalyst used for the addition of a ketone to a nitroalkene:

  • The primary amine reacts with the ketone donor to form a chiral enamine , which is the active nucleophile.[3]

  • The thiourea moiety acts as a hydrogen-bond donor, binding to and activating the nitro group of the Michael acceptor.[3][4]

This dual activation brings the two reactants into a specific, close-range orientation within a chiral environment, leading to a highly organized transition state and enabling excellent stereochemical control.[3]

Mechanism of a Bifunctional Thiourea Catalyst

G cluster_0 Catalyst Activation cluster_1 Substrate Activation & C-C Bond Formation cluster_2 Catalyst Regeneration Ketone Ketone (Donor) Catalyst R₂N-Scaffold-NH-C(S)-NHR' (Bifunctional Catalyst) Ketone->Catalyst + Amine moiety Enamine Chiral Enamine (Nucleophile) Catalyst->Enamine Forms Activated_Complex Organized Transition State (H-Bonding via Thiourea) Enamine->Activated_Complex Nitroalkene Nitroalkene (Acceptor) Nitroalkene->Activated_Complex Product Michael Adduct Activated_Complex->Product C-C Bond Forms Hydrolysis Hydrolysis Product->Hydrolysis Hydrolysis->Catalyst Regenerates

Caption: Dual activation mechanism of a bifunctional amine-thiourea catalyst.

Q3: What are the most common classes of organocatalysts for asymmetric Michael additions?

A3: Several "privileged" structural classes have emerged as highly effective organocatalysts:

  • Proline and its Derivatives: These were among the first organocatalysts used and operate through enamine catalysis. Simple L-proline can be effective, but derivatives like diphenylprolinol silyl ethers often provide higher selectivity.[9][17]

  • Cinchona Alkaloids: Natural products like quinine and cinchonidine, and their derivatives (e.g., squaramides, thioureas), are exceptionally versatile.[2][11][13] They can act as Brønsted bases and/or hydrogen-bond donors, making them effective for a wide range of Michael donors and acceptors.[11][18]

  • Chiral Primary and Secondary Amines: Catalysts based on scaffolds like 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine are often used in combination with an acid co-catalyst to promote enamine/iminium ion formation.[3][6] When functionalized with a thiourea or squaramide unit, they become powerful bifunctional catalysts.[11]

Experimental Protocols

General Protocol for a Thiourea-Catalyzed Asymmetric Michael Addition

This protocol is a representative example for the addition of a ketone to a nitroalkene, based on methodologies described in the literature.[3]

1. Catalyst Preparation & Reagent Setup:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., (R,R)-DPEN-based thiourea, 0.1 mmol, 10 mol%).

  • Add the ketone (e.g., cyclohexanone, 1.2 mmol, 1.2 equiv).

  • Add the chosen solvent (e.g., Toluene, 2 mL).

  • If required, add an additive (e.g., 4-nitrophenol, 0.1 mmol, 10 mol%).[3]

2. Reaction Initiation:

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine intermediate.

  • Add the trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the solution.

  • Seal the flask and stir the reaction at the desired temperature (e.g., room temperature or 0 °C).

3. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time might be 12-48 hours.

4. Workup and Purification:

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • The crude residue can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure Michael adduct.[3]

5. Analysis:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

References

Technical Support Center: 6-Nitroheptan-3-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and purifying 6-Nitroheptan-3-one. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges researchers, scientists, and drug development professionals encounter during the synthesis and purification of this valuable nitro ketone intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

FAQ 1: What are the most common impurities I should expect in my crude this compound synthesis?

Answer:

Understanding the potential impurities is the first step toward effective purification. This compound is typically synthesized via a Michael addition of nitroethane to 1-penten-3-one.[1][2][3][4] Therefore, the impurity profile is directly related to this reaction.

The primary contaminants can be categorized as follows:

  • Unreacted Starting Materials: The most straightforward impurities are leftover nitroethane and 1-penten-3-one. This is common if the reaction does not go to completion.

  • Side-Reaction Products: The Michael addition is prone to certain side reactions. A common one is the addition of a second molecule of nitroethane to the primary product, leading to a dinitro adduct. Polymerization of the activated alkene (1-penten-3-one) can also occur, especially in the presence of a strong base catalyst.

  • Catalyst and Solvent Residue: Basic catalysts (like DBU or an amine) and the reaction solvent will be present in the crude mixture.

  • Decomposition Products: Nitroalkanes can be thermally sensitive and may decompose upon excessive heating.[5][6] The product itself could undergo a retro-Michael reaction, breaking back down into its starting materials, especially under harsh pH or thermal conditions.

Here is a summary of the expected impurities and their characteristics:

ImpurityChemical StructureOriginDetection Method
NitroethaneCH₃CH₂NO₂Unreacted Starting Material¹H NMR (quartet ~4.4 ppm, triplet ~1.6 ppm)
1-Penten-3-oneCH₂=CHCOCH₂CH₃Unreacted Starting Material¹H NMR (vinylic protons ~5.8-6.4 ppm)
Bis-AdductO₂N(CH₃)CH-CH₂CH(COCH₂CH₃)-CH(CH₃)NO₂Side ReactionMass Spectrometry, ¹H NMR (complex spectrum)
Poly(1-penten-3-one)-(CH₂-CH(COCH₂CH₃))n-PolymerizationInsoluble/oily residue, broad NMR signals
Catalyst (e.g., DBU)C₉H₁₆N₂Process-Related¹H NMR, LC-MS

This diagram illustrates the primary reaction and the formation of a key side product.

cluster_reactants Reactants cluster_products Products Nitroethane Nitroethane Product This compound Nitroethane->Product + 1-Penten-3-one (Base Catalyst) 1-Penten-3-one 1-Penten-3-one 1-Penten-3-one->Product Side_Product Bis-Adduct Impurity Product->Side_Product + Nitroethane

Caption: Synthesis of this compound and a common side reaction.

FAQ 2: My crude product is a dark, oily residue. What preliminary cleanup steps should I perform before attempting advanced purification?

Answer:

A common issue is obtaining a dark, crude oil after the initial reaction. Attempting to directly apply this to a chromatography column or a distillation apparatus is inefficient and can lead to poor separation. A standard liquid-liquid extraction workup is essential.

The causality here is to remove catalyst, water-soluble byproducts, and neutralize the reaction mixture to prevent further side reactions.

Experimental Protocol: Aqueous Workup

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Neutralization Wash: Transfer the solution to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical for neutralizing and removing any acidic species and quenching the basic catalyst. You should see bubbling (CO₂ evolution) if the mixture is acidic. Wash until the bubbling ceases.

  • Water Wash: Perform a wash with deionized water to remove any water-soluble impurities.

  • Brine Wash: Finally, wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

The resulting oil should be significantly cleaner and ready for more rigorous purification.

FAQ 3: I am seeing streaks and potential decomposition of my product during silica gel column chromatography. What is happening and how can I prevent it?

Answer:

This is a classic problem when purifying compounds that are sensitive to acid, such as certain nitroalkanes or β-hydroxy ketones.[7][8] Standard silica gel is inherently acidic, which can catalyze a retro-Michael reaction, causing your this compound to decompose back into its starting materials on the column. It can also catalyze other unwanted side reactions.

The Solution: Modify Your Stationary or Mobile Phase

You have two primary, field-proven strategies to overcome this challenge:

A) Deactivating the Silica Gel with a Basic Modifier:

The most common approach is to add a small amount of a volatile base, typically triethylamine (TEA), to your eluent system.

  • Principle: The triethylamine will preferentially bind to the acidic sites on the silica gel, effectively neutralizing the stationary phase and preventing it from catalyzing the decomposition of your product.

  • Protocol:

    • Prepare your eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

    • Use this TEA-doped eluent to slurry-pack your column and run the chromatography. The product should now elute without decomposition.

B) Switching to a Neutral Stationary Phase:

If deactivation is insufficient or if your product is exceptionally sensitive, changing the stationary phase is the best course of action.

  • Principle: Alumina is a common alternative to silica gel. It is available in acidic, neutral, and basic grades. For your purpose, neutral alumina is the ideal choice. It lacks the acidic sites of silica gel and will not promote the retro-Michael reaction.

  • Protocol:

    • Select neutral alumina with an appropriate particle size for your column dimensions.

    • Pack the column using the same eluent system you would have used for silica gel.

    • Run the chromatography as usual. Note that the retention factor (Rf) of your compound may differ between silica and alumina, so a new TLC analysis using an alumina-backed plate is recommended to optimize the eluent system.

cluster_solutions Troubleshooting start Start: Purify Crude Product tlc_test Run TLC on Silica Gel start->tlc_test streaking Streaking or Decomposition? tlc_test->streaking use_tea Option A: Add 1% Triethylamine to Eluent streaking->use_tea Yes use_alumina Option B: Switch to Neutral Alumina Stationary Phase streaking->use_alumina Yes run_silica Proceed with Standard Silica Gel Chromatography streaking->run_silica No success Pure Product use_tea->success use_alumina->success run_silica->success

Caption: Decision workflow for purifying acid-sensitive compounds.

FAQ 4: Is vacuum distillation a viable method for purifying this compound?

Answer:

Yes, vacuum distillation can be an excellent method, particularly for larger quantities where chromatography becomes less practical. Nitro compounds tend to have high boiling points due to the polarity of the nitro group.[5][9] However, they can also be thermally unstable.[5]

The critical factor is to use a high vacuum. By significantly lowering the pressure, you can decrease the boiling point to a temperature where the rate of decomposition is negligible. Heating a nitroalkane to its atmospheric boiling point is strongly discouraged as it can lead to decomposition, sometimes violently.[5]

Procedure and Best Practices:

  • High Vacuum: Ensure you have a good vacuum pump capable of reaching pressures below 1 mmHg.

  • Heating Bath: Use an oil bath for uniform and controlled heating. Avoid direct heating with a mantle.

  • Vigorous Stirring: Ensure the distillation flask is equipped with a magnetic stir bar to prevent bumping and ensure even boiling.

  • Fractionation: While a simple distillation may suffice to remove non-volatile impurities (like polymers), a short-path or Vigreux column is recommended to separate components with closer boiling points, such as unreacted starting materials.

  • Safety: Always perform distillations behind a safety shield, especially with nitro compounds.

FAQ 5: How can I confirm the identity and purity of my final product?

Answer:

Confirming the purity and structural integrity of your this compound is a non-negotiable final step. A combination of spectroscopic and analytical techniques should be employed.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to assess purity. A pure compound should appear as a single, well-defined spot. Run your purified sample against the crude material and starting materials to confirm their removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural confirmation. You should be able to identify and integrate all the distinct proton signals corresponding to the structure of this compound. The absence of signals from starting materials or other impurities is a strong indicator of purity.

    • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule, providing further structural validation.

  • Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of the key functional groups. You should observe strong absorption bands characteristic of:

    • Ketone (C=O) stretch: Typically around 1715 cm⁻¹.

    • Nitro (NO₂) group: Two strong bands, one for the asymmetric stretch (~1550 cm⁻¹) and one for the symmetric stretch (~1375 cm⁻¹).[9]

  • High-Resolution Mass Spectrometry (HRMS): This provides an extremely accurate mass measurement of your compound, allowing you to confirm its elemental composition (C₆H₁₁NO₃) with high confidence.[10]

By systematically addressing potential impurities with the appropriate purification strategy and validating your results with robust analytical methods, you can confidently obtain high-purity this compound for your research and development needs.

References

Technical Support Center: Interpreting the NMR Spectrum of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NMR spectroscopy analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into interpreting the NMR spectrum of 6-Nitroheptan-3-one. Here, we move beyond simple peak assignments to address common troubleshooting scenarios and explain the reasoning behind spectral interpretation choices.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: Understanding the ¹H NMR spectrum of this compound involves analyzing its molecular structure to predict the chemical shift, integration, and multiplicity of each proton signal. The structure contains several distinct proton environments that will give rise to a characteristic pattern.

Predicted ¹H NMR Signals for this compound:

Protons (Label)Chemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityRationale
H-1 (a)~1.053HTriplet (t)These protons are on a methyl group adjacent to a methylene group (H-2), resulting in a triplet. They are far from electronegative groups, so they appear upfield.
H-2 (b)~2.452HQuartet (q)This methylene group is adjacent to a methyl group (H-1) and the carbonyl group (C-3). The quartet arises from coupling to the three H-1 protons. Its proximity to the electron-withdrawing carbonyl group causes a downfield shift.[1][2]
H-4 (c)~2.602HTriplet (t)These protons are on a methylene group alpha to the carbonyl group and adjacent to another methylene group (H-5). The triplet is due to coupling with the two H-5 protons. The carbonyl group deshields these protons, shifting them downfield.
H-5 (d)~2.102HQuintet (or multiplet)This methylene group is adjacent to two other methylene groups (H-4 and the CH group at C-6). The signal will be split by both sets of neighboring protons, likely resulting in a complex multiplet.
H-6 (e)~4.701HSextet (or multiplet)This methine proton is directly attached to the carbon bearing the nitro group, a strong electron-withdrawing group, causing a significant downfield shift.[3] It is coupled to the H-5 methylene protons and the H-7 methyl protons, leading to a complex splitting pattern.
H-7 (f)~1.603HDoublet (d)These methyl protons are adjacent to the methine proton (H-6), resulting in a doublet.

Visualizing the Structure and Proton Environments:

To clarify the relationships between different proton groups, the following diagram illustrates the structure of this compound with labeled protons.

Caption: Molecular structure of this compound with protons labeled (a-f).

Q2: What are the expected chemical shifts in the ¹³C NMR spectrum of this compound?

A2: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet.[4] The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.[5][6]

Predicted ¹³C NMR Signals for this compound:

Carbon (Label)Chemical Shift (δ, ppm) (Predicted)Rationale
C-1~8Standard alkyl methyl carbon, appears far upfield.
C-2~36Methylene carbon adjacent to a carbonyl group, shifted downfield.
C-3~210Carbonyl carbon of a ketone, characteristically found far downfield.
C-4~45Methylene carbon alpha to the carbonyl group.
C-5~28Standard alkyl methylene carbon.
C-6~85Carbon attached to the electron-withdrawing nitro group, causing a significant downfield shift.
C-7~18Alkyl methyl carbon.

Troubleshooting Guide

This section addresses common issues encountered during the acquisition and interpretation of the NMR spectrum for this compound.

Problem 1: Unexpected peaks are present in my ¹H NMR spectrum.

Possible Causes and Solutions:

  • Solvent Impurities: Residual protons in deuterated solvents can give rise to characteristic peaks (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm, H₂O at ~1.56 ppm in CDCl₃).

    • Solution: Identify the solvent peak and disregard it. If a water peak is significant, it may indicate a wet sample or solvent.[7] To confirm exchangeable protons like -OH or -NH, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the peak should disappear or diminish.[7]

  • Contaminants: Impurities from the reaction or purification process (e.g., residual ethyl acetate, grease) can introduce extra signals.

    • Solution: Compare the spectrum to known spectra of common laboratory solvents and reagents. If a specific contaminant is identified, re-purification of the sample is recommended. For instance, ethyl acetate can be stubborn to remove and may require co-evaporation with a more volatile solvent like dichloromethane.[7]

  • Sample Degradation: The compound may be unstable under certain conditions, leading to the formation of byproducts.

    • Solution: Ensure the sample is fresh and has been stored properly. Re-purify if necessary and re-acquire the spectrum promptly.

Problem 2: My peaks are broad and poorly resolved.

Possible Causes and Solutions:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks.[8]

    • Solution: Carefully shim the spectrometer before acquiring the data. If automatic shimming fails, manual shimming may be necessary. For difficult samples, using a standard sample to check the instrument's performance can help determine if the issue is with the sample or the spectrometer.[9][10]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[9]

    • Solution: Dilute the sample to an optimal concentration.

  • Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.[11]

    • Solution: Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected, filtering the sample may help.

  • Insoluble Material: Suspended particles in the NMR tube will disrupt the magnetic field homogeneity.[9]

    • Solution: Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

Problem 3: The integration values do not match the expected proton ratios.

Possible Causes and Solutions:

  • Overlapping Signals: If peaks from different proton environments overlap, their integrations will be combined.[7]

    • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[7] The change in solvent can alter the chemical shifts and may resolve the overlapping signals.

  • Incorrect Phasing and Baseline Correction: Improper data processing can lead to inaccurate integration.

    • Solution: Carefully phase the spectrum and apply a proper baseline correction before integrating the signals.

  • Slow Relaxation: Protons with long relaxation times (T₁) may not fully relax between scans, leading to lower signal intensity and inaccurate integration. This is less common for small molecules but can be a factor.

    • Solution: Increase the relaxation delay (d1) in the acquisition parameters to ensure all protons have sufficient time to relax.

Workflow for NMR Troubleshooting:

Caption: A logical workflow for troubleshooting common NMR spectral issues.

References

Technical Support Center: Decomposition Pathways for Aliphatic Nitro Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aliphatic nitro ketones. This guide is designed to provide you with in-depth, field-proven insights into the stability and decomposition pathways of these versatile but sensitive compounds. My goal is to move beyond simple protocols and explain the causality behind the experimental phenomena you may be observing, enabling you to troubleshoot effectively and optimize your synthetic routes.

Introduction: The Duality of Aliphatic Nitro Ketones

Aliphatic nitro ketones are powerful synthetic intermediates. The electron-withdrawing nature of both the nitro and keto groups activates the alpha-carbon, making it a valuable nucleophile for C-C bond formation in reactions like the Michael, Henry, and Knoevenagel reactions.[1] However, this same reactivity makes these molecules susceptible to a variety of decomposition pathways under thermal, photochemical, acidic, and basic conditions. Understanding these pathways is not merely academic; it is critical for achieving high yields, ensuring product purity, and preventing reaction failure. This guide addresses the most common issues encountered in the lab in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.

Q1: My reaction mixture turned a deep blue color, and the final yield of my desired ketone was very low. What is happening?

A1: A deep blue color during the acid-catalyzed conversion of a nitroalkane to a ketone is a classic sign of an improperly executed Nef reaction .[2][3] This color is attributed to the formation of a transient 1-nitroso-alkanol intermediate.[2][3] Its presence indicates that the reaction conditions are not sufficiently acidic to drive the reaction to completion, allowing side reactions to dominate.

Causality: The Nef reaction requires the hydrolysis of a pre-formed nitronate salt (the conjugate base of the nitro compound) in strong acid, typically at a pH < 1.[4] The mechanism proceeds through protonation of the nitronate to a nitronic acid, which is then further protonated and attacked by water.[2] If the acid concentration is too low or is allowed to be neutralized locally (e.g., by adding acid slowly to the basic nitronate solution), the nitronic acid intermediate can linger and react via alternative pathways, leading to the formation of oximes and other byproducts instead of the desired ketone.[4][5]

Troubleshooting Steps:

  • Reverse the Addition: The most critical step is to add the cold, aqueous solution of the nitronate salt to a vigorously stirred, cold solution of strong acid (e.g., >3M H₂SO₄). Never add the acid to the nitronate salt solution. This ensures the nitronate is always encountering a large excess of acid, minimizing the lifetime of intermediates that lead to side products.

  • Control Temperature: Perform both the salt formation and the acid hydrolysis at low temperatures (typically 0-5 °C) to minimize the rate of decomposition and side reactions.

  • Use Sufficient Acid: Ensure the final pH of the reaction mixture is less than 1. A higher pH favors the formation of oximes or other undesired byproducts.[5]

Q2: Instead of my target ketone, my main products are a carboxylic acid and a hydroxylamine salt. Why did this occur?

A2: This outcome indicates that you have subjected the aliphatic nitro compound to strong acid hydrolysis without first forming the nitronate salt.[2][3] This is a related but distinct pathway from the Nef reaction and leads to different products.

Causality: The Nef reaction specifically involves the hydrolysis of the salt of the nitroalkane.[2] When the neutral nitroalkane is heated directly with strong acid, it undergoes a different hydrolysis mechanism that cleaves the C-N bond to ultimately yield a carboxylic acid and a hydroxylamine salt.[6] This pathway is often slower and requires harsher conditions than a properly conducted Nef reaction.

Troubleshooting Steps:

  • Two-Step Procedure: Always treat the conversion as a distinct two-step process:

    • Step 1 (Salt Formation): Deprotonate the primary or secondary nitroalkane using a strong base (e.g., NaOH, KOH) in a suitable solvent to form the nitronate salt.[5] The C-H bond adjacent to the nitro group is acidic and can be deprotonated.[7]

    • Step 2 (Hydrolysis): Add the pre-formed salt solution to a strong acid, as detailed in Q1.

  • Avoid Direct Heating in Acid: Do not attempt a one-pot conversion by simply mixing the nitro ketone with acid and heating. This will invariably lead to the undesired carboxylic acid pathway.

Q3: My nitro ketone is decomposing upon heating, even in a neutral, aprotic solvent. What is the likely mechanism?

A3: You are likely observing thermal decomposition. Aliphatic nitro compounds are thermodynamically unstable and can decompose without any external reagents.[8] The two primary competing pathways for thermal decomposition are C-NO₂ bond homolysis and nitro-nitrite isomerization .[9]

Causality:

  • C-NO₂ Bond Homolysis: This pathway involves the cleavage of the carbon-nitrogen bond to form a carbon-centered radical and a nitrogen dioxide (•NO₂) radical. This process has a high activation energy but also a large preexponential factor, meaning it becomes the dominant pathway at higher experimental temperatures.[9] The resulting radicals can initiate a cascade of secondary reactions, leading to a complex product mixture.

  • Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement to form an alkyl nitrite. This process has a lower activation energy and tends to dominate at lower temperatures.[9] The resulting nitrite is also unstable and can decompose further.

Troubleshooting Steps:

  • Lower Reaction Temperature: This is the most effective solution. If the desired reaction can proceed at a lower temperature, the rate of thermal decomposition will be significantly reduced.

  • Minimize Reaction Time: Prolonged heating increases the likelihood of decomposition. Optimize your reaction to proceed as quickly as possible.

  • Degas Solvents: The presence of oxygen can exacerbate radical-mediated decomposition pathways. Using degassed solvents can sometimes improve stability.

Q4: I'm performing a photochemical reaction, and my starting material is being consumed, but I'm not getting the expected product. What could be happening to my nitro ketone?

A4: Aliphatic nitro ketones can undergo unique photochemical rearrangements upon irradiation.[10][11] A common pathway involves an intramolecular oxygen transfer from the nitro group to an adjacent carbon atom.

Causality: Upon absorbing UV light, the nitro ketone is excited to a higher energy state. This allows for reactions that are not accessible under thermal conditions. For cyclic α-nitro ketones, such as 2-nitrocyclohexanone, irradiation can lead to the formation of cyclic hydroxamates.[10] The proposed mechanism involves oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone with a nitroso group, which then undergoes further intramolecular reactions.[12]

Troubleshooting Steps:

  • Wavelength Selection: If your desired transformation requires a specific wavelength, ensure your light source is filtered appropriately to avoid exciting the nitro ketone moiety. The electronic spectra of nitroalkanes show a weak n → π* transition around 270 nm.[8]

  • Protecting Groups: If the nitro ketone is merely a part of the molecule and not the reactive center, consider if it's feasible to carry it through the synthesis in a protected form or as a precursor (e.g., the corresponding halide) and introduce the nitro group at a later stage.

  • Run Dark Controls: Always run a control reaction in the absence of light but at the same temperature to confirm that the observed decomposition is indeed photochemically induced and not a thermal process.

Visualized Decomposition Pathways

To provide a clearer understanding, the primary decomposition pathways are illustrated below using Graphviz.

The Nef Reaction

Nef_Reaction Figure 1: Acid-Catalyzed Nef Reaction Pathway cluster_base Step 1: Base Treatment cluster_acid Step 2: Acid Hydrolysis (pH < 1) cluster_side Side Reaction (at pH > 1) NitroKetone R-CH(NO₂)-C(=O)-R' Nitronate Nitronate Salt [R-C(NO₂)=C(O⁻)-R']⁻ M⁺ NitroKetone->Nitronate + Base (e.g., NaOH) - H₂O NitronicAcid Nitronic Acid R-C(=NO₂H)-C(=O)-R' Nitronate->NitronicAcid + H⁺ Iminium Protonated Intermediate NitronicAcid->Iminium + H⁺ Intermediate4 Hydrated Intermediate Iminium->Intermediate4 + H₂O - H⁺ NitrosoAlkanol 1-Nitroso-alkanol (Deep Blue Color) Iminium->NitrosoAlkanol Rearrangement Ketone Target Ketone R-C(=O)-C(=O)-R' Intermediate4->Ketone Elimination Byproducts N₂O + H₂O Intermediate4->Byproducts Elimination

Figure 1: Acid-Catalyzed Nef Reaction Pathway

Thermal Decomposition

Thermal_Decomposition Figure 2: Competing Thermal Decomposition Pathways cluster_high_temp High Temp Pathway (Radical) cluster_low_temp Low Temp Pathway (Isomerization) Start Aliphatic Nitro Ketone Radicals R• + •NO₂ Start->Radicals C-NO₂ Homolysis (High ΔE, High A) Nitrite Alkyl Nitrite Intermediate (R-O-N=O) Start->Nitrite Nitro-Nitrite Isomerization (Low ΔE, Low A) Complex Complex Mixture Radicals->Complex Secondary Reactions Decomp Decomposition Products Nitrite->Decomp

Figure 2: Competing Thermal Decomposition Pathways

Experimental Protocols & Data

Protocol 1: Optimized Nef Reaction for α-Nitro Ketones

This protocol is designed to maximize the yield of the desired diketone while minimizing the formation of oximes and other byproducts.

Materials:

  • α-Nitro ketone

  • Sodium hydroxide (1.0 M aqueous solution)

  • Sulfuric acid (6.0 M aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice-water bath

Procedure:

  • Nitronate Salt Formation: a. Dissolve the α-nitro ketone (1.0 eq) in a minimal amount of THF or ethanol in a round-bottom flask. b. Cool the solution to 0 °C in an ice-water bath with vigorous stirring. c. Add 1.0 M sodium hydroxide (1.05 eq) dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C. d. Stir the resulting solution at 0 °C for an additional 30 minutes. The solution should be homogeneous.

  • Acid Hydrolysis: a. In a separate, larger flask equipped with a magnetic stirrer, place 6.0 M sulfuric acid (5.0 eq) and cool it to 0 °C. b. Using a dropping funnel or syringe pump, add the cold nitronate salt solution from Step 1c to the vigorously stirred sulfuric acid solution over 30-45 minutes. Crucially, maintain the temperature of the acid solution below 5 °C throughout the addition. c. After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x volume of the reaction mixture). b. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to quench any remaining acid), and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. d. Purify the product as necessary using column chromatography or recrystallization.

Data Summary

The choice of reaction conditions has a profound impact on the decomposition pathway and resulting product distribution.

Table 1: Influence of Reaction Conditions on Decomposition Pathways

ConditionPrimary PathwayMajor ProductsKey Troubleshooting Point
Base, then strong acid (pH < 1) Nef ReactionDesired Ketone, N₂OAdd nitronate salt to the acid.[4]
Strong acid only Acid HydrolysisCarboxylic Acid, Hydroxylamine SaltRequires initial deprotonation to the salt.[2][3]
Weak acid (pH 3-5) Incomplete Nef ReactionOximes, Nitroso compoundsUse a strong, non-nucleophilic acid.[5]
Heat (Neutral) Thermal DecompositionRadical products, Alkyl nitritesLower the reaction temperature.[9]
UV Light Photochemical RearrangementCyclic hydroxamates, etc.Run a dark control; filter light source.[10][12]

References

effect of base strength on nitroalkane Michael additions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Mastering the Effect of Base Strength

As a Senior Application Scientist, I've frequently seen researchers encounter challenges with the Michael addition of nitroalkanes. While a cornerstone of C-C bond formation, its success is exquisitely sensitive to one critical parameter: the choice and strength of the base. An incorrect base can lead to anything from a stalled reaction to an intractable mixture of side products.

This guide is designed to move beyond simple protocols and provide a deeper, mechanistic understanding of how base strength dictates the reaction's fate. We will explore the causality behind base selection in a practical Q&A format, address common troubleshooting scenarios, and provide validated protocols and decision-making tools.

Frequently Asked Questions: The Role of the Base

Q1: Why is a base fundamentally required for the Michael addition of nitroalkanes?

A base is essential because the α-proton of a nitroalkane is not sufficiently acidic to spontaneously dissociate and form the required nucleophile. The reaction proceeds via a three-step mechanism that is initiated by the base.[1][2]

  • Deprotonation: The base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized carbanion, known as a nitronate anion.[2] The pKa of nitromethane, for instance, is approximately 10.2, necessitating a base strong enough to generate a sufficient concentration of this nucleophile.[3]

  • Nucleophilic Attack: The nitronate anion, the "Michael donor," then attacks the electrophilic β-carbon of the α,β-unsaturated compound (the "Michael acceptor") in a conjugate (1,4-addition) fashion.[1][4]

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or another proton source in the medium to yield the final Michael adduct.[2]

Without the initial deprotonation step by a base, the nucleophilic nitronate is not formed, and the reaction cannot proceed.[5]

// Connections between subgraphs Nitronate -> Acceptor [style=dashed, color="#5F6368", constraint=false]; Intermediate -> ConjAcid_ref [style=dashed, color="#5F6368", constraint=false];

// Invisible edges for ordering cluster_0 -> cluster_1 [style=invis]; cluster_1 -> cluster_2 [style=invis]; } Figure 1: General mechanism of the base-catalyzed nitroalkane Michael addition.

Q2: How do I select an appropriate base? Is stronger always better?

No, stronger is not always better. The ideal base is strong enough to deprotonate the nitroalkane but not so strong that it causes side reactions. The choice is a careful balance that depends on two main factors:

  • Acidity of the Nitroalkane (Michael Donor): The base's conjugate acid should have a pKa higher than the nitroalkane, but not excessively so. A good rule of thumb is a pKa difference of 2-4 units.

  • Reactivity of the Michael Acceptor: For highly reactive, electron-poor acceptors (e.g., acrylonitrile, acrolein), a weak base (like NaHCO₃ or K₂CO₃) is often sufficient and preferred to prevent polymerization or other side reactions.[6][7] For less reactive acceptors (e.g., sterically hindered enones), a stronger base (like DBU, NaOEt) is required to generate a higher concentration of the nucleophile.[6]

Using a base that is too strong can lead to a host of problems, including decomposition of the starting material, polymerization of the acceptor, and the formation of double addition products.[5][8]

Q3: What are common bases used and when should I consider them?

The selection of a base is critical and depends on the specific substrates involved. Below is a table summarizing common bases and their typical applications.

BasepKa of Conjugate AcidClassificationTypical Use Cases & Considerations
Sodium Bicarbonate (NaHCO₃)10.3Weak InorganicIdeal for highly reactive Michael acceptors where polymerization is a risk. Often used in aqueous or biphasic systems.[9]
Potassium Carbonate (K₂CO₃)10.3Weak InorganicA versatile and green catalyst, effective under solvent-free conditions for many substrates.[7][10]
Triethylamine (Et₃N)10.7Weak OrganicA common, mild organic base. Often insufficient for less acidic nitroalkanes but useful for preventing side reactions.[11]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)13.5Strong, Non-Nucleophilic OrganicExcellent for less reactive donors/acceptors. Its non-nucleophilic nature prevents competition with the nitronate.[12]
Sodium Ethoxide (NaOEt)16Strong, Nucleophilic AlkoxideA classic strong base, typically used in ethanol. Can participate in transesterification with ester acceptors.[13]
Sodium Hydroxide (NaOH)15.7Strong InorganicEffective but can promote side reactions. Often used with a phase-transfer catalyst in biphasic systems for substrates with poor water solubility.[5]

Note: pKa values are approximate and can vary with the solvent.[14]

Troubleshooting Guide: Common Experimental Issues

Q4: My reaction has stalled, showing low or no conversion. What should I do?

This is a classic problem that usually points to insufficient generation of the nucleophilic nitronate anion.

  • Potential Cause 1: The base is too weak. The most common culprit is a mismatch between the pKa of the nitroalkane and the base. If you are using a weak base like triethylamine with a substituted, less acidic nitroalkane, the equilibrium concentration of the nitronate may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Switch to a stronger base. For example, if K₂CO₃ (pKa ~10.3) fails, consider moving to DBU (pKa ~13.5). This increases the concentration of the active nucleophile.[8] Always make this change stepwise; jumping to a very strong base like an alkoxide might overshoot the mark and cause side reactions.

  • Potential Cause 2: Steric Hindrance. If either the Michael donor or acceptor has bulky substituents near the reaction centers, the nucleophilic attack can be sterically hindered.

    • Solution: This may require more forcing conditions. Increasing the reaction temperature or switching to a stronger base to increase the nucleophile concentration can sometimes overcome the steric barrier.[8]

  • Potential Cause 3: Poor Solubility. If reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Ensure you are using an appropriate solvent that dissolves all components. For reactions with poor solubility in common organic solvents, using a biphasic system with a phase-transfer catalyst (e.g., NaOH in water/CH₂Cl₂ with tetrabutylammonium bromide) can dramatically improve yields.[5]

Q5: My reaction is messy, with multiple side products. How can I improve selectivity?

The formation of side products is often a sign that your base is too strong or used in too high a concentration for your specific substrates.

  • Potential Side Reaction 1: Polymerization of the Michael Acceptor. Highly electrophilic acceptors like acrylonitrile or methyl acrylate are prone to anionic polymerization catalyzed by strong bases.

    • Solution: Use a weaker base (e.g., NaHCO₃) or a catalytic amount of a stronger base.[7][9] Running the reaction at a lower temperature can also mitigate polymerization.

  • Potential Side Reaction 2: Double or Triple Michael Addition. This is particularly common with nitromethane, as the initial adduct still has acidic protons.

    • Solution: This issue is often exacerbated by strong bases and an excess of the Michael acceptor. Using a weaker base can help. In some cases, the selectivity is improved in biphasic systems, where the mono-adduct migrates to the organic phase, preventing further reaction with the base in the aqueous phase.[5]

  • Potential Side Reaction 3: Retro-Michael Reaction. The Michael addition can be reversible. If the product is unstable under strongly basic conditions, it can revert to the starting materials.

    • Solution: Use the mildest possible base and temperature required for the forward reaction. Ensure timely workup once the reaction is complete to isolate the product from the basic conditions.[15]

dot graph TD { A[Start: Low Yield or Side Products?] -- Low Yield --> B{Is Base pKa > Nitroalkane pKa?}; A -- Side Products --> C{Is Base too Strong?};

} Figure 2: Troubleshooting flowchart for optimizing base conditions in nitroalkane Michael additions.

Experimental Protocol: Screening Bases for a Novel Michael Addition

This protocol provides a self-validating system for identifying the optimal base for a new reaction between a nitroalkane and a Michael acceptor. The goal is to find the mildest conditions that provide a good yield in a reasonable timeframe.

Objective: To determine the optimal base for the addition of Nitroalkane X to Michael Acceptor Y .

Materials:

  • Nitroalkane X

  • Michael Acceptor Y

  • Anhydrous Solvent (e.g., THF, CH₂Cl₂, or Acetonitrile)

  • Set of bases for screening (e.g., K₂CO₃, Et₃N, DBU)

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and appropriate developing solvent

  • Quenching solution (e.g., saturated aq. NH₄Cl)

Procedure:

  • Setup: In parallel, prepare three oven-dried reaction vials equipped with stir bars. Label them for each base to be tested (e.g., "K₂CO₃", "Et₃N", "DBU").

  • Reagent Preparation: Prepare a stock solution of Nitroalkane X (1.2 equivalents) and Michael Acceptor Y (1.0 equivalent) in the chosen anhydrous solvent.

  • Reaction Initiation:

    • To each vial, add the appropriate base (e.g., 0.2 equivalents for catalytic screening).

    • Under an inert atmosphere, add a defined volume of the premixed reactant solution to each vial. Aim for an initial concentration of ~0.1-0.5 M.

    • Begin stirring at room temperature.

  • Monitoring (Self-Validation):

    • At set time points (e.g., t = 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.

    • Quench the aliquot with a drop of saturated aq. NH₄Cl.

    • Spot the quenched aliquot on a TLC plate, alongside spots of the starting materials.

    • Analyze the TLC to monitor the consumption of starting materials and the formation of the product spot. Note the appearance of any new spots, which may indicate side products.

  • Analysis and Interpretation:

    • Vial 1 (K₂CO₃): If this reaction proceeds cleanly to completion, this weak base is likely optimal. No further screening with stronger bases is necessary.

    • Vial 2 (Et₃N): Compare its progress to Vial 1. If it is faster or gives a higher yield, it may be a better choice.

    • Vial 3 (DBU): This reaction will likely be the fastest. However, carefully check the TLC for side products not present in the other reactions. If it is clean and significantly faster, it is a good candidate. If it is messy, the base is too strong.

  • Selection: Choose the weakest base that provides a clean, efficient conversion to the desired product in an acceptable timeframe. This base represents the optimal balance between reactivity and selectivity for this specific transformation.

References

Technical Support Center: Navigating the Workup of Reactions Containing Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and safety information for the successful workup of chemical reactions involving nitro compounds. Nitro compounds, while synthetically versatile, possess inherent energetic properties that demand careful handling and well-designed workup procedures to ensure both safety and purity of the final product.[1][2][3][4] This resource is structured to address common challenges and frequently asked questions, grounding procedural advice in fundamental chemical principles.

Core Safety Directives: The Nitro Group

Before proceeding to any workup protocol, it is paramount to recognize the potential hazards associated with nitro compounds. These molecules are often thermodynamically unstable and can decompose exothermically, in some cases, violently or explosively.[1][2][4]

  • Thermal Instability : Pure organic nitro compounds decompose at high temperatures with large exothermic events.[1][2] Crucially, the presence of impurities—such as residual acids, bases, or even other nitro-containing byproducts—can significantly lower the decomposition temperature, increasing the risk of a runaway reaction under seemingly benign conditions.[1][2][5] Always perform thermal stability testing, like Differential Scanning Calorimetry (DSC), on materials representative of your process.[5][6]

  • Shock Sensitivity : Many nitro compounds, particularly those with multiple nitro groups, are sensitive to shock, friction, and heat.[3]

  • Reactivity Hazards : Aromatic nitro compounds may react explosively in the presence of strong bases (e.g., sodium hydroxide).[3] They are also strong oxidizing agents and can react vigorously with reducing agents.[3][7]

Always consult the Safety Data Sheet (SDS) for your specific compound and adhere to all institutional safety protocols.[8] Good laboratory practice includes wearing appropriate Personal Protective Equipment (PPE), working in a well-ventilated fume hood, and having an emergency plan.[8][9][10]

Troubleshooting Guide: Common Workup Challenges

This section addresses specific issues that may arise during the workup of reactions containing nitro compounds, providing step-by-step solutions and the rationale behind them.

Issue 1: Upon quenching the reaction mixture in ice/water, my product has oiled out or failed to precipitate.

  • Probable Cause : The product is either a liquid at the quenching temperature or is soluble in the acidic aqueous mixture.[11]

  • Solution :

    • Transition to Liquid-Liquid Extraction : If a solid does not form, the workup must proceed via extraction.[11] Transfer the entire quenched mixture to a separatory funnel of appropriate size.

    • Solvent Selection : Extract the aqueous phase multiple times (typically 2-3 times) with a suitable water-immiscible organic solvent. Common choices include ethyl acetate, diethyl ether, or dichloromethane (DCM).[11] The ideal solvent should have high solubility for your product and be easily removed later.

    • Combine and Proceed : Combine the organic extracts and proceed with the standard washing and drying steps as outlined in the general protocol.

Issue 2: A persistent emulsion has formed during liquid-liquid extraction.

  • Probable Cause : Emulsions are common when there are insoluble, fine particulate byproducts or when the densities of the aqueous and organic layers are too similar. Vigorous shaking of the separatory funnel can also contribute.[12]

  • Solution :

    • Patience : Allow the separatory funnel to stand undisturbed for an extended period.

    • Increase Ionic Strength : Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous phase, which can help break the emulsion.[11]

    • Gentle Agitation : Instead of shaking, gently rock or swirl the funnel.[11]

    • Filtration : Pass the emulsified portion through a pad of a filter aid like Celite or glass wool.[11]

Issue 3: My final product is dark and appears impure, even after aqueous washes.

  • Probable Cause : The color may be due to unreacted starting materials, polymeric tars, or other colored byproducts. Nitro compounds themselves can be sensitive and form colored impurities.[13]

  • Solution :

    • Adsorbent Treatment : After dissolving the crude product in a suitable solvent, stir it with activated carbon for a period, then filter the carbon off. This can often remove highly colored, non-polar impurities.

    • Chromatography : The most robust method for purification is column chromatography.[13][14]

      • Stationary Phase : Silica gel is most commonly used.[13][15]

      • Mobile Phase : A solvent system of ethyl acetate and a non-polar solvent like hexanes is often effective. The polarity can be adjusted to achieve optimal separation.[13][15]

Issue 4: My product, an amine, was synthesized by the reduction of a nitro group, and the workup is challenging.

  • Probable Cause : The basicity of the amine product requires a different workup strategy than for neutral or acidic nitro compounds. The product may form salts that are water-soluble.

  • Solution :

    • Basify : After the reaction (often conducted in acid), carefully basify the mixture with an aqueous base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salt and generate the free amine.

    • Extraction : Extract the free amine into an organic solvent like ethyl acetate or DCM.[15]

    • Purification : The resulting amine can be purified by column chromatography. Since amines are more polar than their nitro precursors, they will have a lower Rf value on silica gel TLC.[15] Alternatively, acid-base extraction can be used to separate the amine from neutral organic impurities.[16]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a nitration reaction by pouring it onto ice?

A1: This step serves three critical functions. First, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of over-nitrated or decomposition byproducts.[11] Second, it dilutes the concentrated acid, effectively halting the reaction. Third, for many solid aromatic nitro compounds, the significant decrease in solubility in the diluted, cold aqueous medium causes the crude product to precipitate, facilitating its isolation by filtration.[11]

Q2: Why is it essential to wash the organic extract with a basic solution like sodium bicarbonate?

A2: Washing with a mild base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is crucial for neutralizing and removing residual strong acids (e.g., sulfuric and nitric acid) from the reaction.[11] If left in the product, these acids can catalyze degradation during storage or upon heating (e.g., during solvent evaporation) and can interfere with subsequent purification steps like silica gel chromatography.[11] This wash also removes acidic byproducts by converting them into their water-soluble salts.[11] When using bicarbonate or carbonate, vent the separatory funnel frequently to release the CO₂ gas that is generated.[11][12]

Q3: What is the correct sequence for washing the organic layer after extraction?

A3: A common and effective washing sequence is:

  • Water Wash : Removes the bulk of mineral acids.[11]

  • Alkaline Wash : A solution of NaHCO₃ or a similar mild base removes remaining acids and acidic organic byproducts.[11]

  • Final Water Wash : Removes any residual alkaline solution and salts.

  • Brine Wash : A final wash with saturated NaCl solution helps to remove the majority of the dissolved water from the organic layer before the drying step, making the drying agent more efficient.[11]

Q4: My final product is an inseparable mixture of ortho and para isomers. How can I purify them?

A4: Separating regioisomers can be challenging. The appropriate technique depends on the physical properties of the isomers.

  • Column Chromatography : This is often the first method to try. The subtle differences in polarity between ortho and para isomers can sometimes be exploited for separation on silica gel.[14]

  • Fractional Recrystallization : If the isomers are solid, their solubilities in a particular solvent may be different enough to allow for separation through careful, repeated crystallization.

  • Selective Reaction : In some cases, one isomer can be selectively reacted. For instance, if reducing a dinitro compound, a hindered nitro group may be reduced more slowly than an unhindered one, allowing for chemical separation.[16]

Experimental Protocols & Data

Protocol 1: General Workup for a Solid Nitroaromatic Product
  • Quenching : Slowly and carefully pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (5-10 times the reaction volume).[11]

  • Isolation : Collect the precipitated solid crude product by vacuum filtration using a Büchner funnel.

  • Washing : Wash the solid in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[11]

  • Dissolution : Transfer the crude solid to a separatory funnel and dissolve it in an appropriate organic solvent (e.g., ethyl acetate).

  • Neutralization Wash : Wash the organic solution with saturated sodium bicarbonate solution. Vent frequently. Separate the layers.[11]

  • Final Washes : Wash the organic layer sequentially with water and then brine.[11]

  • Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11][17]

  • Solvent Removal : Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.[11][18]

  • Purification : Purify the resulting crude solid, typically by recrystallization or column chromatography.

Table 1: Common Drying Agents for Organic Solvents
Drying AgentCapacitySpeedEfficiencyComments
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowLowNeutral, inexpensive, good for pre-drying. Clumps when wet.[17]
Anhydrous Magnesium Sulfate (MgSO₄) ModerateFastHighSlightly acidic, fine powder can make filtration difficult.[17]
Anhydrous Calcium Chloride (CaCl₂) HighFastHighCan form complexes with alcohols, amines, and some carbonyl compounds.
Molecular Sieves (3Å or 4Å) LowSlowVery HighExcellent for achieving very dry solvents; can be regenerated.

Visualized Workflows

Diagram 1: General Workup Decision Tree

This diagram outlines the initial decision-making process upon completion of a reaction containing a nitro compound.

Workup_Decision_Tree Start Reaction Complete Quench Quench Reaction Mixture (e.g., pour into ice/water) Start->Quench Check_Precipitate Solid Precipitate Forms? Quench->Check_Precipitate Filter Isolate by Filtration Check_Precipitate->Filter  Yes Extract Perform Liquid-Liquid Extraction Check_Precipitate->Extract No   Wash_Dry Wash, Dry, and Concentrate Organic Phase Filter->Wash_Dry Extract->Wash_Dry Purify Purify Crude Product (Chromatography/Recrystallization) Wash_Dry->Purify

Caption: Decision tree for the initial steps of a nitro compound workup.

Diagram 2: Troubleshooting Workflow for Impure Products

This diagram illustrates a logical progression for addressing issues of product impurity after the initial workup.

Troubleshooting_Workflow Start Crude Product Obtained Assess Assess Purity (TLC, NMR, etc.) Start->Assess Is_Pure Is Product Pure? Assess->Is_Pure Finish Characterize Product Is_Pure->Finish Yes Impurity_Type Identify Impurity Type Is_Pure->Impurity_Type No Colored Treat with Activated Carbon Impurity_Type->Colored Colored Impurities Acid_Base Perform Acid/Base Wash Impurity_Type->Acid_Base Residual Acid/Base Isomers Attempt Separation (Chromatography/Recrystallization) Impurity_Type->Isomers Isomers/Byproducts Reassess Re-assess Purity Colored->Reassess Acid_Base->Reassess Isomers->Reassess Reassess->Is_Pure

Caption: Troubleshooting workflow for purifying crude nitro compounds.

References

Validation & Comparative

A Comparative Analysis for Synthetic Strategy: 6-Nitroheptan-3-one vs. 6-Methyl-6-nitroheptan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, nitroalkanes serve as exceptionally versatile intermediates. Their utility stems from the powerful electron-withdrawing nature of the nitro group, which activates adjacent carbon atoms and can be readily transformed into other critical functional groups like amines and carbonyls.[1][2] This guide provides an in-depth comparison of two related γ-nitro ketones, 6-Nitroheptan-3-one and 6-Methyl-6-nitroheptan-2-one, focusing on their structural distinctions, physicochemical properties, and divergent chemical reactivity. This analysis is designed to inform strategic decisions in multi-step synthesis for researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference between the two molecules lies in the substitution at the carbon atom bearing the nitro group. This compound possesses a secondary nitro group, meaning the carbon atom attached to the -NO2 group is also bonded to a hydrogen atom. In contrast, 6-Methyl-6-nitroheptan-2-one features a tertiary nitro group, where the α-carbon is fully substituted with two methyl groups and has no available α-hydrogen. This seemingly subtle distinction has profound implications for their chemical reactivity, as will be explored in subsequent sections.

Below is a summary of their known physical and computed properties, sourced from chemical databases.

PropertyThis compound6-Methyl-6-nitroheptan-2-oneData Source
CAS Number 83188-08-3142963-25-5[3][4]
Molecular Formula C₇H₁₃NO₃C₈H₁₅NO₃[3][4]
Molecular Weight 159.18 g/mol 173.21 g/mol [3][4]
Boiling Point 255.5 ± 23.0 °C at 760 mmHgNot available[3]
Density 1.0 ± 0.1 g/cm³Not available[3]
Flash Point 109.2 ± 15.4 °CNot available[3]
Topological Polar Surface Area 62.89 Ų62.9 Ų[3][4]
LogP 1.03Not available[3]

Comparative Reactivity: The Critical Role of the α-Hydrogen

The central point of divergence in the chemical behavior of these two compounds is the presence or absence of an acidic α-hydrogen adjacent to the nitro group.

This compound (Secondary Nitroalkane): The hydrogen on the carbon at the 6-position is activated by the potent electron-withdrawing effect of the nitro group, rendering it acidic. This allows for easy deprotonation by a base to form a resonance-stabilized nitronate anion.[1] This nitronate is a powerful nucleophile and the key intermediate for a host of cornerstone C-C bond-forming reactions, including:

  • Henry (Nitroaldol) Reaction: The nitronate can attack aldehydes or ketones to form β-nitro alcohols.[1][5]

  • Michael Addition: As a potent Michael donor, the nitronate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.[1]

  • Nef Reaction: The nitronate salt can be hydrolyzed under acidic conditions to convert the nitroalkane functionality into a ketone, a crucial transformation in synthetic design.[1][6]

6-Methyl-6-nitroheptan-2-one (Tertiary Nitroalkane): Lacking an α-hydrogen, this compound cannot form a nitronate anion under standard basic conditions. Consequently, it is unable to participate in the Henry, Michael, or Nef reactions.[7] Its reactivity is therefore limited to transformations of the nitro group itself that do not require α-deprotonation, such as:

  • Reduction to an Amine: The tertiary nitro group can be reduced to a primary amine using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or reducing agents like LiAlH₄.[8] This provides a route to α-tertiary amines, which are valuable motifs in medicinal chemistry.[7]

This fundamental difference makes this compound a versatile building block for carbon skeleton elaboration, while 6-Methyl-6-nitroheptan-2-one is primarily useful as a precursor to tertiary amines.

Experimental Protocols & Methodologies

The following protocols are representative synthetic procedures based on established chemical principles for nitroalkanes.

Protocol 1: Synthesis via Michael Addition

This protocol outlines a plausible synthesis for each target molecule. The synthesis of this compound is a conjugate addition, a reaction for which nitroalkanes are excellent Michael donors.[1] The synthesis of the tertiary analogue requires the use of a tertiary nitroalkane as the starting material.

Workflow: Synthesis of γ-Nitro Ketones

cluster_0 Synthesis of this compound cluster_1 Synthesis of 6-Methyl-6-nitroheptan-2-one A 1-Penten-3-one + Nitroethane B Base Catalyst (e.g., DBU) in THF A->B C Stir at RT, 24h B->C D Aqueous Workup (NH4Cl) C->D E Extraction & Purification (Column Chromatography) D->E F Product 1: This compound E->F G Methyl vinyl ketone + 2-Nitropropane H Base Catalyst (e.g., Triton B) G->H I Stir at RT, 48h H->I J Acidic Workup (dil. HCl) I->J K Extraction & Purification (Column Chromatography) J->K L Product 2: 6-Methyl-6-nitroheptan-2-one K->L

Caption: Comparative workflows for the synthesis of the target nitro ketones.

Detailed Steps (this compound):

  • Reaction Setup: To a solution of 1-penten-3-one (1.0 eq) in tetrahydrofuran (THF, 0.5 M), add nitroethane (1.2 eq).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise at room temperature. Causality: DBU is a non-nucleophilic organic base sufficient to generate the nitronate from nitroethane for the conjugate addition.

  • Reaction: Stir the mixture at room temperature for 24 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to yield this compound.

Protocol 2: Comparative Reduction to Primary Amines

This protocol demonstrates the conversion of the nitro group to the corresponding primary amine, a reaction applicable to both compounds.

Workflow: Reduction of Nitro Group

Start Nitro Ketone Substrate (Either Compound) Reagents H2 (balloon or Parr shaker) Pd/C (10 mol%) Methanol (Solvent) Start->Reagents Reaction Stir at RT, 12-24h Reagents->Reaction Workup Filter through Celite (to remove Pd/C) Reaction->Workup Result Respective Amino Ketone Workup->Result

Caption: General workflow for the catalytic hydrogenation of nitro ketones.

Detailed Steps:

  • Reaction Setup: Dissolve the nitro ketone (1.0 eq) in methanol (0.2 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd, 10 mol%) to the solution. Causality: Pd/C is a standard, efficient catalyst for the reduction of nitro groups to amines via catalytic transfer hydrogenation.[8]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon or in a Parr apparatus).

  • Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino ketone, which can be purified further if necessary.

Mechanistic Divergence: The Nef Reaction

The inability of 6-methyl-6-nitroheptan-2-one to undergo the Nef reaction is a critical consideration for synthetic planning. The mechanism below highlights why the α-hydrogen is essential.

Logical Flow: Nef Reaction Prerequisite

cluster_0 This compound (Secondary) cluster_1 6-Methyl-6-nitroheptan-2-one (Tertiary) A Presence of α-Hydrogen B Base abstracts α-H A->B C Nitronate Anion Formation B->C D Acid Hydrolysis (Nef Reaction) C->D E Carbonyl Product D->E F Absence of α-Hydrogen G No Deprotonation by Base F->G H Nitronate Anion Cannot Form G->H I Nef Reaction Fails H->I

Caption: Logical diagram showing the reactivity prerequisite for the Nef reaction.

For this compound, the reaction proceeds by forming the nitronate salt, which is then protonated in strong acid to a nitronic acid. This intermediate is unstable and hydrolyzes to yield the corresponding ketone.[1][6] Without the initial deprotonation step, this pathway is inaccessible to the tertiary analogue.

Conclusion and Strategic Recommendations

The choice between this compound and 6-Methyl-6-nitroheptan-2-one as a synthetic intermediate is dictated entirely by the desired final structure and the planned reaction cascade.

  • Choose this compound when the synthetic route requires the formation of new carbon-carbon bonds at the α-position to the nitro group or when the nitro group is a masked carbonyl, intended to be revealed later via a Nef reaction. Its ability to form a nucleophilic nitronate anion makes it a flexible and powerful building block.

  • Choose 6-Methyl-6-nitroheptan-2-one when the primary goal is the introduction of a 1,1-dimethyl-1-aminoethyl moiety. Its utility lies almost exclusively in its role as a precursor to a tertiary amine via reduction, as it is inert to the versatile C-C bond-forming reactions characteristic of primary and secondary nitroalkanes.

Understanding these fundamental differences in reactivity, grounded in their distinct structures, is paramount for the efficient design and execution of complex synthetic pathways in pharmaceutical and chemical research.

References

A Comparative Guide to Catalysts for Asymmetric Nitroalkane Addition: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric addition of nitroalkanes to prochiral electrophiles, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile route to chiral γ-nitro carbonyl compounds. These products are invaluable intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules, owing to the nitro group's ability to be transformed into various other functionalities, most notably chiral amines and amino acids. The crux of this synthetic strategy lies in the catalyst's ability to meticulously control the stereochemical outcome, demanding high enantioselectivity and diastereoselectivity. This guide offers an in-depth, objective comparison of the predominant catalyst classes for this transformation, grounded in experimental data and mechanistic insights to aid researchers in catalyst selection and experimental design.

The Catalytic Arena: Metal-Based Catalysts vs. Organocatalysts

The field of asymmetric nitroalkane addition is largely dominated by two powerful catalyst classes: chiral metal complexes and metal-free organocatalysts. While both aim for the same stereochemical control, their modes of action, operational requirements, and substrate scope can differ significantly, making the choice of catalyst a critical parameter for success.

Metal-Based Catalysts: The Pioneers of Asymmetric Nitroalkane Addition

Historically, chiral metal complexes were the first to demonstrate the feasibility of enantioselective nitroalkane additions. These catalysts typically consist of a central metal ion, often a lanthanide (like lanthanum, La) or a transition metal, coordinated to a chiral organic ligand.

Mechanism of Action: The prevailing mechanism for many metal-based catalysts, particularly the well-studied heterobimetallic systems like Shibasaki's Lanthanum-Lithium-BINOL (LLB) catalyst, involves a bifunctional activation. The lanthanide metal center acts as a Lewis acid, coordinating to and activating the electrophile (e.g., an enone). Simultaneously, a Brønsted basic site on the catalyst, often an alkoxide, deprotonates the nitroalkane to form a nitronate. This dual activation within a defined chiral environment brings the reactants into close proximity and orchestrates the stereoselective C-C bond formation.[1]

Advantages:

  • High Catalytic Activity: Often effective at low catalyst loadings.

  • Well-Defined Structures: The catalyst's geometry can be precisely controlled through ligand design.

Limitations:

  • Sensitivity: Many metal-based catalysts are sensitive to air and moisture, requiring inert atmosphere techniques.

  • Toxicity: The use of heavy or rare-earth metals can pose toxicity and environmental concerns.

  • Ligand Synthesis: The chiral ligands can be complex and expensive to synthesize.

Organocatalysts: A Paradigm Shift to Metal-Free Catalysis

The ascent of organocatalysis has revolutionized asymmetric synthesis, offering a more environmentally benign and operationally simpler alternative to metal-based systems. Bifunctional organocatalysts, particularly those based on thiourea and squaramide scaffolds, have proven exceptionally effective for asymmetric nitroalkane additions.

Mechanism of Action: Bifunctional thiourea catalysts, such as Takemoto's catalyst, operate through a network of non-covalent interactions, primarily hydrogen bonding.[2][3] The two N-H protons of the thiourea moiety form hydrogen bonds with the nitro group of the nitroalkane, increasing its acidity and activating it. Concurrently, a basic site on the catalyst, typically a tertiary amine, deprotonates the activated nitroalkane to generate the nitronate nucleophile. This same thiourea moiety can also activate the electrophile via hydrogen bonding. This "dual activation" within the catalyst's chiral framework brings the reactants together in a highly organized transition state, leading to excellent stereocontrol.

Advantages:

  • Operational Simplicity: Generally stable to air and moisture, allowing for reactions to be run on the benchtop.

  • Low Toxicity: Avoids the use of heavy metals, making them more environmentally friendly.

  • Accessibility: Often derived from readily available chiral precursors like cinchona alkaloids or amino acids.

  • High Selectivity: Frequently achieve outstanding levels of enantioselectivity and diastereoselectivity.

Head-to-Head Performance: A Benchmark Reaction

To provide a concrete comparison, we will examine the asymmetric Michael addition of nitromethane to chalcone, a widely used benchmark reaction.

Catalyst TypeCatalyst ExampleSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Metal-BasedLa-Li-BINOL (LLB)THF-2028792[1]
OrganocatalystCinchona Alkaloid ThioureaTolueneRT489593[4]
OrganocatalystCinchona Alkaloid SquaramideToluene80129694[5]

As the data suggests, both metal-based and organocatalysts can achieve high yields and enantioselectivities for this benchmark reaction. Notably, organocatalysts often operate at more convenient ambient temperatures, although reaction times can be longer. The development of more active organocatalysts, like squaramides, has addressed the issue of longer reaction times, sometimes with the trade-off of requiring elevated temperatures.

Visualizing the Mechanisms of Action

The distinct mechanisms of these two catalyst classes can be visualized as follows:

metal_catalyst_mechanism cluster_reactants Reactants cluster_catalyst Heterobimetallic Catalyst enone Enone (Electrophile) activated_complex Ternary Complex: [Catalyst-Enone-Nitronate] enone->activated_complex Coordination to Lewis Acidic La nitroalkane Nitroalkane nitroalkane->activated_complex Deprotonation by Brønsted Basic Site catalyst [La-Li-BINOL] catalyst->activated_complex product_complex [Catalyst-Product] activated_complex->product_complex Stereoselective C-C Bond Formation product_complex->catalyst Catalyst Regeneration product Chiral γ-Nitro Ketone product_complex->product Product Release

Caption: Mechanism of a heterobimetallic (La-Li-BINOL) catalyst.

organocatalyst_mechanism cluster_reactants Reactants cluster_catalyst Bifunctional Thiourea Catalyst enone Enone (Electrophile) activated_complex Organized Transition State enone->activated_complex H-Bonding to Thiourea nitroalkane Nitroalkane nitroalkane->activated_complex H-Bonding & Deprotonation by Amine catalyst Thiourea-Amine catalyst->activated_complex product_complex [Catalyst-Product] activated_complex->product_complex Stereoselective C-C Bond Formation product_complex->catalyst Catalyst Regeneration product Chiral γ-Nitro Ketone product_complex->product Product Release

Caption: Mechanism of a bifunctional thiourea organocatalyst.

Detailed Experimental Protocols

To facilitate the practical application of this guide, detailed step-by-step protocols for the benchmark reaction using both a metal-based and an organocatalyst are provided below.

Protocol 1: Asymmetric Michael Addition of Nitromethane to Chalcone using a Cinchona Alkaloid-Derived Thiourea Organocatalyst

Materials:

  • Chalcone (1.0 equiv, e.g., 0.208 g, 1.0 mmol)

  • Nitromethane (10 equiv, e.g., 0.54 mL, 10.0 mmol)

  • Cinchona alkaloid-derived thiourea catalyst (e.g., (1R,2R)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)cyclohexyl)thiourea) (0.05 equiv, 0.05 mmol)

  • Toluene (2.0 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add chalcone (1.0 equiv) and the thiourea catalyst (0.05 equiv).

  • Add toluene (2.0 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add nitromethane (10 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure γ-nitro ketone.

  • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

organocatalyst_workflow start Start reactants Dissolve Chalcone and Thiourea Catalyst in Toluene start->reactants add_nitro Add Nitromethane reactants->add_nitro reaction Stir at Room Temperature for 48 hours add_nitro->reaction monitor Monitor by TLC reaction->monitor workup Concentrate Under Reduced Pressure monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify analyze Determine Enantiomeric Excess by Chiral HPLC purify->analyze end End analyze->end

Caption: Experimental workflow for organocatalyzed asymmetric nitroalkane addition.

Protocol 2: Asymmetric Michael Addition of Nitromethane to Chalcone using a Lanthanum-Lithium-BINOL (LLB) Catalyst

Materials:

  • Anhydrous THF

  • (R)-BINOL (0.06 equiv)

  • La(O-i-Pr)₃ (0.02 equiv)

  • BuLi (0.04 equiv)

  • Chalcone (1.0 equiv)

  • Nitromethane (2.0 equiv)

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add (R)-BINOL (0.06 equiv) and La(O-i-Pr)₃ (0.02 equiv) to a Schlenk flask containing anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add BuLi (0.04 equiv) dropwise.

  • Stir the resulting catalyst solution at room temperature for 1 hour.

  • Cool the catalyst solution to -20 °C.

  • In a separate flask, dissolve chalcone (1.0 equiv) in anhydrous THF and add it to the catalyst solution.

  • Add nitromethane (2.0 equiv) to the reaction mixture.

  • Stir the reaction at -20 °C for 2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC.

Conclusion and Recommendations

Both metal-based catalysts and organocatalysts have demonstrated their prowess in catalyzing the asymmetric addition of nitroalkanes, each with its own set of advantages and disadvantages.

For laboratories equipped to handle air-sensitive reagents and where catalyst activity is paramount, metal-based catalysts like the Shibasaki LLB catalyst offer a powerful option, often providing high stereoselectivity in short reaction times.

However, for many applications, particularly in process development and larger-scale synthesis where operational simplicity, robustness, and a favorable environmental and safety profile are critical, bifunctional organocatalysts are often the superior choice. The commercial availability of a wide range of chiral thiourea and squaramide catalysts, coupled with their tolerance to air and moisture, makes them highly attractive for a broad range of researchers.

The continued development of more active and selective organocatalysts is an active area of research, promising even greater utility for this important transformation in the future. The selection of the optimal catalyst will ultimately depend on the specific substrates, desired scale of reaction, and the available laboratory infrastructure.

References

A Spectroscopic Guide to the Structural Validation of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for the structural validation of 6-Nitroheptan-3-one using a multi-spectroscopic approach. In the absence of published experimental spectra for this specific compound, this guide leverages predictive methodologies grounded in established spectroscopic principles and comparative data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the theoretical and practical knowledge to confirm the molecular structure of this compound.

Introduction

This compound is a ketone with a nitro functional group, presenting a unique combination of electron-withdrawing and carbonyl functionalities. Accurate structural confirmation is a critical prerequisite for any further investigation or application of this molecule. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means of elucidating its molecular architecture. This guide will detail the expected spectral characteristics of this compound and provide protocols for their experimental acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the atoms in this compound are numbered as follows:

Caption: Structure and numbering of this compound.

I. ¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling with
H-1~1.05Triplet (t)H-2
H-2~2.45Quartet (q)H-1
H-4~2.75Triplet (t)H-5
H-5~2.10Multiplet (m)H-4, H-6
H-6~4.65Sextet (sext)H-5, H-7
H-7~1.55Doublet (d)H-6
Rationale Behind Predicted Chemical Shifts and Multiplicities
  • H-1 and H-2: The ethyl group protons adjacent to the carbonyl (C-3) are expected to show a classic triplet-quartet pattern. The H-2 protons are deshielded by the electron-withdrawing carbonyl group, leading to a downfield shift around 2.45 ppm.

  • H-4: These protons are also alpha to the carbonyl group and are thus deshielded, appearing as a triplet due to coupling with the H-5 protons.

  • H-5: The chemical shift of these protons will be influenced by both the adjacent methylene (H-4) and the methine (H-6) bearing the nitro group.

  • H-6: The proton on the carbon bearing the nitro group (C-6) is significantly deshielded due to the strong electron-withdrawing nature of the nitro group, resulting in a substantial downfield shift. It will appear as a sextet due to coupling with the two H-5 protons and the three H-7 protons.

  • H-7: These methyl protons are coupled to the H-6 proton, resulting in a doublet.

Comparative Analysis

The predicted spectrum can be compared with experimental data for similar compounds. For instance, in 1-nitrohexane, the protons on the carbon bearing the nitro group (α-protons) appear around 4.39 ppm[1]. This supports the predicted downfield shift for H-6 in this compound.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for pulse width, acquisition time, and relaxation delay should be employed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ add_tms Add TMS (internal standard) dissolve->add_tms acquire Acquire spectrum on ≥400 MHz NMR add_tms->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: Workflow for ¹H NMR Spectroscopy.

II. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. A proton-decoupled ¹³C NMR spectrum is expected to show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~8Typical for a terminal methyl group.
C-2~36Methylene carbon adjacent to a carbonyl.
C-3~208Characteristic for a ketone carbonyl carbon.[2][3][4]
C-4~45Methylene carbon alpha to a carbonyl.
C-5~28Aliphatic methylene carbon.
C-6~85Carbon attached to a nitro group.
C-7~20Methyl group adjacent to a substituted carbon.
Comparative Analysis

The predicted chemical shift for the carbonyl carbon (C-3) at ~208 ppm is consistent with the typical range for ketones (205-220 ppm).[5][6] The chemical shift for the carbon bearing the nitro group (C-6) is expected to be significantly downfield. For comparison, the ¹³C NMR spectrum of 6-nitro-3-hexanone shows signals that can be used to support these predictions.[7]

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Parameters: A greater number of scans and a longer relaxation delay are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied (Fourier transformation, phasing, and baseline correction).

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carbonyl (C=O) and nitro (NO₂) groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (aliphatic)
~1715StrongC=O stretching (ketone)
~1550StrongAsymmetric NO₂ stretching[8][9][10]
~1370StrongSymmetric NO₂ stretching[8][9][10]
Rationale for Predicted Absorptions
  • C-H Stretching: The peaks in the 2960-2850 cm⁻¹ region are characteristic of C-H bonds in the methyl and methylene groups.

  • C=O Stretching: A strong absorption band around 1715 cm⁻¹ is a hallmark of a saturated acyclic ketone.

  • NO₂ Stretching: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1370 cm⁻¹.[8][9][10] The presence of both of these intense bands is a strong indicator of a nitro group.

Comparative Analysis

The IR spectrum of 3-heptanone shows a strong carbonyl absorption at approximately 1715 cm⁻¹. The IR spectrum of 1-nitrohexane displays the characteristic asymmetric and symmetric NO₂ stretching bands. The combination of these features in the experimental spectrum of this compound would provide strong evidence for its structure.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two NaCl or KBr plates, forming a thin film.

  • Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Scan: Record a background spectrum of the empty sample holder.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

IV. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₇H₁₃NO₃), which is 159.18 g/mol .

  • Major Fragmentation Pathways:

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[11][12][13] This would lead to the formation of acylium ions.

      • Loss of an ethyl radical (•CH₂CH₃) would result in a fragment at m/z 130.

      • Loss of a butyl-nitro radical would result in a fragment at m/z 57.

    • McLafferty Rearrangement: Ketones with γ-hydrogens can undergo a McLafferty rearrangement.[11][12] In this compound, this is possible and would lead to the loss of a neutral alkene and the formation of a radical cation.

    • Cleavage of the Nitro Group: The nitro group can be lost as NO₂ (mass 46), leading to a fragment at m/z 113.

G cluster_alpha α-Cleavage cluster_nitro Nitro Group Cleavage M [C7H13NO3]+• m/z = 159 f130 [M - C2H5]+• m/z = 130 M->f130 - •C2H5 f57 [M - C4H8NO2]+• m/z = 57 M->f57 - •C4H8NO2 f113 [M - NO2]+• m/z = 113 M->f113 - •NO2

Caption: Predicted major fragmentation pathways for this compound.

Comparative Analysis

The mass spectrum of 6-Methyl-6-nitroheptan-2-one shows characteristic fragmentation patterns that can be compared to the predicted fragmentation of this compound to lend confidence to the assignments.[10]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

References

A Comparative Guide to the Biological Activity of 6-Nitroheptan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Aliphatic Nitro Compounds

For decades, molecules containing the nitro group (NO₂) have been a cornerstone in the development of antimicrobial and anticancer agents.[1][2] The strong electron-withdrawing nature of the nitro group is fundamental to the biological activity of these compounds, often acting as a pharmacophore that can be bioactivated within target cells.[2] Aliphatic nitro compounds, such as derivatives of 6-Nitroheptan-3-one, represent a class of molecules with significant therapeutic potential. While specific data on this compound is limited, the broader class of aliphatic nitro compounds and γ-nitro ketones are known to be synthetically accessible and serve as precursors to biologically active molecules.[3][4] This guide will therefore use the established knowledge of simple aliphatic nitro compounds as a proxy to discuss the potential of this compound derivatives and compare their likely performance against established antimicrobial agents.

The Imperative for Novel Antimicrobials

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of new classes of antibiotics. This guide will focus on the potential antimicrobial properties of this compound derivatives, comparing them with two clinically significant antibiotics:

  • Nitrofurantoin : An established nitrofuran antibiotic, providing an intra-class comparison to another nitro-containing drug with a different molecular scaffold.

  • Ciprofloxacin : A broad-spectrum fluoroquinolone antibiotic, offering an inter-class comparison with a drug that has a distinct mechanism of action.

This comparative approach will highlight the potential advantages and disadvantages of aliphatic nitro ketones as a potential new class of antimicrobial agents.

Mechanism of Action: A Tale of Two Strategies

The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. Here, we explore the distinct ways in which nitro compounds and fluoroquinolones exert their effects.

The Reductive Activation of Nitro Compounds

The antimicrobial activity of nitro compounds is not inherent to the molecule itself but is a result of its transformation within the bacterial cell. This process, known as reductive activation, is a multi-step pathway that converts the relatively inert nitro group into highly reactive and cytotoxic intermediates.

The key steps in this pathway are:

  • Entry into the bacterial cell.

  • Enzymatic reduction of the nitro group by bacterial nitroreductases. This is a crucial step, as these enzymes are more active in bacteria than in mammalian cells, providing a degree of selective toxicity.

  • Generation of reactive intermediates , such as nitroso and hydroxylamine species, as well as superoxide radicals.

  • Cellular damage , where these reactive intermediates indiscriminately attack multiple targets within the bacterial cell, including DNA, ribosomal proteins, and enzymes involved in metabolic pathways. This multi-target assault is a significant advantage, as it is more difficult for bacteria to develop resistance to such a mechanism.

Reductive activation pathway of nitro compounds within a bacterial cell.

The Targeted Inhibition by Fluoroquinolones

In contrast to the broad assault of nitro compounds, fluoroquinolones like ciprofloxacin have a highly specific mechanism of action. They target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

  • DNA gyrase is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV is involved in the separation of newly replicated daughter chromosomes.

By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA replication and cell division, ultimately leading to bacterial cell death.

Targeted inhibition of DNA gyrase and topoisomerase IV by ciprofloxacin.

Comparative Antimicrobial Performance: A Quantitative Analysis

The in vitro efficacy of an antimicrobial compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The following table presents a comparative summary of the reported MIC values for aliphatic nitro compounds, Nitrofurantoin, and Ciprofloxacin against two common pathogenic bacteria, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Compound ClassSpecific Compound/DerivativeTarget OrganismMIC Range (µg/mL)Reference
Aliphatic Nitro Ketone Derivative (Proxy: γ-Nitroketones)S. aureusData not available
E. coliData not available
Nitrofuran NitrofurantoinS. aureus8 - 64[5]
E. coli1 - 128[6]
Fluoroquinolone CiprofloxacinS. aureus31 - 125[7]
E. coli0.59 - 2.34[7]

Note: The MIC values are presented as ranges compiled from various studies and should be interpreted with the understanding that experimental conditions may have varied.

Analysis of Comparative Data:

From the available data, it is evident that Ciprofloxacin generally exhibits lower MIC values, particularly against E. coli, indicating high potency. Nitrofurantoin shows a broad range of activity against both S. aureus and E. coli. While specific MIC data for this compound derivatives are not available, the known antimicrobial activity of other nitro compounds suggests that they would likely exhibit activity within a therapeutically relevant range. Further experimental validation is crucial to determine the precise potency of this specific class of compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To ensure the reproducibility and validity of antimicrobial susceptibility testing, a standardized protocol is essential. The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[8]

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Data Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (0.5 McFarland standard). C Dilute the inoculum to the final testing concentration. D Inoculate each well of the microtiter plate with the bacterial suspension. C->D E Include positive (bacteria, no compound) and negative (broth only) controls. F Incubate the plate at 37°C for 16-24 hours. G Visually inspect the plate for turbidity (bacterial growth). F->G H The MIC is the lowest concentration of the compound with no visible growth.

Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. This creates a gradient of drug concentrations.

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test organism (e.g., E. coli or S. aureus) from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control well (inoculum in broth without the antimicrobial agent) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-24 hours in ambient air.[9]

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for the presence or absence of turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the potential biological activity of this compound derivatives, placing them in the context of established antimicrobial agents. The reductive activation mechanism of nitro compounds offers a compelling strategy for combating bacteria, particularly due to its multi-targeted nature which may slow the development of resistance.

While direct experimental data for this compound derivatives is needed, the information presented here, based on the broader class of aliphatic nitro compounds, suggests a promising avenue for further research. Future studies should focus on:

  • Synthesis and characterization of a library of this compound derivatives with varying substitutions to explore structure-activity relationships.

  • Comprehensive in vitro antimicrobial testing of these derivatives against a panel of clinically relevant, multidrug-resistant bacteria to determine their MIC and Minimum Bactericidal Concentration (MBC) values.

  • In vivo efficacy and toxicity studies in animal models to assess the therapeutic potential and safety profile of the most promising lead compounds.

By systematically exploring the biological activity of this class of compounds, the scientific community can continue to build a robust pipeline of novel antimicrobial agents to address the urgent threat of antibiotic resistance.

References

A Comparative Guide to 6-Nitroheptan-3-one: A Versatile Precursor in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Reimagining the 1,4-Dicarbonyl Synthon

In the landscape of organic synthesis, the 1,4-dicarbonyl moiety is a cornerstone intermediate, serving as a direct precursor to a multitude of valuable structures, most notably cyclopentenones and heterocycles like furans and pyrroles.[1][2] The strategic construction of this motif dictates the efficiency and elegance of a synthetic route. Traditionally, methods have relied on approaches such as the Stetter reaction or various metal-catalyzed couplings. This guide introduces 6-nitroheptan-3-one, a γ-nitro ketone, as a powerful and versatile alternative, leveraging the unique reactivity of the nitro group to achieve the synthesis of 1,4-dicarbonyl compounds and their derivatives.

The utility of nitroalkanes in carbon-carbon bond formation is well-established; they serve as exceptional carbon nucleophiles following deprotonation.[3] The true synthetic power, however, lies in the subsequent transformation of the nitro group. This duality allows for a powerful umpolung (polarity reversal) strategy: the α-carbon, initially nucleophilic, is ultimately converted into an electrophilic carbonyl carbon via the Nef reaction.[4] This guide provides an in-depth comparison of the this compound pathway against established alternatives, supported by experimental data and detailed protocols to inform methodological choices in research and development.

The this compound Pathway: A Two-Step Route to 1,4-Dicarbonyls

The synthesis of a 1,4-dicarbonyl compound, specifically heptane-3,6-dione, from simple starting materials using this compound as the key intermediate is a two-stage process. This pathway is notable for its use of simple, often metal-free, conditions for the crucial C-C bond formation step.

  • Stage 1: Michael Addition for C-C Bond Formation. The synthesis of this compound is achieved via a conjugate (Michael) addition of the nitronate anion of nitroethane to 1-penten-3-one.[5] This reaction is highly efficient and can be catalyzed by simple bases or, for asymmetric applications, by organocatalysts.[6][7]

  • Stage 2: The Nef Reaction for Nitro-to-Carbonyl Conversion. The pivotal step is the conversion of the nitro group in this compound into a ketone. The classical Nef reaction, involving the hydrolysis of the corresponding nitronate salt under strong acid, achieves this transformation.[8][9] Recognizing the harshness of these conditions, numerous milder oxidative and reductive methods have been developed, significantly broadening the reaction's applicability.[4][10]

The overall synthetic workflow, culminating in the formation of a valuable cyclopentenone, is illustrated below.

G cluster_0 Stage 1: Synthesis of γ-Nitro Ketone cluster_1 Stage 2: Conversion & Cyclization SM1 Nitroethane Intermediate This compound SM1->Intermediate Michael Addition (Base-catalyzed) SM2 1-Penten-3-one SM2->Intermediate Michael Addition (Base-catalyzed) Diketone Heptane-3,6-dione (1,4-Diketone) Intermediate->Diketone Nef Reaction (Acidic, Oxidative, or Reductive) Product 2-Ethyl-3-methyl- cyclopent-2-en-1-one Diketone->Product Intramolecular Aldol Condensation

Caption: Synthetic workflow from simple precursors to a cyclopentenone via the this compound intermediate.

Comparative Analysis: this compound vs. Alternative Precursors

The decision to use the nitroalkane pathway over other methods for synthesizing 1,4-dicarbonyls depends on factors like functional group tolerance, scalability, and catalyst sensitivity. Here, we compare it with two major alternatives: the Stetter Reaction and Palladium-Catalyzed Coupling.

FeatureThis compound PathwayStetter ReactionPd-Catalyzed Coupling
Key Transformation Michael Addition + Nef ReactionThiazolium/Triazolium (NHC) catalyzed 1,4-addition of an aldehyde to an enonePd-catalyzed cross-coupling of an acyl equivalent with an enone or its surrogate.
Catalyst Base (e.g., DBU, NaOH) or Organocatalyst for Michael step; No catalyst for classical Nef.N-Heterocyclic Carbene (NHC)Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Key Reagents Nitroalkane, α,β-unsaturated ketoneAldehyde, α,β-unsaturated ketoneOrganozinc reagents/Acyl chlorides, Enones, CO[11]
Advantages Metal-free C-C bond formation.Readily available, inexpensive starting materials.Well-established and high-yielding reactions.Direct, single-step synthesis of 1,4-dicarbonyls.High atom economy.High efficiency and yields.Can be adapted for complex substrates.
Disadvantages Two distinct operational steps.Classical Nef reaction uses harsh acidic conditions.[9]Potential for side products in Nef step (e.g., oximes).[8]Requires synthesis of NHC catalysts.Sensitive to air and moisture.Limited to aldehydes that don't self-condense easily.Requires transition metal catalyst (cost, toxicity, removal).Often requires synthesis of specific organometallic reagents.
Typical Yields Michael: 80-98%[6][7]; Nef: 70-95% (depending on method)[4]60-90%70-95%[11]
Choosing the Right Synthetic Path

The optimal synthetic strategy is substrate-dependent. The following decision workflow can guide the selection process.

G Start Goal: Synthesize a 1,4-Dicarbonyl Compound Q1 Is the substrate sensitive to transition metals? Start->Q1 Q2 Is a single-step process critically important? Q1->Q2 Yes Method_Pd Use Pd-Catalyzed Coupling Q1->Method_Pd No Q3 Is the substrate sensitive to strong acid? Q2->Q3 No Method_Stetter Use Stetter Reaction Q2->Method_Stetter Yes Method_Nitro Use this compound Pathway Q3->Method_Nitro No (Classical Nef is an option) Method_Nitro_Mild Use Nitroalkane Pathway with Oxidative/Reductive Nef Q3->Method_Nitro_Mild Yes

Caption: Decision workflow for selecting a 1,4-dicarbonyl synthesis method.

Experimental Protocols

The following protocols are provided as representative procedures. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Synthesis of this compound via Michael Addition

This procedure is adapted from general methods for the conjugate addition of nitroalkanes to enones.[6][11]

  • Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base strong enough to deprotonate nitroethane to its reactive nitronate anion, but mild enough to prevent significant side reactions. Acetonitrile is a suitable polar aprotic solvent.

  • Reagents:

    • 1-Penten-3-one (1.0 eq)

    • Nitroethane (1.2 eq)

    • DBU (1.2 eq)

    • Acetonitrile (MeCN)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 1-penten-3-one in acetonitrile at room temperature, add nitroethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DBU dropwise over 10 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction by adding 1 M HCl until the pH is ~5-6.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield this compound.

  • Expected Yield: 85-95%.

Protocol 2: Conversion to Heptane-3,6-dione via Oxidative Nef Reaction (Oxone)

This protocol uses Oxone (potassium peroxymonosulfate) as a mild and effective oxidant, avoiding the harsh conditions of the classical Nef reaction.[4][10]

  • Rationale: The nitronate salt of the starting material is oxidized by Oxone. This method is often faster and cleaner than acid hydrolysis, with better tolerance for acid-sensitive functional groups. A buffered system is used to maintain optimal pH.

  • Reagents:

    • This compound (1.0 eq)

    • Sodium Methoxide (NaOMe, 1.1 eq)

    • Methanol (MeOH)

    • Oxone® (Potassium peroxymonosulfate) (1.5 eq)

    • Dichloromethane (DCM)

    • Phosphate Buffer (pH 7)

  • Procedure:

    • Dissolve this compound in methanol. Add sodium methoxide and stir at room temperature for 30 minutes to form the nitronate salt.

    • In a separate flask, prepare a slurry of Oxone® in a 1:1 mixture of DCM and phosphate buffer.

    • Add the methanolic solution of the nitronate salt to the vigorously stirred Oxone® slurry at room temperature.

    • Stir for 2-4 hours, monitoring the reaction by TLC. The reaction is typically accompanied by gas evolution.

    • Once the starting material is consumed, separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to afford heptane-3,6-dione, which can be purified by chromatography or distillation if necessary.

  • Expected Yield: 85-95%.[4]

Protocol 3: Intramolecular Aldol Cyclization to 2-Ethyl-3-methylcyclopent-2-en-1-one

This is a standard base-catalyzed cyclization of a 1,4-dicarbonyl compound.[12]

  • Rationale: An aqueous base promotes the formation of an enolate from one ketone, which then attacks the second ketone intramolecularly. The resulting aldol adduct readily dehydrates under these conditions to form the stable α,β-unsaturated cyclopentenone product.

  • Reagents:

    • Heptane-3,6-dione (1.0 eq)

    • 5% aqueous Sodium Hydroxide (NaOH) solution

    • Diethyl ether

  • Procedure:

    • Add heptane-3,6-dione to a 5% aqueous NaOH solution.

    • Heat the mixture to reflux with vigorous stirring for 2-3 hours.

    • Cool the reaction to room temperature and extract with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography to yield the target cyclopentenone.

  • Expected Yield: 75-85%.

Conclusion

This compound stands out as a highly effective and strategic precursor for the synthesis of 1,4-dicarbonyl compounds and, subsequently, cyclopentenones. Its primary advantage lies in the robust and often metal-free Michael addition used for its formation, leveraging inexpensive and readily available starting materials. While the subsequent Nef reaction has historically been a bottleneck due to harsh conditions, the development of mild oxidative and reductive protocols has largely overcome this limitation, making the nitroalkane pathway a viable and attractive alternative to established methods like the Stetter reaction or metal-catalyzed couplings. By understanding the comparative advantages and disadvantages outlined in this guide, researchers and drug development professionals can make more informed decisions, selecting the most efficient and appropriate synthetic route for their specific molecular targets.

References

A Spectroscopic Guide to Differentiating Nitro Ketone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise identification of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Positional isomers, in particular, can exhibit vastly different pharmacological profiles. This guide provides an in-depth spectroscopic comparison of nitro ketone isomers, focusing on ortho-, meta-, and para-nitroacetophenone as a model system. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to unambiguously distinguish between these closely related structures, underpinned by experimental data and validated protocols.

The Challenge of Isomerism in Drug Development

Constitutional isomers, such as the nitroacetophenones, share the same molecular formula but differ in the connectivity of their atoms. This seemingly subtle variation can lead to profound differences in their three-dimensional structure, electronic distribution, and, consequently, their interaction with biological targets. Therefore, robust analytical methods for isomer differentiation are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms.

The Underlying Principle: Chemical Shift and Spin-Spin Coupling

The position of a signal in an NMR spectrum, its chemical shift (δ), is highly sensitive to the electronic environment of the nucleus. Electron-withdrawing groups, such as the nitro (NO₂) and acetyl (COCH₃) groups, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). The substitution pattern on the aromatic ring in nitroacetophenone isomers creates distinct electronic environments for the aromatic protons and carbons, leading to unique chemical shift patterns for each isomer.

Furthermore, the interaction between neighboring magnetic nuclei gives rise to spin-spin coupling, which splits NMR signals into multiplets. The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of adjacent, non-equivalent nuclei, providing invaluable information about the connectivity of atoms.

Comparative ¹H and ¹³C NMR Data for Nitroacetophenone Isomers

The distinct substitution patterns of ortho-, meta-, and para-nitroacetophenone result in characteristic ¹H and ¹³C NMR spectra. The following table summarizes the approximate chemical shifts for the aromatic protons and carbons of these isomers.

Isomer Proton (¹H) Chemical Shifts (ppm) Carbon (¹³C) Chemical Shifts (ppm)
2-Nitroacetophenone H-3: ~7.7 (d), H-4: ~7.6 (t), H-5: ~7.8 (t), H-6: ~8.2 (d)C-1: ~133, C-2: ~148, C-3: ~124, C-4: ~134, C-5: ~129, C-6: ~130, C=O: ~198, CH₃: ~27
3-Nitroacetophenone H-2: ~8.8 (s), H-4: ~8.4 (d), H-5: ~7.7 (t), H-6: ~8.3 (d)C-1: ~138, C-2: ~130, C-3: ~148, C-4: ~124, C-5: ~135, C-6: ~127, C=O: ~196, CH₃: ~27
4-Nitroacetophenone H-2, H-6: ~8.3 (d), H-3, H-5: ~8.1 (d)C-1: ~142, C-2, C-6: ~129, C-3, C-5: ~124, C-4: ~150, C=O: ~197, CH₃: ~27

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data synthesized from multiple sources.[1][2][3][4]

The para isomer exhibits the simplest ¹H NMR spectrum in the aromatic region due to its symmetry, typically showing two doublets.[2] The ortho and meta isomers, lacking this symmetry, display more complex splitting patterns with four distinct signals for the aromatic protons.[1][2]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

References

A Comparative Guide to Base Performance in the Synthesis of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of γ-nitro ketones is a fundamental transformation in organic chemistry, providing versatile intermediates for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. Among these, 6-Nitroheptan-3-one is a key building block. Its synthesis is typically achieved via the Michael addition of 1-nitropropane to methyl vinyl ketone. The choice of base is a critical parameter in this reaction, significantly influencing yield, reaction time, and the overall efficiency of the process. This guide provides an in-depth technical comparison of the performance of different bases in the synthesis of this compound, supported by mechanistic insights and detailed experimental protocols.

The Crucial Role of the Base in the Michael Addition

The synthesis of this compound is a classic example of a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In this reaction, the base's primary role is to deprotonate the α-carbon of 1-nitropropane, which is acidic due to the electron-withdrawing nature of the nitro group.[1] This generates a resonance-stabilized carbanion (a nitronate anion), which then acts as the Michael donor.[1] This nucleophilic carbanion subsequently attacks the β-carbon of the Michael acceptor, methyl vinyl ketone.[1] The resulting enolate is then protonated by the conjugate acid of the base or during workup to yield the final product, this compound. The overall process is a powerful method for C-C bond formation.[2]

The choice of base affects several aspects of the reaction:

  • Rate of Deprotonation: Stronger bases will deprotonate the nitroalkane more rapidly, potentially leading to faster reaction times.

  • Equilibrium Position: The strength of the base influences the concentration of the reactive carbanion at equilibrium.

  • Side Reactions: The choice of base can impact the prevalence of side reactions, such as polymerization of the methyl vinyl ketone or self-condensation reactions.

  • Solubility and Phase Issues: The solubility of the base and the reactants in the chosen solvent system is a critical consideration, particularly for inorganic bases.

Comparative Analysis of Base Performance

The selection of a suitable base is pivotal for the successful synthesis of this compound. Below is a comparative analysis of different classes of bases, summarizing their performance based on experimental observations from related Michael additions.

Base Category Examples Typical Reaction Conditions Reported Yields Reaction Time Advantages Disadvantages
Inorganic Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium Carbonate (K₂CO₃)Often used in biphasic systems (e.g., water-organic solvent) with a phase-transfer catalyst.Moderate to High (can be >90% with PTC)Several hours to overnightInexpensive and readily available.Limited solubility in organic solvents, often requiring a phase-transfer catalyst (PTC) for high efficiency.[2] Can promote side reactions if not controlled.
Organic Bases 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA)Homogeneous reaction in an organic solvent like THF, CH₂Cl₂, or Toluene.Good to Excellent (often >85%)Typically faster than uncatalyzed inorganic bases (a few hours).Good solubility in organic solvents, leading to homogeneous reaction mixtures. Often milder and more selective.[3]More expensive than inorganic bases. Can be hygroscopic and require anhydrous conditions.
Alkoxides Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu)Anhydrous organic solvents (e.g., THF, Toluene).High to ExcellentCan be very rapid (minutes to a few hours).Very strong bases, leading to fast deprotonation and high yields.Highly sensitive to moisture and require strictly anhydrous conditions. Can be too reactive, leading to side products if not carefully controlled.

Mechanistic Pathway of Base-Catalyzed Michael Addition

The general mechanism for the base-catalyzed Michael addition of 1-nitropropane to methyl vinyl ketone is depicted below. The process is initiated by the deprotonation of the nitroalkane to form a nucleophilic carbanion.

Caption: General mechanism of the base-catalyzed Michael addition.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using different types of bases.

Protocol 1: Phase-Transfer Catalysis with Sodium Hydroxide

This method is advantageous due to the low cost of the base and the high yields achievable with the aid of a phase-transfer catalyst.

Materials:

  • 1-Nitropropane

  • Methyl vinyl ketone

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-nitropropane (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 10% w/v).

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.2 eq) to the vigorously stirred mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer sequentially with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Homogeneous Catalysis with DBU

This protocol utilizes a strong, non-nucleophilic organic base in a homogeneous solution, often leading to faster reaction times and simpler workup.

Materials:

  • 1-Nitropropane

  • Methyl vinyl ketone

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and 1-nitropropane (1.0 eq).

  • Cool the solution to 0 °C.

  • Add DBU (0.2 eq) dropwise and stir the mixture for 15 minutes at 0 °C.

  • Add a solution of methyl vinyl ketone (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification A Combine 1-Nitropropane, Base/Catalyst, and Solvent B Cool to 0 °C A->B C Slowly add Methyl Vinyl Ketone B->C D Stir at Room Temperature C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion and Recommendations

The synthesis of this compound via the Michael addition of 1-nitropropane to methyl vinyl ketone can be effectively achieved using a variety of bases.

  • For large-scale and cost-effective synthesis, inorganic bases like sodium hydroxide combined with a phase-transfer catalyst offer an excellent option, providing high yields despite the heterogeneous nature of the reaction.

  • When milder conditions and faster, homogeneous reactions are desired, and cost is less of a concern, organic bases such as DBU are highly effective.

  • Alkoxides like sodium tert-butoxide are powerful bases that can drive the reaction to completion rapidly but require stringent anhydrous conditions.

The choice of base should be guided by the specific requirements of the synthesis, including scale, cost considerations, and the desired reaction time and conditions. Optimization of the reaction, including temperature, solvent, and stoichiometry, is recommended to achieve the best results for any chosen base.

References

A Senior Application Scientist's Guide to Assessing Stereoselectivity of Organocatalysts for Nitro Additions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the asymmetric conjugate addition of nitroalkanes, often termed the nitro-Michael reaction, stands as a cornerstone for the construction of chiral molecules rich in functionality. These products are invaluable intermediates in the synthesis of pharmaceuticals and natural products. The ascent of organocatalysis has furnished chemists with a powerful toolkit of small, metal-free molecules capable of inducing high levels of stereoselectivity in these transformations.

This guide offers a comparative analysis of prominent organocatalyst classes for the asymmetric nitro-Michael addition, with a focus on the addition of nitromethane to chalcone as a benchmark reaction. We will delve into the mechanistic underpinnings of stereoselectivity, provide a framework for experimental assessment, and present comparative data to inform catalyst selection.

The Cornerstone of Stereocontrol: Mechanistic Insights into Organocatalysis

The efficacy of an organocatalyst in a stereoselective nitro addition hinges on its ability to create a well-organized, chiral transition state. This is typically achieved through a network of non-covalent interactions, most notably hydrogen bonding. Let's examine the prevailing mechanistic models for three widely employed classes of organocatalysts.

Bifunctional Thiourea Catalysts

Bifunctional thiourea catalysts, pioneered by Takemoto and Jacobsen, feature a hydrogen-bond donating thiourea moiety and a basic site (e.g., a tertiary amine) within a chiral scaffold. In the transition state, the thiourea group activates the electrophile (the enone) by forming two hydrogen bonds with the carbonyl oxygen. Simultaneously, the basic amine moiety deprotonates the nitroalkane, generating a nitronate intermediate that is directed to a specific face of the activated enone. This dual activation model is crucial for achieving high levels of stereocontrol.

G cluster_TS Thiourea Catalyst Transition State catalyst Chiral Scaffold (Thiourea + Basic Amine) enone Enone (Chalcone) catalyst->enone H-bonding to C=O (Thiourea moiety) nitromethane Nitromethane catalyst->nitromethane Deprotonation (Basic Amine) product Chiral Adduct catalyst->product Catalyst regeneration enone->product nitromethane->enone Face-selective C-C bond formation

Caption: Proposed transition state for a bifunctional thiourea-catalyzed nitro-Michael addition.

Cinchona Alkaloid Derivatives

Cinchona alkaloids, such as quinine and quinidine, and their derivatives are powerful organocatalysts. In the context of nitro additions, they can also operate through a bifunctional mechanism. The hydroxyl group at the C9 position can act as a hydrogen-bond donor to activate the enone, while the basic quinuclidine nitrogen deprotonates the nitroalkane. The rigid, chiral framework of the alkaloid then shields one face of the enone, directing the nucleophilic attack of the nitronate to the other face, thus controlling the stereochemical outcome.

G cluster_TS Cinchona Alkaloid Catalyst Transition State catalyst Cinchona Alkaloid Scaffold (C9-OH + Quinuclidine N) enone Enone (Chalcone) catalyst->enone H-bonding to C=O (C9-OH group) nitromethane Nitromethane catalyst->nitromethane Deprotonation (Quinuclidine N) product Chiral Adduct catalyst->product Catalyst regeneration enone->product nitromethane->enone Sterically directed C-C bond formation

Caption: Proposed transition state for a Cinchona alkaloid-catalyzed nitro-Michael addition.

Proline and its Derivatives

(S)-Proline, a simple amino acid, can catalyze nitro-Michael additions through an enamine-based mechanism. Proline reacts with a ketone or aldehyde substrate (if present) to form a chiral enamine. In the case of nitro additions to enones where the nucleophile is a nitroalkane, the mechanism is believed to involve the deprotonation of the nitroalkane by a base, and the proline's carboxylic acid group can then activate the enone via hydrogen bonding. The chiral environment of the proline directs the face-selective attack of the nitronate on the enone. Computational studies have suggested that the transition state can be complex, with the possibility of non-hydrogen-bonded pathways also being influential.

Performance Comparison: A Data-Driven Assessment

To provide a tangible comparison, we have compiled data for the asymmetric Michael addition of nitromethane to chalcone catalyzed by representative organocatalysts from each class. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here is for illustrative purposes.

Catalyst ClassRepresentative CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Bifunctional Thiourea Takemoto Catalyst10TolueneRT249593--INVALID-LINK--
Cinchona Alkaloid Derivative 9-Amino-9-deoxy-epi-quinine10Toluene-20488597--INVALID-LINK--
Proline Derivative (S)-Proline30DMSORT1207822--INVALID-LINK--

Note: "ee" stands for enantiomeric excess. RT = Room Temperature. The data is compiled from different sources and serves as a general comparison.

Experimental Protocols: From Reaction to Analysis

A robust assessment of an organocatalyst's stereoselectivity requires meticulous experimental execution and accurate analytical methods.

General Procedure for Organocatalytic Michael Addition of Nitromethane to Chalcone

G start Start step1 To a vial, add chalcone (0.2 mmol) and organocatalyst (0.02 mmol, 10 mol%). start->step1 step2 Add solvent (e.g., Toluene, 1.0 mL) and stir to dissolve. step1->step2 step3 Add nitromethane (0.6 mmol, 3 equiv.) and stir at the specified temperature. step2->step3 step4 Monitor reaction by TLC. step3->step4 step5 Upon completion, concentrate the mixture under reduced pressure. step4->step5 step6 Purify the crude product by flash column chromatography. step5->step6 end Obtain pure product step6->end

Caption: A typical experimental workflow for the organocatalytic nitro-Michael addition.

Step-by-Step Protocol:

  • To a clean, dry vial equipped with a magnetic stir bar, add chalcone (41.6 mg, 0.2 mmol, 1.0 equiv.) and the selected organocatalyst (0.02 mmol, 10 mol%).

  • Add the appropriate solvent (e.g., Toluene, 1.0 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Add nitromethane (36.6 mg, 32.4 µL, 0.6 mmol, 3.0 equiv.) to the reaction mixture.

  • Stir the reaction at the designated temperature (e.g., room temperature, -20 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent in vacuo.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure nitro-Michael adduct.

Determination of Enantiomeric Excess by Chiral HPLC

The stereoselectivity of the reaction is quantified by determining the enantiomeric excess (ee) of the product using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Step-by-Step Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector and a chiral column. A common choice for this type of product is a Daicel Chiralcel OD-H or a similar polysaccharide-based column.

  • Chromatographic Conditions (Example):

    • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Concluding Remarks for the Practicing Scientist

The choice of an organocatalyst for an asymmetric nitro addition is a multifaceted decision. Bifunctional thioureas and Cinchona alkaloid derivatives often provide excellent enantioselectivities due to their well-defined, dual-activation transition states. Proline and its simpler derivatives, while historically significant, may offer lower selectivity for this specific transformation but can be effective in other contexts.

This guide provides a foundational framework for understanding, comparing, and assessing the stereoselectivity of these powerful catalytic systems. The provided protocols should serve as a validated starting point for your experimental work. Remember that optimization of reaction parameters such as solvent, temperature, and catalyst loading is often necessary to achieve the best results for a specific substrate.

Comparative Analysis of Analytical Techniques for Nitro Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the primary analytical techniques for the detection and quantification of nitro compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a nuanced understanding of the principles, applications, and practical considerations inherent to each technique. Our focus is on providing the "why" behind the "how," empowering you to make informed decisions for your specific analytical challenges.

Introduction: The Analytical Challenge of Nitro Compounds

Nitro compounds, characterized by the presence of one or more nitro functional groups (-NO₂), are a diverse class of chemicals with significant relevance in pharmaceuticals, environmental science, and forensic analysis. From their use as explosives like 2,4,6-trinitrotoluene (TNT) to their role as intermediates in chemical synthesis and as active pharmaceutical ingredients, the accurate and sensitive analysis of these compounds is paramount.[1][2] The strong electron-withdrawing nature of the nitro group imparts unique chemical properties that influence the selection of an appropriate analytical strategy.[3]

This guide will explore the predominant analytical methodologies, including chromatographic, mass spectrometric, spectroscopic, and electrochemical techniques. We will delve into the core principles of each, present comparative data, and provide exemplary protocols to illustrate their practical application.

Chromatographic Techniques: The Gold Standard for Separation

Chromatography remains the cornerstone for the analysis of complex mixtures containing nitro compounds, offering unparalleled separation capabilities. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most widely employed technique for the analysis of nitroaromatic and nitramine explosives, as evidenced by its adoption in standardized methods such as EPA Method 8330B.[1][4] This is largely due to its suitability for non-volatile and thermally labile compounds.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For nitro compounds, reversed-phase chromatography using C18 or Phenyl-Hexyl columns is common.[1][5] The use of a phenyl-hexyl column can be advantageous due to π-π interactions between the stationary phase and the aromatic ring of the nitro compounds, providing an additional separation mechanism.[5]

Detection: UV detection is frequently used, typically at 254 nm, where the nitroaromatic functional group exhibits strong absorbance.[1] For enhanced selectivity and sensitivity, HPLC can be coupled with mass spectrometry (LC-MS).[6][7]

Experimental Workflow: HPLC-UV Analysis of Nitroaromatic Compounds

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Soil/Water Sample Extraction Solid-Phase Extraction (Method 3535) or Acetonitrile Extraction Sample->Extraction Filtration Filter through 0.45µm PTFE filter Extraction->Filtration Injection Inject Sample Filtration->Injection Prepared Sample Column Reversed-Phase Column (e.g., C18 or CN) Injection->Column Separation Isocratic or Gradient Elution (e.g., Water/Acetonitrile) Column->Separation Detector UV Detector (@ 254 nm) Separation->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Quantification Quantify using Calibration Curve Chromatogram->Quantification Electrochemical_Detection Analyte Nitroaromatic Compound (NAC) in Solution Reduction Electrochemical Reduction of -NO₂ group Analyte->Reduction Electrode Modified Working Electrode (e.g., GCE, SPCE) Electrode->Reduction Potential Applied Potential Scan (e.g., DPV, SWV) Potential->Reduction Current Generation of Reduction Current Reduction->Current Signal Current Peak at Characteristic Potential Current->Signal Quantification Peak Height/Area ∝ [NAC] Signal->Quantification

References

The Alchemist's Proof: A Comparative Guide to Confirming Product Identity in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate dance of multi-step organic synthesis, where molecules are meticulously assembled bond by bond, the specter of uncertainty looms at every stage. Each reaction vessel holds a universe of possibilities: the desired product, unreacted starting materials, fleeting intermediates, and a host of unforeseen byproducts. For the researcher, scientist, and drug development professional, the unambiguous confirmation of a target molecule's identity is not merely a procedural checkpoint; it is the bedrock upon which the entire scientific endeavor rests. This guide eschews a rigid, one-size-fits-all template, instead offering a dynamic framework for navigating the critical process of product identity confirmation. We will delve into the causality behind experimental choices, presenting a self-validating system of analysis that marries technical precision with field-proven insights.

The Orthogonality Principle: A Multi-Pronged Approach to Certainty

The cornerstone of robust product identification lies in the principle of orthogonality—employing multiple, independent analytical techniques that probe different molecular properties. Relying on a single method, no matter how powerful, is akin to viewing a complex sculpture from a single angle; it reveals only a partial truth. A comprehensive characterization workflow, therefore, integrates several spectroscopic and analytical methods to build an irrefutable case for the structure and purity of a synthesized compound.

The following sections will compare and contrast the most vital techniques in the organic chemist's analytical arsenal, providing not just a description of their function but a guide to their strategic application. We will explore the nuances of each method, their inherent strengths, and, crucially, their limitations.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical techniques is dictated by the specific questions being asked at each stage of a synthesis. Is the goal to confirm the presence of a key functional group? To determine the molecular weight with high precision? Or to elucidate the complete three-dimensional structure? The following table provides a comparative overview of the most common techniques used for product identity confirmation.

TechniqueInformation ProvidedStrengthsLimitationsSample Requirements
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including connectivity and stereochemistry.[1][2]Unparalleled for structural elucidation of organic compounds in solution.[3][4] Provides quantitative information.[5]Relatively low sensitivity, requiring microgram to milligram quantities of sample.[4] Can be time-consuming.[1]1-20 mg, dissolved in a deuterated solvent.[3]
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, aiding in molecular formula determination.[5][6]High sensitivity, capable of analyzing complex mixtures and trace components.[1][6] Can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS).[7]Provides limited information on stereochemistry and isomer differentiation on its own.[3]Microgram to nanogram quantities, depending on the ionization technique.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in a molecule.[5][6][9]Rapid and non-destructive.[10] Can be used for in-situ reaction monitoring.[1][11]Provides limited information about the overall molecular structure.[12] Spectra can be complex and overlapping.Milligram quantities, can be solid, liquid, or gas.[9]
Elemental Analysis (EA) Determination of the mass fractions of carbon, hydrogen, nitrogen, and other elements.[13]Provides the empirical formula of a pure compound, confirming its elemental composition.[13]Requires a pure sample. Does not provide structural information.1-3 mg of a pure, dry solid.
X-Ray Crystallography Unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.[14]Provides the absolute structure, including stereochemistry.[14]Requires a single, high-quality crystal, which can be difficult to obtain.[15] Not suitable for amorphous solids or oils.A single crystal of sufficient size and quality.

A Strategic Workflow for Product Identity Confirmation

Product Identity Confirmation Workflow Workflow for Confirming Product Identity in Multi-Step Synthesis cluster_0 Initial Characterization cluster_1 Primary Structural Elucidation cluster_2 Data Integration & Hypothesis cluster_3 Confirmation & Final Validation Start Crude Reaction Mixture TLC/LCMS TLC / LC-MS Analysis (Reaction Monitoring) Start->TLC/LCMS Purification Purification (e.g., Column Chromatography, Recrystallization) TLC/LCMS->Purification Isolated_Product Isolated Product Purification->Isolated_Product NMR 1H & 13C NMR Spectroscopy Isolated_Product->NMR MS High-Resolution Mass Spectrometry (HRMS) Isolated_Product->MS FTIR FTIR Spectroscopy Isolated_Product->FTIR Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Proposed_Structure Propose Structure Data_Analysis->Proposed_Structure Elemental_Analysis Elemental Analysis Proposed_Structure->Elemental_Analysis Purity Check 2D_NMR 2D NMR (COSY, HSQC, HMBC) (If structure is complex or ambiguous) Proposed_Structure->2D_NMR Structural Ambiguity XRay X-Ray Crystallography (For absolute stereochemistry, if crystalline) Proposed_Structure->XRay Stereochemistry Confirmation Final_Confirmation Product Identity Confirmed Elemental_Analysis->Final_Confirmation 2D_NMR->Final_Confirmation XRay->Final_Confirmation

Caption: A decision-making workflow for product identity confirmation.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of your results, adherence to standardized experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-20 mg of the purified, dry sample into a clean, dry NMR tube.[3]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube. The choice of solvent is critical and should dissolve the sample completely without reacting with it.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[3]

  • Data Acquisition (¹H NMR):

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using the depth gauge.[3]

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, relaxation delay).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.[16]

    • Integrate the peaks to determine the relative ratios of different protons in the molecule.[17]

  • Data Acquisition (¹³C NMR):

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS): Sample Preparation for Electrospray Ionization (ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[18]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid such as formic acid to promote protonation).[18][19]

    • If the sample contains salts, they should be removed as they can interfere with ionization.[16]

    • Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.[16]

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve the best signal-to-noise ratio for the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR) Method
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

    • Acquire the sample spectrum by pressing the sample firmly against the crystal (for solids) and collecting the interferogram.

    • The software will perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Conclusion: The Synthesis of Evidence

The confirmation of a product's identity in multi-step organic synthesis is a meticulous process of evidence gathering and logical deduction. It is a narrative constructed from the complementary data of orthogonal analytical techniques. By understanding the principles, strengths, and limitations of each method, and by adhering to rigorous experimental protocols, researchers can build an unassailable case for the structure and purity of their synthesized molecules. This guide provides a framework for this critical endeavor, empowering scientists to navigate the complexities of chemical analysis with confidence and to ensure the integrity of their scientific contributions.

References

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

The core directive of this guide is to empower you, the researcher, to make informed, safe, and compliant decisions. We will delve into the "why" behind each procedural step, grounding our recommendations in the fundamental principles of chemical hazard assessment and waste management.

The Precautionary Principle: Treating the Unknown as Hazardous

Given the lack of a specific, publicly available Safety Data Sheet (SDS) detailing the disposal of 6-Nitroheptan-3-one, the foundational principle of our approach is to manage it as a hazardous waste. This is not just a best practice; it is a regulatory necessity under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates that any waste with unknown properties that could potentially be harmful to human health or the environment must be handled as hazardous.[1][2]

The chemical structure of this compound, containing both a nitroalkane group and a ketone functional group, suggests several potential hazards. Nitroalkanes can be toxic and are often reactive, while ketones can be flammable and irritating.[3][4][5] Therefore, until a complete hazard characterization is performed, we must assume the waste may exhibit one or more of the four primary hazardous waste characteristics defined by the EPA: Ignitability, Corrosivity, Reactivity, and Toxicity.[6]

Core Protocol: From Generation to Disposal

The proper disposal of this compound waste is a multi-step process that begins the moment the substance is deemed a waste. Adherence to this protocol is essential for ensuring the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Segregation

Immediately upon generation, any material containing or contaminated with this compound must be classified as hazardous waste. This includes:

  • Unused or excess this compound

  • Solutions containing this compound

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats

  • Glassware and other lab supplies that cannot be effectively decontaminated

  • Spill cleanup materials

Causality: Proper identification is the cornerstone of safe waste management.[7] Segregation is equally critical to prevent unintended and potentially dangerous chemical reactions.[6] For instance, mixing a nitro-containing compound with strong oxidizing agents could lead to a highly exothermic or explosive reaction.

Action:

  • Designate a specific, sealed container for this compound waste.

  • Never mix this waste with other chemical waste streams, especially those containing strong acids, bases, or oxidizing agents.

Step 2: Containerization and Labeling

The choice of waste container and the information it bears are vital for safety and compliance.

Causality: A compatible and properly sealed container prevents leaks and vapor release, while accurate labeling communicates the potential hazards to all personnel and is a legal requirement for waste transport and disposal.[8][9]

Action:

  • Select an Appropriate Container: Use a container made of a material compatible with this compound. The original product container is often the best choice.[9] If unavailable, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is a suitable alternative. Ensure the container is in good condition, free from cracks or leaks.

  • Label the Container: Affix a "Hazardous Waste" label to the container.[8] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date (the date the first drop of waste enters the container)

    • The primary hazards (e.g., "Potentially Toxic," "Potentially Flammable")

    • The generator's name and contact information

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup by a licensed disposal company.

Causality: Proper storage minimizes the risk of spills, unauthorized access, and exposure to personnel. Regulatory bodies place strict limits on the amount of hazardous waste that can be accumulated and the timeframe for its storage.[6][10]

Action:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally within a ventilated cabinet.

  • Ensure secondary containment is in place to capture any potential leaks.

Decision Workflow for Disposal

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_0 Laboratory Operations cluster_1 Disposal Logistics cluster_2 Final Disposition Generate Waste Generation (e.g., unused reagent, contaminated materials) Identify Step 1: Identify as Hazardous Waste Generate->Identify Segregate Step 2: Segregate from Other Waste Streams Identify->Segregate Containerize Step 3: Place in a Labeled, Compatible Container Segregate->Containerize Store Step 4: Store in a Designated Satellite Accumulation Area (SAA) Containerize->Store ContactEHS Step 5: Contact Institutional EHS or a Licensed Disposal Company Store->ContactEHS ProvideInfo Step 6: Provide Waste Information (Name, Quantity, Potential Hazards) ContactEHS->ProvideInfo SchedulePickup Step 7: Arrange for Waste Pickup ProvideInfo->SchedulePickup Transport Step 8: Licensed Transporter Collects Waste SchedulePickup->Transport Dispose Step 9: Compliant Disposal (e.g., Incineration) Transport->Dispose

Caption: Decision workflow for the disposal of this compound.

Quantitative Data and Regulatory Considerations

In the absence of specific data for this compound, we must adhere to the general characteristics of hazardous waste as defined by the EPA.

Hazardous Characteristic Regulatory Citation (40 CFR) General Description Relevance to this compound
Ignitability §261.21Liquids with a flash point < 60°C (140°F), or non-liquids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.Possible: Ketones are often flammable. Testing would be required to determine the flashpoint.
Corrosivity §261.22Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year.Unlikely: The structure does not suggest strong acidic or basic properties, but this should be confirmed.
Reactivity §261.23Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction.Possible: Nitroalkanes can be reactive. Chemical stability testing may be necessary.
Toxicity §261.24Waste that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), contains contaminants at concentrations equal to or greater than regulatory levels.Possible: The toxicity of this compound is not well-documented. It should be handled as if it were toxic.

The Final Step: Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[11] The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][12][13]

Action:

  • Once your waste container is nearly full (about 90% capacity to allow for expansion), contact your EHS department to schedule a pickup.[8][14]

  • Provide them with a copy of the hazardous waste label and any other available information about the waste stream.

  • Trained professionals will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated at high temperatures to ensure complete destruction.[15]

By following these procedures, you ensure that you are not only compliant with the law but are also upholding the highest standards of safety and environmental responsibility. Your diligence in the proper disposal of chemical waste is a testament to your commitment to scientific integrity and a culture of safety.

References

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for 6-Nitroheptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks of 6-Nitroheptan-3-one

Given the presence of the nitro group, we must anticipate hazards such as potential toxicity if ingested, skin irritation, and the risk of serious eye damage.[1][2] Nitro compounds can also lead to the formation of methemoglobin in the blood, which can cause cyanosis. The ketone functional group does not typically add extreme hazards but can contribute to skin and eye irritation. Therefore, a comprehensive PPE strategy is not merely recommended; it is essential.

Anticipated Hazards of this compound:

  • Oral Toxicity: Harmful if swallowed.[1]

  • Dermal Hazard: Causes skin irritation.[1]

  • Ocular Hazard: Risk of serious eye damage.[1][2]

  • Inhalation Hazard: While not explicitly documented for this compound, vapors of organic chemicals should always be considered potentially harmful.

  • Combustibility: May be combustible and can produce hazardous combustion gases like nitrogen oxides (NOx) in a fire.[1]

Personal Protective Equipment (PPE) Selection: A Multi-Layered Defense

The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.

Protection Level Personal Protective Equipment (PPE) Specifications and Rationale
Minimum PPE Lab Coat, Safety Glasses, Disposable Nitrile Gloves, Long Pants, and Closed-Toe ShoesThis is the baseline for any laboratory work involving hazardous chemicals.[3] The lab coat should be flame-resistant, such as Nomex®, and fully buttoned.[4] Safety glasses must have side shields and meet ANSI Z87.1 standards.[3][4]
Enhanced Protection (Splash Hazard) Chemical Splash Goggles and Face ShieldWhen there is a risk of splashing, such as during transfers of larger volumes or reactions under pressure, a face shield must be worn over chemical splash goggles for full facial protection.[3][4]
Hand Protection Double-Gloving (e.g., Nitrile) or Heavy-Duty GlovesFor prolonged contact or handling of larger quantities, double-gloving provides an additional barrier.[3] For significant immersion risk, heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) are recommended. Always consult the glove manufacturer's compatibility chart for specific chemicals.[4][5]
Respiratory Protection Use in a Certified Chemical Fume HoodAll work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[6] If engineering controls are insufficient, a respirator may be required, which necessitates a formal respiratory protection program, including fit testing and medical evaluation.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.

Pre-Operational Checklist
  • Review the Safety Plan: Before beginning work, review the relevant sections of your laboratory's safety plan.[3]

  • Inspect PPE: Ensure all PPE is in good condition, free from defects, and fits properly.

  • Verify Fume Hood Function: Check that the chemical fume hood is operational and the sash is at the appropriate height.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Donning PPE Workflow

PPE_Donning_Workflow cluster_prep Preparation cluster_core_ppe Core Protection cluster_enhanced_ppe Enhanced Protection (as needed) A Wear Long Pants & Closed-Toe Shoes B Don Lab Coat A->B Step 1 C Don Safety Glasses or Goggles B->C Step 2 D Don Inner Gloves (if double-gloving) C->D Step 3 E Don Outer Gloves D->E Step 4 F Don Face Shield E->F Step 5 (if splash risk)

Caption: PPE Donning Sequence.

During Operation
  • Always handle this compound within a chemical fume hood.

  • Keep containers of the chemical closed when not in use.

  • Avoid eating, drinking, or smoking in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Doffing PPE
  • Remove Outer Gloves: If wearing two pairs, remove the outer pair first.

  • Remove Face Shield (if used).

  • Remove Lab Coat: Roll it up so the contaminated exterior is contained within.

  • Remove Goggles/Safety Glasses.

  • Remove Inner Gloves: Peel them off without touching the outer surface.

  • Wash Hands: Immediately wash your hands with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

Waste Segregation
  • Halogenated vs. Non-Halogenated: As this compound does not contain halogens, it should be disposed of in a "Non-Halogenated Organic Waste" stream. Do not mix with halogenated waste.[6]

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled, and sealed container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled "Non-Halogenated Organic Liquid Waste" container.[6] Do not fill containers beyond 80% capacity.[6]

Disposal Procedure

The primary method for disposal is through a licensed hazardous waste disposal service.[6] In-lab neutralization is not recommended without a validated protocol due to the potential for hazardous byproducts.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroheptan-3-one
Reactant of Route 2
6-Nitroheptan-3-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.